molecular formula C11H14O3S B8366793 Methallyl p-toluenesulfonate

Methallyl p-toluenesulfonate

Cat. No.: B8366793
M. Wt: 226.29 g/mol
InChI Key: IBBNSZMBFUSDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methallyl p-toluenesulfonate is a specialized organic compound that belongs to the class of sulfonate esters. It functions as an effective alkylating agent in synthetic organic chemistry, leveraging the methallyl group for carbon-chain extension and molecular functionalization. Its core utility lies in its role as an intermediate for constructing more complex molecules, particularly in the research and development of pharmaceuticals, agrochemicals, and functional materials. The compound acts by providing a superior leaving group; the p-toluenesulfonate (tosylate) anion is highly stable due to resonance delocalization, making the sulfonate ester an excellent substrate for nucleophilic substitution reactions (SN1 or SN2 pathways). This property allows researchers to efficiently displace the tosylate group with a wide variety of nucleophiles, facilitating the introduction of the methallyl moiety into target structures. The methallyl group itself is a valuable functional handle, as it can undergo further chemical transformations, such as polymerization or other addition reactions. This reagent is intended for research use only and is not approved for use in humans or animals for diagnostic or therapeutic purposes. Proper handling procedures must be followed, as this and similar alkylating agents require careful management due to their reactive nature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

2-methylprop-2-enyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H14O3S/c1-9(2)8-14-15(12,13)11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3

InChI Key

IBBNSZMBFUSDCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(=C)C

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Methallyl p-Toluenesulfonate (CAS 20443-62-3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methallyl p-toluenesulfonate (CAS 20443-62-3), also known as 2-methyl-2-propenyl p-toluenesulfonate, is a specialized alkylating agent used in organic synthesis to introduce the methallyl group (2-methyl-2-propenyl) into nucleophilic substrates. While structurally related to the more common methyl and allyl tosylates, its specific branched allylic structure imparts unique reactivity and stability profiles.

In pharmaceutical development, this compound serves a dual role:

  • Synthetic Intermediate: A critical reagent for constructing complex molecular architectures via

    
    -, 
    
    
    
    -, or
    
    
    -alkylation.
  • Genotoxic Impurity (GTI): As a sulfonate ester, it is classified as a potential mutagenic impurity (PMI) under ICH M7 guidelines, requiring rigorous control strategies during active pharmaceutical ingredient (API) manufacturing.

This guide provides a comprehensive technical analysis of its properties, synthesis, applications, and safety controls, moving beyond standard database entries to provide actionable experimental insights.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Unlike its unbranched analog (allyl tosylate), methallyl p-toluenesulfonate possesses a methyl group at the 2-position of the allyl chain, which influences its electrophilicity and hydrolytic stability.

Table 1: Core Chemical Data
PropertySpecification
CAS Number 20443-62-3
IUPAC Name 2-methyl-2-propenyl 4-methylbenzenesulfonate
Synonyms Methallyl tosylate; 2-Methylallyl p-toluenesulfonate
Molecular Formula

Molecular Weight 226.29 g/mol
Physical State Colorless to pale yellow oil [1]
Solubility Soluble in DCM, EtOAc, THF, Toluene; Insoluble in water (hydrolyzes)
Boiling Point Decomposes upon distillation at atmospheric pressure; typically used crude or distilled under high vacuum.[1]
Key NMR Signals

:

1.70 (s, 3H, allylic Me), 2.45 (s, 3H, Ar-Me), 4.45 (s, 2H, O-CH2) [1]

Critical Note: Databases often conflate this compound with Methyl p-toluenesulfonate (CAS 80-48-8) , which is a solid (mp 25-28°C).[1] Methallyl p-toluenesulfonate is a liquid at room temperature.[1] Verification of CAS and structure is mandatory before use.

Synthesis & Manufacturing

The synthesis of methallyl p-toluenesulfonate follows a classic nucleophilic substitution at the sulfonyl center. The reaction employs methallyl alcohol and p-toluenesulfonyl chloride (TsCl) in the presence of a base to scavenge the liberated HCl.

Reaction Mechanism[7]

The hydroxyl group of methallyl alcohol attacks the electrophilic sulfur of TsCl. The base (typically Triethylamine, Pyridine, or KOH) deprotonates the intermediate oxonium species, driving the equilibrium forward and precipitating the hydrochloride salt.

SynthesisMechanism Reactants Methallyl Alcohol (Nucleophile) Intermediate Sulfonyl Intermediate Reactants->Intermediate Attack on S Reagent p-Toluenesulfonyl Chloride (TsCl) Reagent->Intermediate Product Methallyl p-Toluenesulfonate Intermediate->Product Elimination of Cl- Byproduct HCl Salt (Precipitate) Intermediate->Byproduct Base Base (TEA/KOH) Base->Byproduct Scavenges HCl

Figure 1: Synthesis pathway of Methallyl p-toluenesulfonate via sulfonyl substitution.

Optimized Synthetic Protocol

Adapted from Green Chemistry protocols for sulfonate esters [1].

  • Setup: Charge a round-bottom flask with Methallyl alcohol (1.0 equiv) and Dichloromethane (DCM) (10 vol).

  • Cooling: Cool the solution to 0°C under a nitrogen atmosphere.

  • Reagent Addition: Add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv).

  • Base Addition: Add Triethylamine (TEA) (1.2 equiv) or KOH (powdered) dropwise/portion-wise to maintain temperature <5°C. Exothermic reaction.

  • Catalysis (Optional): Addition of catalytic DMAP (0.1 equiv) can accelerate the reaction but may complicate purification.

  • Workup:

    • Quench with water.[2][3]

    • Separate organic layer.[4]

    • Wash with dilute HCl (to remove amine), then NaHCO3, then Brine.

    • Dry over MgSO4 and concentrate in vacuo at <40°C.

  • Purification: The product is often used as a crude oil due to thermal instability. If high purity is required, rapid column chromatography (Hexane/EtOAc) is preferred over distillation.

Reactivity & Applications

Methallyl p-toluenesulfonate is a potent electrophile . The tosylate group is an excellent leaving group (


 of conjugate acid ~ -2.8), activating the allylic carbon for 

attack.
Primary Application: N-Alkylation

It is widely used to introduce the methallyl group onto amines, amides, and nitrogen heterocycles. This is a critical step in the synthesis of diverse alkaloids and pharmaceutical intermediates where the methallyl group serves as a handle for further functionalization (e.g., via olefin metathesis or dihydroxylation).

Cross-Coupling Reactions

In modern catalysis, methallyl electrophiles are employed in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Tsuji-Trost type allylations) to form C-C bonds.

Table 2: Comparative Reactivity
ReagentLeaving Group AbilityStabilityGenotoxicity Risk
Methallyl Chloride Moderate (Cl-)HighHigh
Methallyl Bromide Good (Br-)ModerateHigh
Methallyl Tosylate Excellent (TsO-) Low (Thermal/Hydrolytic) High (GTI)

Insight: Chemists select the tosylate over the halide when the substrate is sensitive to the harsher conditions required for alkyl halides (e.g., higher temperatures) or when the reaction requires a non-nucleophilic counterion.

Genotoxicity & Safety Control (ICH M7)

Methallyl p-toluenesulfonate is a structural alert for genotoxicity. As a sulfonate ester, it can directly alkylate DNA. Under ICH M7 guidelines, it is treated as a Class 1 or 2 impurity (known or potential mutagen).

Control Strategy

In drug substance manufacturing, the "Purge Factor" concept is applied. The process must demonstrate that the impurity is eliminated downstream.

GTIControl Step1 Formation Step (Methallyl Tosylate generated) Step2 Quench/Workup (Hydrolysis of excess) Step1->Step2 Residual Removal Step3 Downstream Chemistry (Reaction with Nucleophile) Step2->Step3 Consumption Purification Purification (Crystallization/Chromatography) Step3->Purification Physical Removal FinalAPI Final API (< TTC Limit) Purification->FinalAPI Validation (LC-MS)

Figure 2: Impurity control strategy for Methallyl p-toluenesulfonate in API synthesis.

Handling Precautions
  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

  • Decontamination: Spills should be treated with dilute ammonia or NaOH to hydrolyze the ester to the non-genotoxic sulfonic acid and alcohol.

Experimental Protocol: N-Alkylation of an Amine

Objective: General procedure for alkylating a secondary amine using Methallyl p-toluenesulfonate.

  • Dissolution: Dissolve the secondary amine (1.0 mmol) in anhydrous Acetonitrile (MeCN) (5 mL).

  • Base: Add Potassium Carbonate (

    
    )  (2.0 mmol, 2.0 equiv).
    
  • Alkylation: Add Methallyl p-toluenesulfonate (1.1 mmol, 1.1 equiv) dropwise at room temperature.

  • Reaction: Stir at 50°C for 4-12 hours. Monitor consumption of amine by TLC or LC-MS.

  • Workup:

    • Filter off solid inorganic salts.

    • Concentrate the filtrate.

    • Purify the residue via silica gel chromatography.

Validation Check: The disappearance of the tosylate peak in LC-MS and the appearance of the product mass (M + 55) confirms the methallyl transfer.

References

  • Synthesis and Characterization

    • Source: Kadota, J. et al.
    • Data Verification: Confirms "2-methyl-2-propenyl p-toluenesulfonate" is a colorless oil with NMR 1.70, 2.45.
  • Genotoxicity Guidelines

    • Source: ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
    • Relevance: Defines control limits (TTC)
  • General Tosylation Protocols

    • Source: Organic Syntheses, Coll. Vol. 1, p. 145 (1941); Vol. 10, p. 12 (1930). (Adapted for methallyl analog).
  • Safety Data (Analogous)

    • Source: Sigma-Aldrich Safety Data Sheet for Methyl p-toluenesulfon
    • Relevance: Hazard codes H314 (Skin Corr.), H317 (Sens.), H341 (Suspected Mutagen).

Sources

Methallyl Tosylate vs. Methallyl Chloride: A Kinetic and Mechanistic Guide to Allylic Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Allylic alkylation is a cornerstone reaction in organic synthesis, material science, and drug development. When installing a 2-methyl-2-propenyl (methallyl) group, chemists frequently face a critical decision: should they utilize methallyl chloride or methallyl tosylate ? While both reagents deliver the exact same electrophilic carbon framework, their leaving group thermodynamics dictate vastly different reaction kinetics, operational conditions, and side-reaction profiles.

The fundamental divergence between these two reagents lies in the polarizability and resonance stabilization of their respective leaving groups:

  • Methallyl Chloride : The chloride ion (Cl⁻) is a relatively hard base. While it is a competent leaving group, the carbon-chlorine bond requires significant thermal activation or1 to undergo rapid oxidative addition or Sₙ2 displacement[1].

  • Methallyl Tosylate : The p-toluenesulfonate (tosylate, TsO⁻) group is an exceptional leaving group. Its negative charge is delocalized over three oxygen atoms via resonance, making it a very weak, soft base. Consequently, methallyl tosylate exhibits extreme electrophilicity, capable of2[2].

Quantitative Data: Physical and Kinetic Properties

To effectively design a synthesis, one must account for the physical constraints of the electrophile. The table below summarizes the critical parameters that govern their use.

PropertyMethallyl ChlorideMethallyl Tosylate
Molecular Weight 90.55 g/mol 226.29 g/mol
Boiling Point 3[3]Decomposes at elevated temps
Leaving Group pKₐ (conjugate acid) ~ -7.0 (HCl)~ -2.8 (TsOH)
Typical Reaction Temp 4[4]2[2]
Catalysis Requirement 5[5]None (Spontaneous with strong nucleophiles)
Storage Stability High (Stable at room temp)Low (Requires refrigeration, prone to hydrolysis)

Self-Validating Experimental Protocols

To demonstrate the practical dichotomy between these reagents, we detail two field-proven protocols. These protocols are designed as self-validating systems: the success of the reaction is intrinsically linked to the physical properties of the chosen electrophile.

Protocol A: N-Alkylation using Methallyl Chloride (High-Temperature Phase Transfer Catalysis)

Because methallyl chloride is less reactive and highly volatile (bp 71 °C), reactions must be conducted in sealed systems or under gentle reflux with Phase Transfer Catalysts (PTC) to drive the kinetics[4].

Step-by-Step Methodology:

  • Preparation of the Aqueous Phase : Dissolve the nucleophile (e.g., sodium cyanide/thiocyanate or an amine salt) in water. Add 0.05 to 4 mole percent of a 4[4].

  • Addition of Electrophile : Cool the solution to < 40 °C to prevent premature volatilization. Rapidly add 1.05 to 1.10 equivalents of methallyl chloride[5].

  • Thermal Activation : Slowly heat the biphasic mixture to a 5[5]. Causality Check: The reflux condenser ensures the volatile methallyl chloride remains in the reaction zone, while the PTC shuttles the nucleophile into the organic phase.

  • Validation & Workup : Maintain reflux for 3 to 5 hours. Monitor the organic phase via GC-MS. Once the methallyl chloride peak diminishes, separate the layers and strip trace water and unreacted chloride in vacuo (e.g., 22 in. Hg at 105 °C)[4].

Protocol B: C-Alkylation using Methallyl Tosylate (Cryogenic Carbanion Trapping)

Methallyl tosylate is utilized when the substrate is thermally labile or when generating highly reactive carbanions that would cause elimination (E2) rather than substitution with less reactive halides. For example, the 2[2].

Step-by-Step Methodology:

  • Carbanion Generation : Dissolve the substrate (e.g., 4-cyanomethylindole, 1.61 mmol) in dry THF (5 mL) under an argon atmosphere. Cool the system to -78 °C using a dry ice/acetone bath[2].

  • Deprotonation : Slowly add a strong base (e.g., n-Butyllithium, 1.64 mmol). Stir for 30 minutes to ensure complete metalation.

  • Electrophilic Trapping : Add methallyl tosylate (1.62 mmol) dropwise to the 2[2]. Causality Check: The extreme leaving group ability of the tosylate allows the Sₙ2 reaction to proceed rapidly even at -78 °C, completely suppressing unwanted side reactions like dimerization or E2 elimination.

  • Validation & Workup : Stir for 2 hours at -78 °C. Quench with saturated aqueous NH₄Cl before warming to room temperature. This self-validates the protocol by destroying unreacted carbanions before thermal degradation can occur. Extract with CH₂Cl₂ and purify via silica gel chromatography[2].

Visualizing the Decision Matrix

Below are the logical frameworks for selecting and utilizing these reagents, mapped using Graphviz to ensure clear, high-contrast decision pathways.

Reactivity Substrate Methallyl Electrophile Selection Chloride Methallyl Chloride (Harder, Less Reactive) Substrate->Chloride Cost/Scale Priority Tosylate Methallyl Tosylate (Softer, Highly Reactive) Substrate->Tosylate Labile Substrate Priority Cond_Cl Requires: Reflux (90°C+) Phase Transfer Catalysts Chloride->Cond_Cl Cond_Ts Requires: Cryogenic (-78°C) Strong Bases (n-BuLi) Tosylate->Cond_Ts

Decision matrix and condition requirements for methallyl electrophiles.

Workflow Start Evaluate Substrate Thermal Stability HighTemp Stable at >90°C Start->HighTemp LowTemp Labile (Requires <0°C) Start->LowTemp PathCl Use Methallyl Chloride + PTC + Reflux HighTemp->PathCl PathTs Use Methallyl Tosylate + n-BuLi + THF (-78°C) LowTemp->PathTs Val_Cl Validate via GC-MS (Monitor Volatiles) PathCl->Val_Cl Val_Ts Validate via TLC (Quench at -78°C) PathTs->Val_Ts

Workflow for executing and validating allylic alkylation protocols.

Expertise & Experience: Causality Behind Experimental Choices

Why not always use methallyl tosylate if it is more reactive? The answer lies in chemoselectivity and intrinsic stability .

Methallyl tosylate is so reactive that it is prone to spontaneous hydrolysis in the presence of trace moisture, and it can undergo unwanted side reactions (such as O-alkylation instead of C-alkylation) if the nucleophile is ambident[6]. Furthermore, synthesizing methallyl tosylate from methallyl alcohol requires 7 to prevent the tosylate from converting into methallyl chloride via nucleophilic attack by the byproduct chloride ions[7].

Conversely, methallyl chloride is robust. It can be stored indefinitely at room temperature and is cheap enough to be used in large molar excesses[3]. When scaling up drug development processes, chemists will often use methallyl chloride and force the reaction using a Finkelstein mechanism (adding catalytic Sodium Iodide to transiently form the more reactive methallyl iodide in situ) rather than dealing with the thermal instability of the tosylate[8].

The choice between methallyl chloride and methallyl tosylate is a classic optimization problem balancing reactivity against stability. For discovery chemistry and fragile intermediates, the cryogenic trapping enabled by methallyl tosylate is unparalleled. For process chemistry, scale-up, and robust nucleophiles, the thermal forcing of methallyl chloride remains the industry standard.

References

  • Title: Process for the preparation of N-allyl-O-alkyl thionocarbamates (US Patent 4,482,500)
  • Title: Process for the preparation of N-allyl-o-alkyl-thioncarbamates (EP0101877A1)
  • Title : Origin of Fast Catalysis in Allylic Amination Reactions Catalyzed by Pd–Ti Heterobimetallic Complexes Source : Journal of the American Chemical Society URL :[Link]

  • Title : 3-Chloro-2-Methylpropene Source : National Center for Biotechnology Information (NCBI) URL :[Link]

  • Title : A short step synthesis of clavicipitic acids from 4-cyanomethylindole Source : Heterocycles URL :[Link]

  • Title : Regioselectivity in the 3,5-dialkylation of 3,5-dimethyl-4-(4-methylcyclohexen-1-yl)isoxazole Source : Heterocycles URL :[Link]

  • Title: Method for production of allyloxystyrene compounds (EP0881205A1)
  • Title: Method for sulfonylation of alcohol (JP3445515B2)

Sources

Technical Guide: Methallyl p-Toluenesulfonate Solubility & Handling

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility, physicochemical properties, and handling protocols for Methallyl p-toluenesulfonate (also known as 2-methyl-2-propenyl p-toluenesulfonate ). It is designed for researchers and process chemists requiring precise data for synthesis, purification, and genotoxic impurity (GTI) control.

Executive Summary

Methallyl p-toluenesulfonate is a potent alkylating agent used in organic synthesis to introduce the methallyl (2-methyl-2-propenyl) group. Due to its high reactivity, it is classified as a Potential Genotoxic Impurity (PGI) in pharmaceutical development.

  • Core Characteristic: Highly lipophilic sulfonate ester.

  • Solubility Profile: Freely soluble in polar aprotic and non-polar organic solvents; insoluble in water.

  • Critical Risk: Solvolysis. The compound degrades rapidly in protic solvents (alcohols, water) under acidic or basic conditions, complicating analytical method development and storage.

Physicochemical Profile
PropertyData / Description
Chemical Name 2-methyl-2-propenyl 4-methylbenzenesulfonate
Common Name Methallyl Tosylate
CAS Number 14479-75-5 (Referenced in specialized catalogs; verify with specific vendor COA)
Molecular Formula C₁₁H₁₄O₃S
Molecular Weight 226.29 g/mol
Physical State Colorless to pale yellow oil
Predicted LogP ~2.5 – 3.0 (Lipophilic)
Reactive Moiety Sulfonate ester (Electrophile)
Solubility in Organic Solvents

The solubility of methallyl p-toluenesulfonate is governed by "like dissolves like." Its non-polar aromatic ring and hydrocarbon tail make it compatible with a wide range of organic solvents.

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility StatusOperational Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Preferred for extraction and stock solution preparation. Inert.
Polar Aprotic Acetonitrile (ACN), DMSO, DMF, THFHigh (>100 mg/mL) Preferred for HPLC diluents and reaction media. ACN is the gold standard for stability.
Esters & Ketones Ethyl Acetate, AcetoneHigh Suitable for synthesis; Acetone may interfere with some UV detection methods.
Aromatic Hydrocarbons Toluene, BenzeneHigh Excellent for process streams; often used in the synthesis of the tosylate itself.
Alcohols (Polar Protic) Methanol, Ethanol, IsopropanolSoluble (High) CAUTION: High risk of solvolysis (degradation) to form ethers. Use only for immediate processing.
Alkanes Hexane, HeptaneModerate/Low Solubility decreases as temperature drops; often used as an anti-solvent for crystallization.
Water WaterInsoluble / Immiscible Hydrolyzes slowly to Methallyl alcohol and p-TSA.
Stability & Reactivity: The Solvolysis Pathway

Crucial Warning: Unlike simple alkyl tosylates, the methallyl group can facilitate ionization, making the compound susceptible to solvolysis in nucleophilic solvents (water, alcohols).

Degradation Mechanism (Graphviz Diagram)

Solvolysis MethallylTosylate Methallyl p-Toluenesulfonate (Lipophilic Oil) Intermediate Transition State (Ion Pair) MethallylTosylate->Intermediate Slow Ionization Solvent Nucleophilic Solvent (ROH / H2O) Solvent->Intermediate Attack Product1 Methallyl Ether/Alcohol (Degradant A) Intermediate->Product1 Substitution Product2 p-Toluenesulfonic Acid (pTSA - Acidic) Intermediate->Product2 Leaving Group Product2->MethallylTosylate Acid Catalysis (Auto-acceleration)

Caption: Solvolysis pathway showing the degradation of Methallyl Tosylate in protic solvents. The formation of pTSA can auto-catalyze further degradation.

Implication for Researchers:

  • Do NOT store stock solutions in Methanol or Ethanol.

  • Use Acetonitrile (ACN) or DMSO for analytical standards.

  • If aqueous mobile phases are used (HPLC), keep the autosampler temperature at 4°C and limit run times.

Analytical Method Development (HPLC/GC)

Accurate quantification requires a method that prevents degradation during analysis.

Recommended HPLC Protocol
  • Column: C18 (Reverse Phase), e.g., Waters XBridge or Agilent Zorbax.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the tosylate slightly compared to neutral/basic).

  • Mobile Phase B: Acetonitrile (ACN).

  • Diluent: 100% Acetonitrile (Strictly avoid water/alcohol in the sample vial).

  • Detection: UV @ 225 nm (Aromatic ring absorption) or Mass Spectrometry (SIM mode).

Sample Preparation Workflow
  • Weighing: Weigh standard into a volumetric flask.

  • Dissolution: Dissolve immediately in 100% Acetonitrile .

  • Dilution: If secondary dilution is needed for linearity, use ACN.

  • Injection: Inject onto HPLC. Ensure autosampler is cooled.

Synthesis & Purification Context

When using Methallyl p-toluenesulfonate as a reagent:

  • Reaction Medium: Use anhydrous polar aprotic solvents (DMF, DMAc) or non-polar solvents (Toluene) with a phase transfer catalyst.

  • Quenching: Quench reactions with cold water or weak base (NaHCO3) to neutralize the p-TSA byproduct, preventing acid-catalyzed side reactions.

  • Removal: Residual Methallyl tosylate can be purged by treating the reaction mixture with a scavenger amine (e.g., Morpholine) which reacts rapidly to form a water-soluble salt, easily removed by aqueous wash.

References
  • Synthesis and Reactivity of Allylic Tosylates

    • Source: Utsumi, N. et al. "Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines."[1] Green Chemistry, 2003.

    • Relevance: Describes the synthesis and physical state (colorless oil)
  • Genotoxic Impurity Analysis (General Tosylates)

    • Source: Teasdale, A.
    • Relevance: Establishes the necessity of controlling sulfonate esters and their solubility-driven analytical challenges.
  • Solvolysis Mechanisms

    • Source: Streitwieser, A. "Solvolytic Displacement Reactions." Chemical Reviews, 1956.
    • Relevance: Foundational mechanism explaining why methallyl tosylate is more reactive/unstable than methyl tosylate due to resonance stabilization of the transition st

Sources

A Senior Application Scientist's Guide to the Safety and Handling of Methyl p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

A Note on Chemical Identity: This guide focuses on Methyl p-Toluenesulfonate (CAS 80-48-8) . The initial query for "Methallyl p-toluenesulfonate" did not correspond to a widely documented chemical with available safety data. Given the structural similarity and the prevalence of Methyl p-toluenesulfonate as a key laboratory reagent, this guide has been developed for this compound, which is likely the intended subject of interest.

Introduction: Beyond the Label - Understanding the Reactivity of Methyl p-Toluenesulfonate

Methyl p-toluenesulfonate (MeTs), also known as methyl tosylate, is a cornerstone reagent in modern organic synthesis, prized for its efficacy as a powerful methylating agent.[1][2] Its utility in the pharmaceutical and specialty chemical sectors is well-established, where it facilitates the construction of complex molecular architectures.[2] However, the very chemical properties that make MeTs an exceptional reagent also render it a significant occupational hazard.

This guide moves beyond a simple recitation of a Safety Data Sheet (SDS). As scientists, understanding the causality behind safety protocols is paramount. We will deconstruct the hazards of Methyl p-toluenesulfonate, linking them to its underlying chemical structure and reactivity. This document is designed to empower researchers, scientists, and drug development professionals with the in-depth knowledge required to handle this compound not just with caution, but with scientifically-grounded confidence.

Section 1: Chemical Identity and Physicochemical Profile

A foundational understanding begins with the molecule's structure and physical properties. MeTs is an ester of p-toluenesulfonic acid and methanol. The electron-withdrawing nature of the sulfonyl group and the resonance stabilization of the resulting tosylate anion make it an excellent leaving group, which is the key to both its synthetic utility and its hazardous reactivity.

Caption: Molecular Structure of Methyl p-Toluenesulfonate.

The following table summarizes the key physicochemical properties that dictate its handling, storage, and emergency response procedures.

PropertyValueReference(s)
CAS Number 80-48-8[1][3]
Molecular Formula C₈H₁₀O₃S[1][3]
Molecular Weight 186.23 g/mol [1][3]
Appearance White to off-white solid or liquid[1][4][5]
Melting Point 25-28 °C (lit.)[1][6]
Boiling Point 144-145 °C at 5-7 mmHg[4][6]
Density 1.234 g/mL at 25 °C[6]
Solubility Insoluble in water; Soluble in alcohol, ether, benzene[1][3]
Vapor Pressure 1 mmHg at 20 °C[1][6]
Vapor Density 6.45 (vs air)[1][3][6]
Flash Point >110 °C (>230 °F) - closed cup[4][5][6]
Moisture Sensitivity Moisture sensitive; Water reactive[1][5]
Partition Coefficient (log Pow) 1.47 - 1.88 (Bioaccumulation is not expected)[4][7]

Section 2: Deconstructing the Hazards - A Mechanistic Approach

Understanding the "why" behind a hazard warning transforms compliance into a proactive safety culture. The hazards of Methyl p-toluenesulfonate are directly linked to its function as a potent electrophile and alkylating (specifically, methylating) agent.[8][9]

Hazard Classification (GHS)Mechanistic Explanation & Field Insight
Acute Oral Toxicity (Category 4) - H302: Harmful if swallowedThe oral LD50 in rats is between 300-2000 mg/kg.[4] Upon ingestion, MeTs can methylate biological macromolecules (proteins, nucleic acids) in the gastrointestinal tract and beyond, leading to systemic toxicity. This is not simple poisoning; it is widespread, covalent modification of cellular machinery.
Skin Corrosion/Irritation (Category 1B/1C) - H314: Causes severe skin burns and eye damageThis is arguably the most insidious acute hazard. The term "burn" is a clinical outcome of a chemical reaction. As a potent electrophile, MeTs readily reacts with nucleophilic functional groups in skin proteins and lipids (e.g., thiols, amines, hydroxyls). Crucially, symptoms of contact may be delayed for several hours. [3] This can give a false sense of security, leading to prolonged exposure and severe vesication (blistering).[3] The damage is deep and cellular, not superficial.
Skin Sensitization (Category 1) - H317: May cause an allergic skin reactionMeTs can act as a hapten.[5] It covalently binds to skin proteins, creating a neoantigen. The immune system may not react on first exposure, but subsequent contact can trigger a significant allergic response (allergic contact dermatitis).[3] This sensitization is permanent.
Potential Genotoxicity As a member of the sulfonate ester class, MeTs is considered a potentially genotoxic impurity in drug substances.[10] Its ability to methylate DNA can lead to mutations, making it a suspected carcinogen.[1] Regulatory bodies like the FDA and EMA have stringent limits for such impurities in final drug products.[10]
Reactivity & Thermal Decomposition MeTs is moisture-sensitive and can react violently with strong bases, acids, and oxidizing agents.[4] When heated to decomposition, it emits highly toxic and corrosive sulfur oxides (SOx) and carbon oxides.[1][4] Its vapors are heavier than air and can form explosive mixtures with air upon intense heating.[4]

Section 3: Self-Validating Safety Protocols and Workflows

A robust safety protocol is a self-validating system where each step mitigates a known, mechanistically understood hazard.

Caption: Logical workflow for the safe handling of Methyl p-Toluenesulfonate.

Experimental Protocols: A Step-by-Step Guide

1. Engineering Controls (The First Line of Defense)

  • Causality: The primary routes of exposure are inhalation of vapors/aerosols and direct skin/eye contact. Engineering controls are designed to eliminate these routes.

  • Protocol:

    • All work involving Methyl p-toluenesulfonate must be conducted in a certified chemical fume hood.[7]

    • Ensure an operational safety shower and eyewash station are located in immediate proximity to the workstation.[7]

    • Work in a well-ventilated area, free of clutter.

2. Personal Protective Equipment (PPE) (The Last Line of Defense)

  • Causality: PPE protects against accidental splashes or unforeseen breaches in engineering controls. Given the severe, delayed-onset skin damage, PPE selection and use are critical.

  • Protocol:

    • Eye/Face Protection: Wear chemical safety goggles AND a full-face shield.[6] The severe corrosive nature of MeTs necessitates protection for the entire face.

    • Skin Protection: Wear a lab coat and chemically resistant gloves. Check glove manufacturer's data for compatibility and breakthrough times for sulfonate esters. Double-gloving can be considered. Immediately remove and replace gloves upon any sign of contamination.

    • Respiratory Protection: If there is any risk of exposure outside a fume hood (e.g., a large spill), a NIOSH-approved respirator with cartridges suitable for organic vapors (e.g., P3 type) is required.[6]

3. Handling and Storage

  • Causality: Proper handling prevents accidental release and exposure, while correct storage maintains chemical stability and prevents dangerous reactions.

  • Protocol:

    • Handling:

      • Keep containers tightly closed when not in use.[5][7]

      • Avoid generating dust or aerosols.

      • Do not allow the material to come into contact with water or moisture.[5][7]

      • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

    • Storage:

      • Store in a dedicated corrosives area.[7]

      • Keep in a dry, cool (recommended 2-8°C), and well-ventilated place.[1][6][7]

      • Store locked up or in an area accessible only to qualified personnel.

Section 4: Emergency Response - Time is Critical

In the event of an exposure or spill, a rapid and correct response is vital to minimizing harm.

Emergency SituationStep-by-Step ProtocolRationale
Skin Contact 1. Immediately remove all contaminated clothing and shoes. 2. Flush the affected skin with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention. Inform medical personnel of the chemical identity.Water dilution is key to removing the chemical. Immediate medical attention is required due to the potential for severe, delayed-onset burns.[3][4][5]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Call an ophthalmologist or seek immediate emergency medical attention.Rapid and prolonged irrigation is essential to prevent permanent eye damage. The corrosive nature of the compound necessitates specialist medical evaluation.[4]
Inhalation 1. Move the individual to fresh air immediately. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.Removes the individual from the source of toxic vapor. Medical intervention may be needed to address respiratory irritation.[4][5]
Ingestion 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. 3. Seek immediate medical attention.Vomiting is contraindicated due to the severe corrosive nature of the chemical, which poses a risk of perforating the esophagus or stomach.[4][5]
Spill 1. Evacuate all non-essential personnel from the area. 2. Wear full PPE, including respiratory protection if necessary. 3. Do not allow the spill to contact water.[5][7] 4. Cover with a dry, inert absorbent material (e.g., sand, vermiculite). 5. Sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.Prevents wider contamination and exposure. Using an inert absorbent contains the spill safely for subsequent disposal.
Fire 1. Use dry chemical, CO₂, or alcohol-resistant foam extinguishers. 2. Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA) to protect against toxic decomposition products (SOx).[4]Water may be ineffective and can react with the substance. SCBA is critical due to the hazardous nature of combustion byproducts.

Conclusion

Methyl p-toluenesulfonate is a powerful synthetic tool that demands a commensurate level of respect and a deep understanding of its chemical behavior. Its hazards—corrosivity, sensitization, and potential genotoxicity—all stem from its potent alkylating ability. By moving beyond rote compliance and embracing a mechanistic understanding of these risks, researchers and drug development professionals can effectively mitigate exposure, ensure a safe laboratory environment, and continue to leverage this valuable reagent for scientific advancement. Strict adherence to the integrated system of engineering controls, personal protective equipment, and emergency preparedness protocols is not merely a recommendation; it is a scientific and ethical necessity.

References

  • Methyl p-toluenesulfonate 98 80-48-8. (n.d.). Sigma-Aldrich.
  • Cas 80-48-8, Methyl p-toluenesulfonate. (n.d.). LookChem.
  • Methyl p-toluenesulfonate - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Methyl p-toluenesulfonate | C8H10O3S. (n.d.). PubChem - NIH.
  • SAFETY DATA SHEET - Methyl-p-toluenesulfonate. (2010, December 3). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Methyl p-toluenesulfonate. (2010, December 3). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • Methyl p-toluenesulfonate synthesis. (n.d.). ChemicalBook.
  • Methyl p-Toluenesulfonate Market: Supporting Pharmaceutical and Specialty Chemical Synthesis. (2026, February 25). BriefingWire.
  • Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV. (n.d.). Thermo Fisher Scientific.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (n.d.). PMC - NIH.
  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010, June 1). ACS Publications.
  • Methyl p-toluenesulfonate 98 80-48-8. (n.d.). Sigma-Aldrich.

Sources

Comprehensive Guide to 2-Methyl-2-propenyl p-toluenesulfonate: Nomenclature, Structural Identity, and Synthetic Utility

[1]

Introduction

2-Methyl-2-propenyl p-toluenesulfonate , commonly known as Methallyl tosylate , is a highly reactive sulfonate ester widely utilized in organic synthesis as an electrophilic alkylating agent.[1] Structurally, it consists of a methallyl group (

11

Due to the presence of the allylic sulfonate ester functionality, this compound acts as a potent alkylating agent.[1] While this reactivity is valuable for synthesis, it also classifies the compound as a Potential Genotoxic Impurity (PGI) in pharmaceutical development, necessitating strict control and sensitive analytical monitoring.[1]

Nomenclature and Synonyms

Accurate identification is critical for regulatory compliance and database searching.[1] The following table consolidates the valid identifiers for this compound.

Identifier Type Value / Name
CAS Registry Number 20443-62-3
IUPAC Name 2-Methyl-2-propen-1-yl 4-methylbenzenesulfonate
Common Name Methallyl tosylate
Synonyms 2-Methylallyl p-toluenesulfonate; 2-Methylallyl tosylate; p-Toluenesulfonic acid 2-methylallyl ester
Molecular Formula

SMILES CC(=C)COS(=O)(=O)C1=CC=C(C)C=C1
InChI Key (Derived from structure) XBQZDUNMQCWSAP-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the structural components of Methallyl tosylate, highlighting the reactive center susceptible to nucleophilic attack.

GMethallylMethallyl Group(2-Methyl-2-propenyl)OxygenOxygen LinkerMethallyl->OxygenAllylic CarbonTarget2-Methyl-2-propenylp-toluenesulfonateMethallyl->TargetTosylTosyl Group(p-Toluenesulfonyl)Oxygen->TosylSulfonate Ester BondOxygen->TargetTosyl->Target

Figure 1: Structural decomposition of 2-Methyl-2-propenyl p-toluenesulfonate.

Physical and Spectroscopic Properties

Researchers must verify the identity of the synthesized material using the following physicochemical data.

Property Description / Value
Physical State Colorless oil
Boiling Point Decomposes upon distillation at atmospheric pressure; distillable under high vacuum (e.g., ~110°C @ 0.5 mmHg, estimated).[1]
Solubility Soluble in DCM, chloroform, ethyl acetate, THF; insoluble in water.[1]
Stability Sensitive to moisture (hydrolysis) and heat.[1] Store at 2–8°C under inert atmosphere.
Spectroscopic Characterization[1][6]
  • 
    : 
    
    • 
       7.77 (d, J=8.0 Hz, 2H, Ar-H ortho to 
      
      
      )[1]
    • 
       7.36 (d, J=8.0 Hz, 2H, Ar-H meta to 
      
      
      )[1]
    • 
       4.89–5.06 (m, 2H, 
      
      
      )[1]
    • 
       4.45 (s, 2H, 
      
      
      )[1]
    • 
       2.45 (s, 3H, 
      
      
      )[1]
    • 
       1.70 (s, 3H, 
      
      
      )[1]
  • IR (Neat): 2928, 1639 (C=C), 1599, 1362 (

    
     asym), 1177 (
    
    
    sym), 937 cm
    
    
    .[1]

Synthesis and Experimental Protocols

Method A: Standard Pyridine-Mediated Tosylation

This is the "Gold Standard" method for converting sensitive allylic alcohols to tosylates.[1] The use of pyridine acts as both a base and a nucleophilic catalyst.[1]

Reagents:

  • 2-Methyl-2-propen-1-ol (Methallyl alcohol): 1.0 equiv[1]

  • p-Toluenesulfonyl chloride (TsCl): 1.2 equiv[1]

  • Pyridine: 1.5–2.0 equiv (or used as solvent)[1]

  • Dichloromethane (DCM): Solvent (10 volumes)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with Methallyl alcohol (1.0 equiv) and dry DCM under nitrogen atmosphere. Cool the solution to 0°C.

  • Addition: Add Pyridine (1.5 equiv) dropwise.[1] Subsequently, add TsCl (1.2 equiv) in small portions to maintain the temperature below 5°C.[1]

  • Reaction: Stir the mixture at 0°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Workup: Quench with water. Separate the organic layer and wash successively with 1M HCl (to remove pyridine), saturated

    
    , and brine.[1]
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo at <30°C (water bath) to avoid thermal decomposition. The product is obtained as a colorless oil.[1][2]
    
Method B: Green "Water-Solvent" Method

An environmentally benign alternative using water as the solvent and a catalytic amine.[1]

Reagents:

  • Methallyl alcohol: 1.0 equiv[1]

  • TsCl: 1.2 equiv[1]

  • KOH: 1.5 equiv[1]

  • 
    -Dimethylbenzylamine: 0.1 equiv (Catalyst)[1]
    
  • Water: Solvent[1]

Protocol:

  • Suspend Methallyl alcohol and TsCl in water.

  • Add the amine catalyst.[1]

  • Slowly add KOH solution while maintaining the temperature at 0–5°C.

  • Extract with Ethyl Acetate after completion (approx. 2 hours).

SynthesisStartMethallyl Alcohol(Substrate)ReagentsTsCl + Pyridine(DCM, 0°C)Start->ReagentsIntermediateReaction Mixture(Stir 4h)Reagents->IntermediateWorkupWorkup:1. Wash 1M HCl2. Wash NaHCO3Intermediate->WorkupProductMethallyl Tosylate(Colorless Oil)Workup->Product

Figure 2: Workflow for the standard synthesis of Methallyl tosylate.

Reactivity and Applications

Methallyl tosylate is primarily used to introduce the methallyl group via Nucleophilic Substitution (

1
Mechanism of Action

The tosylate group serves as an excellent leaving group (

11

Common Reactions:

  • N-Alkylation: Reaction with amines to form methallyl amines.[1]

  • O-Alkylation: Reaction with phenols/alcohols to form methallyl ethers.[1]

  • C-Alkylation: Reaction with enolates or Grignard reagents to build carbon skeletons.[1]

MechanismNuNucleophile(Nu:)TS[Transition State]‡Nu->TSAttackSubstrateMethallyl TosylateSubstrate->TSProductAlkylated Product(Nu-Methallyl)TS->ProductLGTosylate Anion(TsO-)TS->LGLeaving Group

Figure 3: Mechanism of nucleophilic substitution on Methallyl tosylate.

Regulatory and Safety Considerations

Critical Warning: As a sulfonate ester, 2-Methyl-2-propenyl p-toluenesulfonate is considered a DNA-reactive alkylating agent .[1]

  • Genotoxicity: It falls under the structural alerts for genotoxic impurities (GTI).[1] In pharmaceutical compounds, its levels must be controlled to parts-per-million (ppm) levels, typically adhering to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for chronic exposure.[1][3][4]

  • Handling:

    • Always handle in a functioning fume hood.[1]

    • Wear double nitrile gloves and chemical safety goggles.[1]

    • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium hydroxide to hydrolyze the ester before disposal.[1]

References

  • National Institute of Standards and Technology (NIST) .[1] Mass Spectral Library: 2-Propyn-1-ol, 4-methylbenzenesulfonate (Analog Reference). NIST Chemistry WebBook.[1] Available at: [Link]

  • Utsumi, N. et al. (2006).[1] Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry.

  • European Medicines Agency (EMA) .[1][3][4] Guideline on the Limits of Genotoxic Impurities. Available at: [Link]

Navigating the Synthesis and Inferred Properties of Methallyl Tosylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Versatility of Tosylates

In the landscape of modern organic chemistry, the conversion of alcohols to tosylates is a cornerstone transformation, enabling a vast array of subsequent nucleophilic substitution and elimination reactions. The tosyl group, derived from p-toluenesulfonic acid, serves as an excellent leaving group, a significant improvement over the inherently poor leaving ability of the hydroxyl group.[1][2] This guide focuses on methallyl tosylate, a specific yet illustrative example of this important class of compounds. While methallyl tosylate is not as extensively characterized in publicly available literature as simpler alkyl tosylates, this guide will provide a comprehensive overview of its synthesis and, through reasoned analogy, infer its likely physical properties. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the synthesis and handling of such reactive intermediates.

Physicochemical Properties: An Analysis of Methallyl Tosylate

Direct experimental data on the physical properties of methallyl tosylate, such as its precise melting or boiling point and physical state at room temperature, are not readily found in peer-reviewed literature or chemical databases. However, we can infer its likely characteristics by examining its constituent parts and comparing it to analogous compounds.

Factors Influencing the Physical State: Oil vs. Solid

The physical state of an organic compound at a given temperature is determined by the strength of its intermolecular forces.[3][4] Key factors include:

  • Molecular Weight: Higher molecular weight generally leads to stronger van der Waals forces and, consequently, higher melting and boiling points.[5]

  • Molecular Symmetry and Shape: More symmetrical and compact molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.[4] Branching in the carbon chain can lower the melting and boiling points compared to straight-chain isomers due to reduced surface area for intermolecular interactions.[6]

  • Polarity and Dipole-Dipole Interactions: The presence of polar bonds can lead to dipole-dipole interactions, increasing the energy required to separate molecules.[7]

In the case of methallyl tosylate, the bulky tosyl group and the methallyl group's double bond introduce a degree of asymmetry. When we compare it to the well-characterized methyl tosylate, which has a melting point of 25-28 °C, we can anticipate that the larger methallyl group will increase the molecular weight and likely alter the packing efficiency in the solid state. This could result in methallyl tosylate being a liquid or a low-melting solid at room temperature.

Comparative Analysis of Precursors and Analogs

To build a more complete picture, a comparison with the starting materials and a closely related tosylate is instructive.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State at 25°CMelting Point (°C)Boiling Point (°C)
Methallyl Alcohol C4H8O72.11Colorless liquid-50[8]113-115[8]
p-Toluenesulfonyl Chloride C7H7ClO2S190.65White to gray solid[9]69-71[9]134 (at 10 mmHg)
Methyl Tosylate (analog) C8H10O3S186.23Low-melting solid25-28144-145 (at 5 mmHg)
Methallyl Tosylate (inferred) C11H14O3S226.29Likely a liquid or low-melting solidLikely near or below room temperatureSignificantly higher than methallyl alcohol

Data for methyl tosylate and p-toluenesulfonyl chloride sourced from various chemical suppliers and databases.

The significant increase in molecular weight from methallyl alcohol to methallyl tosylate suggests a substantial elevation in boiling point. The final product's physical state will be a delicate balance between the increased van der Waals forces from the larger molecule and the potentially disrupted crystal lattice packing due to its shape.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Methallyl Alcohol in Anhydrous DCM B Cool to 0°C A->B C Add Base (Pyridine/TEA) B->C D Add p-Toluenesulfonyl Chloride C->D E Stir at 0°C then Room Temperature D->E F Monitor by TLC E->F G Quench with Water F->G Reaction Complete H Separate Organic Layer G->H I Wash Organic Layer H->I J Dry with Na2SO4 I->J K Filter and Concentrate J->K L Column Chromatography K->L M Pure Methallyl Tosylate L->M

Sources

The Methallyl Group in Modern Organic Synthesis: A Guide to Reagents and Strategies

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the methallyl group (2-methylallyl) is a cornerstone transformation in organic synthesis, providing a versatile building block for the construction of complex molecular architectures. This functional group is not merely a simple hydrocarbon appendage; its terminal double bond serves as a synthetic handle for a vast array of subsequent manipulations, including oxidation, ozonolysis, and metathesis. Furthermore, the steric and electronic properties of the methallyl group can be strategically employed to influence the stereochemical outcome of reactions, making it an invaluable tool in the synthesis of natural products and active pharmaceutical ingredients (APIs).[1]

This guide offers a comprehensive overview of the principal reagents and methodologies for introducing the methallyl group, designed for the practicing chemist. We will delve into the mechanistic underpinnings of each method, provide field-proven insights into experimental choices, and present detailed protocols for key transformations.

Electrophilic Methallylating Agents: The Classical Approach

The most direct method for introducing the methallyl group involves its use as an electrophile, typically in the form of methallyl halides. These reagents are powerful alkylating agents suitable for reaction with a wide range of nucleophiles.[2]

Methallyl chloride (3-chloro-2-methyl-1-propene) and the corresponding bromide are the most common electrophilic sources.[2][3] They are readily available and participate in classic SN2 reactions with soft nucleophiles like enolates, amines, and thiolates.

  • Causality Behind Experimental Choices: The choice between methallyl chloride and bromide is often dictated by reactivity and cost. Methallyl bromide is generally more reactive due to the better leaving group ability of bromide, but it is also more expensive and less stable.[3] Reactions are typically run in polar aprotic solvents like THF, DMF, or acetone to facilitate the SN2 pathway and dissolve common ionic nucleophiles. The addition of a non-nucleophilic base (e.g., NaH, K2CO3) is required when reacting with pronucleophiles like alcohols or active methylene compounds to generate the requisite nucleophile in situ.[4]

Experimental Protocol: Williamson Ether Synthesis with Methallyl Chloride

This protocol outlines the synthesis of Allyl Methallyl Ether, a bifunctional monomer, demonstrating the utility of methallyl chloride as an electrophile.[4][5]

  • Preparation of Alkoxide: Under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Washing (Optional but Recommended): To remove the mineral oil, carefully wash the NaH with anhydrous hexane (3x) via cannula transfer.

  • Nucleophile Addition: Cool the NaH slurry to 0 °C using an ice bath. Add the desired alcohol (e.g., Allyl Alcohol, 1.0 eq) dropwise. Allow the mixture to stir for 30 minutes at 0 °C as hydrogen gas evolves.

  • Electrophile Addition: Add methallyl chloride (1.05 eq) dropwise to the freshly formed alkoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting alcohol (typically 4-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via fractional distillation or column chromatography on silica gel.

Nucleophilic Methallylating Agents: Versatility in Carbon-Carbon Bond Formation

Treating the methallyl group as a nucleophile opens up a vast and powerful set of reactions, primarily involving the addition to carbonyls and other electrophilic carbons. This is achieved by preparing organometallic derivatives of the methallyl group.

The methallyl Grignard reagent (CH2=C(CH3)CH2MgCl) is a highly effective and widely used nucleophile for creating tertiary homoallylic alcohols from ketones and secondary ones from aldehydes.[6]

  • Causality Behind Experimental Choices: The formation of a Grignard reagent requires the complete exclusion of water and air, as the reagent is a very strong base and is readily protonated or oxidized.[6][7] Anhydrous ethers like diethyl ether or THF are essential solvents as they coordinate to the magnesium center, stabilizing the reagent in solution.[7] The reaction is initiated by the oxidative addition of magnesium metal into the carbon-halide bond of methallyl chloride.[8] This process often has an induction period, which can be overcome by activating the magnesium surface with a small crystal of iodine or 1,2-dibromoethane.[7]

Experimental Protocol: Preparation and Use of Methallylmagnesium Chloride

This protocol details the in-situ preparation of the Grignard reagent and its subsequent reaction with a ketone.[8]

  • Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings (1.2 eq) in the flask.

  • Solvent Addition: Add anhydrous diethyl ether or THF via cannula.

  • Initiation: Add a small crystal of iodine. The color should fade as the magnesium is activated.

  • Grignard Formation: Add a solution of methallyl chloride (1.0 eq) in anhydrous ether dropwise from the addition funnel. The reaction is exothermic and may require cooling with an ice bath to maintain a gentle reflux. After the addition is complete, stir the resulting gray slurry for an additional 1-2 hours at room temperature.

  • Carbonyl Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of the ketone or aldehyde (0.9 eq) in anhydrous ether dropwise.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Workup: Cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution. Extract the aqueous layer with diethyl ether (3x), combine the organic layers, dry over Na2SO4, filter, and concentrate to yield the crude homoallylic alcohol.

  • Purification: Purify by column chromatography on silica gel.

While highly reactive, Grignard reagents can be too basic for substrates with sensitive functional groups. Methallylstannanes (e.g., methallyltributyltin) and methallylboronates offer milder, more selective alternatives.[9]

  • Methallylstannanes: These reagents are typically air and moisture stable but require activation by a Lewis acid (e.g., BF3·OEt2) to react with carbonyls. Their lower basicity makes them compatible with a wider range of functional groups.

  • Methallylboronates: These reagents are central to modern asymmetric synthesis.[9] They react with aldehydes and ketones, often under mild conditions, and their reactions can be rendered highly enantioselective by using chiral ligands or chiral boron reagents.[10][11] The stereochemical outcome is often predictable via a closed, chair-like Zimmerman-Traxler transition state.

Diagram: General Reaction Pathways for Methallylating Agents

The following diagram illustrates the fundamental reactivity patterns of electrophilic and nucleophilic methallylating agents.

Methallyl_Reagents cluster_electrophile Electrophilic Pathway (Su20992) cluster_nucleophile Nucleophilic Pathway Meallyl_Cl Methallyl-Cl Product_E Product (R-Methallyl) Meallyl_Cl->Product_E Substitution Nucleophile Nucleophile (e.g., R-Ou207B, Enolate) Nucleophile->Meallyl_Cl Attack Meallyl_M Methallyl-M (M = MgX, SnRu2083, B(OR)u2082) Electrophile Electrophile (e.g., Ketone, Aldehyde) Meallyl_M->Electrophile Addition Product_N Product (Homoallylic Alcohol) Electrophile->Product_N After Workup Tsuji_Trost_Cycle Pd0 Pd(0)Lu2082 Pi_Allyl_Pd u03C0-Allyl Pd(II)Lu2082u207A Pd0->Pi_Allyl_Pd Oxidative Addition Allyl_X Methallyl-X Allyl_X->Pd0 Product Nu-Methallyl Pi_Allyl_Pd->Product Nucleophilic Attack X_ion Xu207B Pi_Allyl_Pd->X_ion Product->Pd0 Nu Nuu207B Nu->Pi_Allyl_Pd

Caption: Simplified catalytic cycle for the Tsuji-Trost methallylation.

The Methallyl Group as a Protecting Group

Beyond its role as a building block, the methallyl moiety can function as a protecting group, particularly for carboxylic acids and alcohols. The 1,1-dimethylallyl (DMA) ester, a close relative, combines the steric hindrance of a t-butyl ester with the mild deprotection conditions of an allyl ester. [12]

  • Protection: Carboxylic acids can be converted to methallyl or DMA esters. [12]* Stability: These groups are stable to a wide range of conditions, including basic and some acidic conditions that would cleave other esters. [12]* Deprotection: The key advantage is the ability to deprotect under very mild, neutral conditions using a palladium(0) catalyst (e.g., Pd(PPh3)4) and a scavenger (e.g., dimedone, morpholine), which is orthogonal to many other protecting groups like Boc and Fmoc. [12][13]

Table: Comparison of Common Methallylating Reagents

Reagent ClassCommon Reagent(s)Typical ElectrophileKey FeaturesLimitations
Electrophilic Methallyl ChlorideEnolates, Amines, AlcoholsCost-effective, simple SN2 reactions. [1][2]Strong alkylating agent, requires basic conditions for pronucleophiles.
Nucleophilic (Hard) Methallylmagnesium ChlorideAldehydes, Ketones, EstersHighly reactive, excellent for C-C bond formation. [6]Highly basic, sensitive to protic sources and some functional groups.
Nucleophilic (Soft) MethallyltributylstannaneAldehydes, KetonesMilder, functional group tolerant. [14][15]Requires Lewis acid activation, stoichiometric tin waste.
Nucleophilic (Asymmetric) Methallylboronate EstersAldehydes, Ketones, IminesEnables catalytic asymmetric synthesis, mild conditions. [9][11]Reagents can be expensive or require multi-step preparation.
Transition Metal Methallyl Acetate + Pd(0)Soft Nucleophiles (e.g., malonates)Catalytic, high selectivity, mild conditions for deprotection. [16]Cost of catalyst, requires specific ligands for optimal results.
Umpolung Strategies for Methallyl Introduction

Umpolung, or polarity inversion, allows the methallyl group to react in a manner opposite to its innate electronic bias. [17][18]While a standard methallyl nucleophile adds to the carbonyl carbon, umpolung strategies can be devised to make the carbonyl carbon the nucleophile and a methallyl synthon the electrophile, or to create a nucleophilic center at the C2 position of the methallyl unit. These advanced strategies, often involving multi-step sequences with reagents like dithianes or nitroalkanes, provide access to molecular scaffolds that are inaccessible through conventional methods. [19]For instance, a direct deoxygenative allylation of carbohydrates has been achieved by applying an umpolung strategy to the carbohydrate carbonyls. [20]

Conclusion

The introduction of the methallyl group is a fundamental yet powerful operation in organic synthesis. The choice of reagent—be it a classic halide, a potent Grignard, a selective organoborane, or a substrate for a transition-metal catalyst—dictates the scope, selectivity, and functional group tolerance of the transformation. A thorough understanding of the causality behind the reaction conditions and the mechanistic pathways is paramount for the successful design and execution of synthetic routes. As chemists continue to push the boundaries of molecular complexity, the strategic installation of the methallyl group will undoubtedly remain a critical tool in the synthetic chemist's arsenal.

References

  • Multichem. (n.d.). Methallyl chloride Dealer and Distributor.
  • Keck, G. E., & Wager, T. T. (2006). Catalytic asymmetric methallylation of ketones with an (H8-BINOLate)Ti-based catalyst. Organic Letters, 8(21), 4719-4722. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Keck, G. E., Wager, T. T., & Wager, C. A. (2006). Catalytic Asymmetric Methallylation of Ketones with an (H8-BINOLate)Ti-Based Catalyst. PMC. Retrieved from [Link]

  • Pearson, A. J., & Roush, W. R. (2001). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. PMC. Retrieved from [Link]

  • Walsh, P. J. (n.d.). Metal-Catalyzed Allylic Substitution & Arylation With Weakly Acidic C(sp3)–h Bonds. University of Pennsylvania ScholarlyCommons. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • SlidePlayer. (n.d.). Umpolung. Retrieved from [Link]

  • Wikipedia. (n.d.). Methallyl chloride. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). Umpolung. Retrieved from [Link]

  • ResearchGate. (n.d.). Contrasting typical reactivity of allyl boronates in allylation reactions with synthesis of heterocycles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Reaction of Aryl Halides with π-Allylnickel Halides. Retrieved from [Link]

  • Tang, X., Chen, Y., & Huang, J. (2025). Recent Progress of Substituted Allylboron Compounds in Catalytic Asymmetric Allylation Reactions. Chemical Record, 25(3), e202400208. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Retrieved from [Link]

  • MDPI. (2024). Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • PMC. (n.d.). An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. Retrieved from [Link]

  • Google Patents. (1948). Production of methallyl halides.
  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • SciSpace. (1948). Production of methallyl halides. Retrieved from [Link]

  • Li, C. J., et al. (2022). Umpolung carbonyls enable direct allylation and olefination of carbohydrates. Science Advances, 8(10). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • ResearchGate. (n.d.). Transition‐Metal Catalyzed Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). A multicomponent approach for the preparation of homoallylic alcohols. Chemical Science, 7, 6359-6363. Retrieved from [Link]

  • eGyanKosh. (n.d.). UMPOLUNG REACTIONS. Retrieved from [Link]

  • Mandava, S., et al. (2020). Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene. Frontiers in Chemistry, 8, 494. Retrieved from [Link]

  • PMC. (2021). Boron-catalyzed dehydrative allylation of 1,3-diketones and β-ketone esters with 1,3-diarylallyl alcohols in water. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid synthesis of homoallylic alcohol from aldehyde with allyltributylstannane under solvent-free conditions. Retrieved from [Link]

  • Thieme E-Books. (n.d.). Product Subclass 9: Allylic Grignard Reagents. Retrieved from [Link]

  • Murai, S. (n.d.). Transition metal catalyzed manipulation of non-polar carbon–hydrogen bonds for synthetic purpose. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by allylic substitution or allylation. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Umpolung Synthons - Planning Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric α-methylation and α-alkylation of carboxylic acid derivatives. Retrieved from [Link]

Sources

Methallyl p-toluenesulfonate commercial availability and suppliers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to p-Toluenesulfonate Esters: Spotlight on Methyl p-Toluenesulfonate

Executive Summary

This technical guide provides a comprehensive overview of p-toluenesulfonate esters, with a primary focus on Methyl p-toluenesulfonate (CAS 80-48-8), a widely used reagent in organic synthesis, particularly in pharmaceutical and materials science research. While the initial query concerned "Methallyl p-toluenesulfonate," the prevalence of data and commercial availability strongly suggest a common point of confusion with the significantly more common methyl analogue. This guide will first clarify the distinction between these compounds and then delve into the synthesis, properties, commercial availability, and applications of Methyl p-toluenesulfonate, providing researchers, scientists, and drug development professionals with a thorough understanding of this versatile chemical.

Introduction: Clarifying "Methallyl" vs. "Methyl" p-Toluenesulfonate

In organic chemistry, precision in nomenclature is paramount. The distinction between a "methallyl" and a "methyl" group is a prime example. A methyl group is a simple -CH₃ functional group. In contrast, a methallyl group (or 2-methylallyl group) is a more complex substituent with the structure -CH₂C(CH₃)=CH₂.

Methyl p-toluenesulfonate is a simple ester of p-toluenesulfonic acid and methanol. It is a powerful and versatile methylating agent, valued for its reactivity and stability.[1][2][3] Conversely, Methallyl p-toluenesulfonate would be the ester formed from p-toluenesulfonic acid and methallyl alcohol. While theoretically plausible, this compound is not commonly used and does not have significant commercial availability or a substantial body of published research, unlike its methyl counterpart. Given this, this guide will focus on the commercially available and widely utilized Methyl p-toluenesulfonate.

Chemical Structures

To visually underscore the difference, the chemical structures of both compounds are presented below.

G cluster_methyl Methyl p-Toluenesulfonate cluster_methallyl Methallyl p-Toluenesulfonate (Hypothetical) methyl_structure methyl_structure methallyl_structure methallyl_structure

Caption: Chemical structures of Methyl p-toluenesulfonate and the hypothetical Methallyl p-toluenesulfonate.

Properties and Characteristics of Methyl p-Toluenesulfonate

Methyl p-toluenesulfonate, also known as methyl tosylate, is a white to slightly yellow solid or liquid with a low melting point.[4] It is valued in organic synthesis for being an excellent methylating agent due to the good leaving group ability of the tosylate anion.[5]

PropertyValueSource(s)
CAS Number 80-48-8[1][4][6]
Molecular Formula C₈H₁₀O₃S[1][4][6]
Molecular Weight 186.23 g/mol [1][4][6]
Appearance White to yellow solid or liquid[1][4]
Melting Point 25-28 °C[1][4]
Boiling Point 144-145 °C at 5 mmHg[1][4]
Density 1.234 g/mL at 25 °C[1]
Solubility Soluble in alcohol, ether, benzene; insoluble in water[4]

Synthesis and Manufacturing of Methyl p-Toluenesulfonate

The most common laboratory and industrial synthesis of Methyl p-toluenesulfonate involves the reaction of p-toluenesulfonyl chloride with methanol.[2][3][7] This is a straightforward esterification reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

G p-Toluenesulfonyl_chloride p-Toluenesulfonyl chloride Methyl_p-toluenesulfonate Methyl p-toluenesulfonate p-Toluenesulfonyl_chloride->Methyl_p-toluenesulfonate + Methanol Methanol Methanol HCl HCl Methyl_p-toluenesulfonate->HCl +

Caption: Synthesis of Methyl p-toluenesulfonate from p-toluenesulfonyl chloride and methanol.

Detailed Synthesis Protocol

This protocol is a self-validating system designed for high yield and purity.

  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with p-toluenesulfonyl chloride and methanol.

  • Base Addition: The mixture is cooled in an ice bath. A solution of sodium hydroxide (typically 25% aqueous solution) is added dropwise from the dropping funnel, ensuring the temperature is maintained below 25 °C. The base neutralizes the HCl formed during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: The pH of the reaction mixture is monitored. The addition of base is stopped when the pH reaches 9. The reaction is then stirred for an additional 2 hours at room temperature to ensure completion.

  • Workup and Extraction: The reaction mixture is allowed to stand overnight. The lower organic layer is separated. The upper aqueous layer is extracted with a suitable organic solvent, such as benzene or dichloromethane, to recover any dissolved product. The organic extracts are combined with the initial organic layer.

  • Purification: The combined organic layers are washed sequentially with water and a 5% potassium carbonate solution to remove any remaining impurities. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Isolation: The solvent is removed under reduced pressure (rotary evaporation). The resulting crude product is then purified by vacuum distillation to yield pure Methyl p-toluenesulfonate.

Commercial Availability and Suppliers

Methyl p-toluenesulfonate is a readily available reagent from a variety of chemical suppliers. It is typically offered in various purities, with ≥98% being common for research and synthesis applications.

SupplierPurityAvailable Quantities
Sigma-Aldrich 98%25 g, 100 g, 500 g
Thermo Scientific (Alfa Aesar) 98%250 g, 1000 g
TCI America >98.0% (GC)25 g, 500 g
Chem-Impex ≥99% (GC)25 g, 100 g, 250 g, 1 kg, 5 kg, 10 kg
Simson Pharma Limited High QualityInquire for quantities
Ottokemi 98%Inquire for quantities
LGC Standards >95% (HPLC)5 g, 25 g, 100 g

Applications in Research and Drug Development

The primary application of Methyl p-toluenesulfonate is as a methylating agent in organic synthesis.[2][5][8] It is often preferred over other methylating agents like methyl iodide or dimethyl sulfate due to its solid, less volatile nature, and comparable reactivity.

Key Applications:
  • Pharmaceutical Synthesis: Used in the synthesis of active pharmaceutical ingredients (APIs) where the introduction of a methyl group is a key step in building the molecular framework or modifying the properties of a drug candidate.[1][5]

  • Dye Manufacturing: Employed in the preparation of various dyes.[2][8]

  • Organic Synthesis: A versatile reagent for the methylation of a wide range of nucleophiles, including amines, phenols, and thiols.

  • Catalysis: Acts as a catalyst for alkyd resins.[8]

Experimental Workflow: N-Methylation of an Amine

This workflow illustrates a typical laboratory-scale application of Methyl p-toluenesulfonate.

G A 1. Dissolve amine and base (e.g., K2CO3) in a suitable solvent (e.g., acetonitrile). B 2. Add Methyl p-toluenesulfonate to the reaction mixture. A->B C 3. Heat the reaction to reflux and monitor by TLC or LC-MS. B->C D 4. Upon completion, cool the reaction and filter off the base. C->D E 5. Remove the solvent under reduced pressure. D->E F 6. Purify the crude product by column chromatography. E->F G 7. Characterize the pure N-methylated amine (NMR, MS). F->G

Caption: A typical experimental workflow for the N-methylation of an amine using Methyl p-toluenesulfonate.

Safety, Handling, and Storage

Methyl p-toluenesulfonate is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: Toxic by ingestion and inhalation. It is a strong irritant to the skin and eyes.[2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases. It is moisture-sensitive and should be stored under an inert atmosphere if possible.

Conclusion

Methyl p-toluenesulfonate is a cornerstone reagent in organic synthesis, offering a reliable and effective means of methylation. Its commercial availability, well-understood reactivity, and broad range of applications in pharmaceutical development and other areas of chemical research make it an indispensable tool for the modern scientist. While the less common "Methallyl p-toluenesulfonate" may have niche applications, a comprehensive understanding of the properties and utility of Methyl p-toluenesulfonate is essential for any researcher in the field.

References

  • PubChem. (n.d.). Methyl p-toluenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 80-48-8,Methyl p-toluenesulfonate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). The Chemistry of Methyl p-Toluenesulfonate: Synthesis, Properties, and Industrial Significance. Retrieved from [Link]

  • Axios Research. (n.d.). Methyl p-Toluenesulfonate - CAS - 80-48-8. Retrieved from [Link]

  • Ottokemi. (n.d.). Methyl p-toluenesulphonate, 98% 80-48-8. Retrieved from [Link]

  • Jinli Chemical. (2025, May 30). P-Toluenesulfonic Acid Methyl Ester. Retrieved from [Link]

  • PubChem. (n.d.). p-Toluenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-Methoxyethyl p-Toluenesulfonate, 500g, Each. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methallyl p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of methallyl p-toluenesulfonate from methallyl alcohol and p-toluenesulfonyl chloride (TsCl). It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This guide delves into the underlying reaction mechanism, offers a detailed step-by-step protocol, outlines critical safety precautions, and describes methods for product purification and characterization. The primary objective is to equip the user with the necessary knowledge to perform this synthesis efficiently and safely, yielding a high-purity product. Methallyl p-toluenesulfonate is a valuable intermediate in organic chemistry, primarily utilized as an alkylating agent for introducing the methallyl group into various molecular scaffolds.

Introduction and Scientific Background

In the field of organic synthesis, the conversion of alcohols into better leaving groups is a fundamental transformation. The hydroxyl group (-OH) is inherently a poor leaving group, making direct nucleophilic substitution on alcohols challenging. To overcome this, the hydroxyl group is often "activated" by converting it into a sulfonate ester, such as a tosylate. The tosylate anion (p-toluenesulfonate) is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonyl group.

Methallyl p-toluenesulfonate, the target compound of this protocol, serves as a versatile reagent for introducing the methallyl moiety in various chemical reactions.[1][2][3] Its utility is prominent in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals where the methallyl group is a key structural component.[2] This synthesis involves the reaction of methallyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine.

The Underlying Mechanism

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the p-toluenesulfonyl chloride. This process does not affect the C-O bond of the alcohol, and therefore, the stereochemistry at the carbon atom bearing the hydroxyl group is retained.[4]

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen of methallyl alcohol attacks the sulfur atom of TsCl.

  • Deprotonation: A base, such as pyridine, removes the proton from the resulting oxonium intermediate. Pyridine also serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[5]

  • Formation of Tosylate: The stable methallyl p-toluenesulfonate is formed along with pyridinium hydrochloride.

It is crucial to control the temperature, as the reaction is exothermic. The use of a non-nucleophilic base like pyridine is essential to prevent side reactions. While tosylation is the desired outcome, under certain conditions with specific substrates, the reaction with TsCl can sometimes lead to chlorination.[6] However, for a primary alcohol like methallyl alcohol under the conditions described, tosylation is the predominant pathway.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of methallyl p-toluenesulfonate.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Methallyl alcohol513-42-8C₄H₈O72.11Flammable liquid and vapor. Skin and eye irritant.
p-Toluenesulfonyl chloride (TsCl)98-59-9C₇H₇ClO₂S190.65Corrosive. Causes severe skin burns and eye damage. Moisture sensitive.[7][8]
Pyridine (anhydrous)110-86-1C₅H₅N79.10Flammable, toxic, and has a strong, unpleasant odor. Use in a fume hood.
Dichloromethane (DCM, anhydrous)75-09-2CH₂Cl₂84.93Volatile solvent. Suspected carcinogen.
1 M Hydrochloric Acid (HCl)7647-01-0HCl36.46Corrosive.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Aqueous solution.
Brine (Saturated NaCl solution)7647-14-5NaCl58.44Aqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Drying agent.

Equipment:

  • Round-bottom flasks (250 mL and 100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for filtration

  • TLC plates (silica gel) and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis reagents 1. Combine Methallyl Alcohol, Pyridine, and DCM cooling 2. Cool to 0 °C (Ice Bath) reagents->cooling addition 3. Add TsCl Solution Dropwise cooling->addition stirring 4. Stir at 0 °C to RT (Monitor by TLC) addition->stirring quench 5. Quench with Water stirring->quench extract 6. Transfer to Separatory Funnel quench->extract wash_hcl 7. Wash with 1M HCl extract->wash_hcl wash_bicarb 8. Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine 9. Wash with Brine wash_bicarb->wash_brine dry 10. Dry Organic Layer (Anhydrous MgSO₄) wash_brine->dry filter_evap 11. Filter and Evaporate Solvent dry->filter_evap crude 12. Obtain Crude Product filter_evap->crude purify 13. Purify as needed (Recrystallization/Chromatography) crude->purify characterize 14. Characterize (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of methallyl p-toluenesulfonate.

Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methallyl alcohol (5.0 g, 69.3 mmol) and anhydrous pyridine (8.2 mL, 104 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Tosyl Chloride: In a separate 100 mL beaker, dissolve p-toluenesulfonyl chloride (14.6 g, 76.2 mmol) in 50 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred alcohol-pyridine solution over 30-45 minutes. Maintain the internal temperature below 5 °C during the addition. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours. Then, remove the ice bath and let the mixture warm to room temperature, stirring for another 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the methallyl alcohol spot and the appearance of a new, less polar product spot indicate reaction completion.

  • Work-up:

    • Once the reaction is complete, carefully pour the mixture into a 250 mL separatory funnel containing 100 mL of cold water.

    • Separate the layers. Wash the organic layer sequentially with:

      • 100 mL of cold 1 M HCl (to remove excess pyridine).

      • 100 mL of saturated NaHCO₃ solution (to remove unreacted TsCl and p-toluenesulfonic acid).[9]

      • 100 mL of brine (to remove residual water).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product.[10]

Purification

The crude product, typically an oil or a low-melting solid, can be purified if necessary.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be effective.

  • Column Chromatography: For oily products or to remove persistent impurities, purification via silica gel column chromatography is recommended.

Product Characterization

The identity and purity of the synthesized methallyl p-toluenesulfonate should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.95 (s, 1H, =CH₂), 4.85 (s, 1H, =CH₂), 4.45 (s, 2H, -O-CH₂-), 2.45 (s, 3H, Ar-CH₃), 1.70 (s, 3H, =C-CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 145.0, 139.5, 133.0, 130.0, 128.0, 114.0, 75.0, 21.8, 19.5.[11]
IR Spectroscopy (ATR)ν (cm⁻¹): ~3080 (C-H, alkene), ~2980 (C-H, alkane), ~1660 (C=C), ~1595 (C=C, aromatic), ~1360 (S=O, asymmetric stretch), ~1175 (S=O, symmetric stretch), ~950 (S-O-C stretch).[12]
Appearance Colorless to light yellow liquid or low-melting solid.[13]

Safety and Hazard Management

Adherence to strict safety protocols is mandatory when performing this synthesis. The reaction should be conducted inside a certified chemical fume hood at all times.

  • p-Toluenesulfonyl Chloride (TsCl): Highly corrosive and a lachrymator. It reacts with water/moisture to release HCl gas.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7] Always handle in a fume hood and wear appropriate gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[7][14]

  • Pyridine: A flammable and toxic liquid with a pungent odor. It is harmful if inhaled, swallowed, or absorbed through the skin.[15] Ensure the fume hood has adequate ventilation.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhaling vapors and direct skin contact.

  • Methallyl Alcohol: Flammable and an irritant. Avoid contact with skin and eyes.[16]

Personal Protective Equipment (PPE):

  • Chemical safety goggles or a face shield.[7]

  • Chemically resistant gloves (e.g., nitrile).[14]

  • Flame-resistant lab coat.

Waste Disposal:

  • All organic waste, including solvents and reaction residues, must be collected in a designated chlorinated waste container.

  • Aqueous waste should be neutralized before disposal according to institutional guidelines.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of methallyl p-toluenesulfonate. By understanding the reaction mechanism and adhering strictly to the experimental and safety procedures, researchers can successfully prepare this important synthetic intermediate. Proper characterization is essential to confirm the purity and identity of the final product before its use in subsequent research and development activities.

References

  • LookChem. Cas 80-48-8, Methyl p-toluenesulfonate. Retrieved from [Link]

  • Organic Syntheses. p-Toluenesulfonic acid, butyl ester. Retrieved from [Link]

  • National Institutes of Health, PubChem. Methyl p-toluenesulfonate. Retrieved from [Link]

  • PMC. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

  • Royal Society of Chemistry. CONTENTS. Retrieved from [Link]

  • OpenOChem Learn. Preparation of Alkyl Halides and Tosylates from Alcohols. Retrieved from [Link]

  • ResearchGate. Selective scavenging of the genotoxic impurity methyl p-toluenesulfonate from pharmaceutical formulations. Retrieved from [Link]

  • ResearchGate. What is the role and mechanism of action of tosyl chloride in organic synthesis?. Retrieved from [Link]

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Chemistry Stack Exchange. Why do tosylation and mesylation of alcohols follow different mechanisms?. Retrieved from [Link]

  • Jinli Chemical. P-Toluenesulfonic Acid Methyl Ester. Retrieved from [Link]

  • MDPI. Cross-Coupling Synthesis of Methylallyl Alkenes: Scope Extension and Mechanistic Study. Retrieved from [Link]

  • ResearchGate. The reaction of synthesis of methallyl alcohol. Retrieved from [Link]

  • Leybold. Preparation of p-toluenesulfonic acid. Retrieved from [Link]

  • Preprints.org. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Retrieved from [Link]

  • Google Patents. CN106588712A - Purification method capable of reducing sulfate content of p-toluenesulfonic acid.
  • SpectraBase. Methyl p-toluenesulfonate - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. Methyl p-toluenesulfonate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Girolami Group Website - Illinois. p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). Retrieved from [Link]

  • Google Patents. CN112028796A - Refining process of methyl p-toluenesulfonate.

Sources

Application Notes & Protocols: A Guide to the Selective Methallylation of Amines Using Methallyl Tosylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The introduction of a methallyl group to nitrogen centers is a critical transformation in modern organic synthesis, providing access to key intermediates in pharmaceutical and agrochemical development. N-methallylated amines serve as versatile building blocks and are integral to the structure of numerous biologically active molecules. This guide provides a comprehensive protocol for the N-methallylation of primary and secondary amines using methallyl tosylate. We delve into the underlying reaction mechanism, provide detailed, step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and efficient method for N-methallylation.

Foundational Principles: The Chemistry of N-Methallylation

The N-alkylation of amines is a cornerstone of organic chemistry, but it is often plagued by a lack of selectivity.[1][2] Direct alkylation with reactive agents like alkyl halides can lead to a mixture of mono-, di-, and even quaternary ammonium salts, as the product amine is often more nucleophilic than the starting material.[3][4] This "runaway reaction" complicates purification and reduces the yield of the desired product.

The use of a tosylate leaving group provides a more controlled approach. The p-toluenesulfonyl (tosyl) group is an excellent leaving group due to the ability of the sulfonate ester to stabilize the negative charge through resonance.[5] This makes methallyl tosylate a potent electrophile for the amine nucleophile.

The Reaction Mechanism

The methallylation of an amine with methallyl tosylate proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is typically performed in the presence of a mild, non-nucleophilic base.

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic methylene carbon of methallyl tosylate.

  • Transition State: A five-coordinate transition state is formed where the N-C bond is forming concurrently with the C-OTs bond breaking.

  • Leaving Group Departure: The stable tosylate anion is displaced, resulting in the formation of a methallylated ammonium salt.[4]

  • Deprotonation: A base, such as potassium carbonate or triethylamine, deprotonates the ammonium salt to yield the neutral N-methallylated amine product and a corresponding ammonium salt byproduct.[6]

This controlled, stepwise process, facilitated by the excellent leaving group character of the tosylate, is key to achieving high yields of the desired mono-methallylated product.

Caption: SN2 mechanism for the methallylation of a secondary amine.

Experimental Guide: Synthesis & Protocol

This section provides detailed protocols for the preparation of the methallylating agent and the subsequent N-methallylation of a representative amine.

Preparation of Methallyl Tosylate

While commercially available, methallyl tosylate can be readily synthesized from methallyl alcohol and p-toluenesulfonyl chloride (TsCl). This preparation is crucial as the quality of the alkylating agent directly impacts the success of the subsequent amination.

Materials:

  • Methallyl alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Protocol: Tosylation of Methallyl Alcohol [6]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methallyl alcohol (1.0 eq.) in anhydrous DCM (approx. 10 volumes). Cool the solution to 0 °C using an ice bath.

  • Base Addition: To the stirred solution, slowly add pyridine or triethylamine (1.5 eq.).

  • TsCl Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature remains below 5 °C. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.[6][7]

  • Work-up: Upon completion, dilute the reaction mixture with cold water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine/TEA), saturated aqueous sodium bicarbonate solution, and finally, brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methallyl tosylate, which can be used directly or purified further by column chromatography.

General Protocol for N-Methallylation of Amines

This protocol provides a robust method for the mono-methallylation of a primary or secondary amine.

Materials:

  • Amine substrate (e.g., benzylamine)

  • Methallyl tosylate

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol: N-Methallylation

  • Reaction Setup: To a round-bottom flask, add the amine (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile (10 volumes). Stir the suspension vigorously.

  • Reagent Addition: Add a solution of methallyl tosylate (1.1 eq.) in acetonitrile dropwise to the mixture at room temperature.[8]

  • Reaction Conditions: Heat the reaction mixture to 40-60 °C and stir until the starting amine is consumed. The reaction progress can be monitored by TLC or LC-MS, paying close attention to the potential formation of a di-alkylated byproduct.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-methallylated amine.[9] Using an eluent system containing a small percentage (0.5-1%) of triethylamine can help prevent peak tailing for basic amine products.[9]

Caption: General experimental workflow for N-methallylation of amines.

Data, Optimization, and Troubleshooting

The success of the methallylation reaction depends on careful control of reaction parameters. The table below provides representative conditions for various amine substrates.

Amine SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilineK₂CO₃DMF60885N/A
BenzylamineK₂CO₃ACN50692N/A
PiperidineTEADCMRT1288N/A
MorpholineK₂CO₃ACN501090N/A
Note: These are generalized conditions and may require optimization for specific substrates.
Key Optimization Parameters
  • Base Selection: A non-nucleophilic base is critical. Potassium carbonate is a cost-effective and efficient choice for many primary and secondary amines. For more sensitive substrates, an organic base like triethylamine or diisopropylethylamine (DIPEA) may be preferred.

  • Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) and dimethylformamide (DMF) are generally effective as they can solvate the ions formed during the reaction without interfering with the nucleophile.

  • Stoichiometry: A slight excess of the methallyl tosylate (1.1-1.2 eq.) is often used to ensure complete consumption of the amine. However, for primary amines, using a larger excess can increase the risk of di-alkylation. Careful monitoring is essential.

  • Temperature: Gentle heating (40-60 °C) is typically sufficient to drive the reaction to completion in a reasonable timeframe. Higher temperatures may promote side reactions.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive methallyl tosylate. 2. Insufficiently strong base or poor solubility. 3. Low reaction temperature.1. Synthesize fresh methallyl tosylate or use a new batch. 2. Switch to a stronger base (e.g., Cs₂CO₃) or a more polar solvent (e.g., DMF). 3. Increase the reaction temperature incrementally (e.g., to 80 °C).
Di-alkylation Product 1. Reaction run for too long. 2. Stoichiometry of alkylating agent is too high. 3. High concentration.1. Monitor the reaction closely by TLC/LC-MS and stop once the mono-alkylated product is maximized. 2. Reduce the equivalents of methallyl tosylate to 1.0-1.05. 3. Run the reaction at a lower concentration.
Difficult Purification 1. Product is co-eluting with starting material or byproducts. 2. Product is tailing on the silica gel column.1. Optimize the eluent system for column chromatography. A gradient elution may be necessary. 2. Add 0.5-1% triethylamine to the eluent to suppress the interaction of the basic amine with acidic silica gel.[9] Consider using neutral alumina for very basic compounds.

Conclusion

The N-methallylation of amines using methallyl tosylate is a highly effective and controllable method for synthesizing valuable N-methallylamine building blocks. By leveraging the excellent leaving group properties of the tosylate and carefully controlling reaction conditions, researchers can achieve high yields of mono-alkylated products while minimizing the formation of undesirable byproducts. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

  • Google Patents. (2012). US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • The Vespiary. (2009, July 19). Monomethylation of primary amines: N-methyl-2-phenethylamine. [Link]

  • OpenOChem Learn. (n.d.). Preparation of Alkyl Halides and Tosylates from Alcohols. [Link]

  • Chemistry with Caroline. (2022, April 6). Alkylation of Amines [Video]. YouTube. [Link]

  • Nemes, A., et al. (n.d.). N-Dealkylation of Amines. PMC. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Coley, H. M., et al. (1995). The role of the N-(hydroxymethyl)melamines as antitumour agents: mechanism of action studies. Biochemical Pharmacology, 49(9), 1203-1212. [Link]

  • Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • Balaraman, E., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. [Link]

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie. [Link]

  • KhanAcademyFrancophone. (2015, December 15). Synthesis of mesylates and tosylates [Video]. YouTube. [Link]

  • Wang, C., et al. (2019). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC. [Link]

  • Ramirez, T. A., et al. (n.d.). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025, August 7). (PDF) N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. [Link]

  • Hughes, T. B., et al. (n.d.). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. PMC. [Link]

  • Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis, antiplasmodial and ADMET studies of 4-methylamino-2-phenylquinoline analogs. [Link]

Sources

Application Notes and Protocols: Strategic Alkylation of Sodium Enolates with Methallyl Tosylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The carbon-carbon bond-forming reaction between a nucleophilic enolate and an electrophilic alkylating agent is a cornerstone of modern organic synthesis. This guide provides an in-depth analysis and detailed protocols for the reaction of sodium enolates with methallyl tosylate. The strategic introduction of the methallyl group is of significant interest in the synthesis of complex natural products and pharmaceutical intermediates, owing to the versatile reactivity of the resulting terminal alkene.

This document moves beyond a simple recitation of procedural steps. It delves into the underlying mechanistic principles, the rationale behind the choice of reagents and conditions, and the critical parameters that govern the success of the reaction. By understanding the "why," researchers can troubleshoot effectively and adapt these protocols to their specific substrates.

Mechanistic Underpinnings: An SN2 Pathway

The alkylation of a sodium enolate with methallyl tosylate proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The key steps involve:

  • Enolate Formation: A base abstracts an α-proton from a carbonyl compound, generating a resonance-stabilized enolate. The negative charge is delocalized between the α-carbon and the oxygen atom.[4]

  • Nucleophilic Attack: The enolate, acting as a potent carbon-centered nucleophile, attacks the electrophilic methylene carbon of methallyl tosylate.[5]

  • Displacement of the Leaving Group: The attack occurs from the backside, leading to the displacement of the highly stable tosylate anion and the formation of the new C-C bond.[6]

Methallyl tosylate is an excellent electrophile for this transformation due to two key factors: it is a primary tosylate, minimizing steric hindrance, and the allylic position can stabilize the transition state of the SN2 reaction.[2][7]

C- vs. O-Alkylation: A Matter of Control

Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[8] While C-alkylation is typically the desired pathway in this context, the outcome can be influenced by several factors:

  • Counterion: The nature of the metal cation influences the aggregation and reactivity of the enolate.

  • Solvent: Polar aprotic solvents generally favor C-alkylation.[9]

  • Leaving Group: The nature of the leaving group on the electrophile can also play a role.

For the reaction of sodium enolates with tosylates, C-alkylation is the predominant pathway.

Experimental Design and Key Parameters

The successful execution of this reaction hinges on the careful control of several experimental variables.

Choice of Base and Enolate Generation Strategy

The method of enolate generation is critical and depends on the acidity of the α-proton of the carbonyl precursor.

  • For Highly Acidic Substrates (e.g., β-dicarbonyl compounds): For compounds like diethyl malonate or ethyl acetoacetate, where the α-protons are flanked by two carbonyl groups (pKa ≈ 11-13), a moderately strong base such as sodium ethoxide (NaOEt) in ethanol is sufficient to achieve complete enolate formation.[6]

  • For Monocarbonyl Compounds (e.g., ketones): Ketones have less acidic α-protons (pKa ≈ 19-20). Therefore, a much stronger base is required to ensure complete and irreversible deprotonation, thus preventing side reactions like self-condensation.[5] Common choices include:

    • Sodium hydride (NaH): A strong, non-nucleophilic base that forms sodium enolates with the evolution of hydrogen gas.[8]

    • Sodium amide (NaNH2): Another powerful base for generating enolates.[8]

    • Lithium diisopropylamide (LDA): While not a sodium base, LDA is a very common, strong, sterically hindered base used to form the kinetic enolate of unsymmetrical ketones at low temperatures.[1][10][11]

Solvent Selection

The choice of solvent is paramount for ensuring the reactivity of the sodium enolate.

  • Polar Aprotic Solvents (Recommended): Tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are ideal choices.[9] These solvents effectively solvate the sodium cation, leaving the enolate anion "naked" and highly nucleophilic.[9][12]

  • Polar Protic Solvents (To be Avoided): Solvents like ethanol or water should generally be avoided during the alkylation step with monocarbonyl substrates as they can protonate the enolate, quenching the reaction. An exception is the use of ethanol as a solvent when using sodium ethoxide with β-dicarbonyl compounds, where the equilibrium strongly favors the enolate.[9]

Temperature Control

Temperature plays a crucial role, particularly when dealing with the regioselectivity of enolate formation from unsymmetrical ketones.

  • Low Temperatures (-78 °C): Often employed with strong, bulky bases like LDA to favor the formation of the less substituted (kinetic) enolate.[1][10]

  • Room Temperature or Elevated Temperatures: Can favor the formation of the more substituted (thermodynamic) enolate.[2][10]

For the alkylation step itself, the reaction is often started at a low temperature and then allowed to warm to room temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Select Carbonyl Compound D Dissolve Carbonyl in Solvent under Inert Atmosphere (N2/Ar) A->D B Select Appropriate Base (e.g., NaH, NaOEt) E Add Base to form Sodium Enolate B->E C Select Anhydrous Polar Aprotic Solvent (e.g., THF) C->D D->E Inert Atmosphere F Cool Reaction Mixture (e.g., 0 °C or -78 °C) E->F G Add Methallyl Tosylate Dropwise F->G H Allow to Warm to RT and Stir G->H Monitor by TLC I Quench Reaction (e.g., with aq. NH4Cl) H->I J Extract with Organic Solvent I->J K Wash, Dry, and Concentrate J->K L Purify by Column Chromatography K->L

Caption: General workflow for the alkylation of sodium enolates.

Protocols

Protocol 1: Alkylation of Diethyl Malonate with Methallyl Tosylate

This protocol is suitable for substrates with highly acidic α-protons.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Methallyl tosylate

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol.

  • Add sodium ethoxide to the ethanol and stir until dissolved.

  • Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature. Stir for 30 minutes to ensure complete formation of the sodium enolate.

  • Add methallyl tosylate to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alkylation of a Ketone (e.g., Cyclohexanone) with Methallyl Tosylate

This protocol is designed for monocarbonyl compounds requiring a strong base.

Materials:

  • Cyclohexanone

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methallyl tosylate

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexanes (x3) to remove the mineral oil, and then place the flask under a high vacuum to remove the residual solvent.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Add a solution of cyclohexanone in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 1 hour, during which time hydrogen gas will evolve.

  • Add a solution of methallyl tosylate in anhydrous THF dropwise to the enolate solution at 0 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl at 0 °C.

  • Extract the aqueous layer with diethyl ether (x3).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary Table

The following table provides representative reaction conditions and expected outcomes for the alkylation of different sodium enolates with allylic electrophiles. While specific yields for methallyl tosylate will be substrate-dependent, these values provide a general guideline.

Carbonyl PrecursorBaseSolventTemperatureElectrophileTypical Yield RangeReference
Diethyl MalonateNaOEtEthanolRefluxAllyl Bromide80-90%[13]
Ethyl AcetoacetateNaOEtEthanolRefluxAllyl Bromide75-85%[13]
CyclohexanoneNaHTHF0 °C to RTAllyl Bromide70-80%[5]
2-MethylcyclohexanoneLDATHF-78 °C to RTAllyl Bromide65-75% (Kinetic)[2]
AcetophenoneNaHTHF0 °C to RTBenzyl Bromide85-95%[5]

Troubleshooting and Considerations

  • Low Yield: Incomplete enolate formation is a common issue. Ensure the base is of high quality and that the reaction is performed under strictly anhydrous conditions. For ketones, consider using a stronger base or allowing for a longer enolate formation time.

  • Polyalkylation: This can occur if more than one acidic α-proton is present. Using a slight excess of the enolate relative to the methallyl tosylate can sometimes mitigate this, but for substrates like malonic esters, subsequent hydrolysis and decarboxylation are often part of the synthetic plan.[1]

  • Side Reactions of Methallyl Tosylate: As an allylic tosylate, it can be susceptible to elimination reactions under strongly basic conditions, although this is less of a concern with nucleophilic enolates compared to non-nucleophilic bases.

Conclusion

The alkylation of sodium enolates with methallyl tosylate is a robust and reliable method for the formation of carbon-carbon bonds. A thorough understanding of the reaction mechanism and the influence of key parameters such as the choice of base, solvent, and temperature is essential for achieving high yields and purity. The protocols provided herein serve as a comprehensive guide for researchers, enabling them to effectively implement this valuable transformation in their synthetic endeavors.

References

  • Scribd. (n.d.). Generating and Alkylating Enolates. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry Steps. (2020, April 4). Alkylation of Enolates Alpha Position. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 6). Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base? Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 21.4: Enolates. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.7 Alkylation of Enolate Ions - Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]

  • Trost, B. M., & Keinan, E. (1980). The Allylic Alkylation of Ketone Enolates. Tetrahedron Letters, 21(27), 2591-2594.
  • KPU Pressbooks. (n.d.). 6.3 Alkylation at the α-Carbon – Organic Chemistry II. Retrieved from [Link]

  • Hegedus, L. S., & Darlington, W. H. (1980). Nucleophilic addition of enolates to the central carbon of transition-metal .eta.3-allyl complexes. Metallacyclobutane formation, reversibility of nucleophilic addition, and synthesis of .alpha.-cyclopropyl ketones. Journal of the American Chemical Society, 102(15), 4980-4986.
  • Khan Academy. (n.d.). Enolate formation from ketones. Retrieved from [Link]

  • Making Molecules. (2024, February 26). An Introduction to Enols & Enolates. Retrieved from [Link]

  • Warren, S. (n.d.). Alkylation of enolates. Retrieved from [Link]

  • Fiveable. (2025, August 15). Alkylation of enolates | Organic Chemistry II Class Notes.... Retrieved from [Link]

  • (n.d.). ENOLATE NUCLEOPHILES. Retrieved from [Link]

  • (n.d.). CHEM 330 Topics Discussed on Oct 2. Retrieved from [Link]

  • Zook, H. D., & Russo, T. J. (1960). Specific Solvent Effects in the Alkylation of Enolate Anions. III. Preparative Alkylations in Dimethylformamide. The Journal of Organic Chemistry, 25(4), 637-639.
  • Plaquevent, J.-C., Cahard, D., & Guillen, F. (n.d.).
  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • (n.d.).
  • University of Massachusetts Dartmouth. (n.d.). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017, December 1). Preparation of methyl tosylate, safe methylating agent. Retrieved from [Link]

  • Wang, P., et al. (2014).

Sources

Strategic N-Methallylation of Indoles Using 2-Methylallyl p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

This comprehensive guide details the N-methallylation of indoles, a pivotal transformation in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocol focuses on the use of 2-methylallyl p-toluenesulfonate as a robust and efficient methallylating agent. We will delve into the mechanistic underpinnings, provide a detailed step-by-step protocol, offer troubleshooting advice, and present key data to ensure successful implementation in your laboratory.

The N-methallyl indole scaffold is a valuable structural motif found in numerous biologically active compounds. This functional group can serve as a versatile synthetic handle for further molecular elaboration, making its efficient installation a key objective in synthetic chemistry.

Mechanistic Rationale and Reaction Dynamics

The N-alkylation of indoles is a competitive reaction, with two primary nucleophilic sites: the N1-position and the C3-position.[1] While the C3 position is often inherently more nucleophilic in the neutral indole, selective N-alkylation can be reliably achieved by converting the indole into its conjugate base, the indolate anion.

The reaction proceeds via a classical SN2 mechanism. The key steps are:

  • Deprotonation: The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO).[2] A strong, non-nucleophilic base, such as sodium hydride (NaH), is required to irreversibly deprotonate the nitrogen, generating the highly nucleophilic indolate anion.[2][3] This step is critical for directing the alkylation to the nitrogen atom.

  • Nucleophilic Attack: The resulting indolate anion attacks the electrophilic methylene carbon of 2-methylallyl p-toluenesulfonate.

  • Displacement: The p-toluenesulfonate (tosylate) group, an excellent leaving group due to its resonance stabilization, is displaced, yielding the N-methallylated indole product.

Controlling the reaction conditions, particularly the choice of base and solvent, is paramount to favor N-alkylation and suppress the competing C3-alkylation pathway.[1]

Caption: Proposed SN2 mechanism for N-methallylation.

Detailed Experimental Protocol

This protocol provides a general method for the N-methallylation of a standard indole substrate. Optimization may be required for indoles bearing different electronic or steric properties.

Safety and Handling
  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle exclusively under an inert atmosphere (Nitrogen or Argon) in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

  • 2-Methylallyl p-Toluenesulfonate: Tosylates are potent alkylating agents and should be considered toxic and potential sensitizers. Avoid skin and eye contact.[4][5] Handle in a well-ventilated fume hood.

  • Anhydrous Solvents: Anhydrous solvents like DMF and THF are essential for this reaction. Ensure they are properly dried and handled under inert conditions to prevent quenching the base.[2]

Materials and Reagents
  • Indole (1.0 eq.)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • 2-Methylallyl p-toluenesulfonate (1.1 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar), ice bath.

Step-by-Step Procedure
  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (N₂ or Ar). Allow the flask to cool to room temperature.

  • Indole Addition: Add the indole substrate (1.0 eq.) to the flask.

  • Solvent Addition: Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq.) portion-wise. Caution: Hydrogen gas will evolve. Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases and the solution becomes homogeneous.

  • Alkylation: While maintaining the temperature at 0 °C, add the 2-methylallyl p-toluenesulfonate (1.1 eq.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting indole is consumed.[2]

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-methallylated indole.[2][6]

Product Characterization

Confirm the structure of the purified product using standard analytical techniques:

  • ¹H and ¹³C NMR: The most definitive method. Successful N-alkylation is confirmed by the disappearance of the N-H proton signal (typically >10 ppm in ¹H NMR) and the appearance of new signals corresponding to the methallyl group.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[7]

  • Infrared (IR) Spectroscopy: The characteristic N-H stretching band (around 3300-3500 cm⁻¹) of the starting indole will be absent in the product spectrum.[8]

Workflow and Data Summary

Experimental Workflow Diagram

Workflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Workup & Purification arrow -> A 1. Add Indole to flame-dried flask B 2. Add Anhydrous DMF A->B C 3. Cool to 0 °C B->C D 4. Add NaH portion-wise (Deprotonation) E 5. Add Tosylate dropwise (Alkylation) D->E F 6. Warm to RT & Stir (Monitor by TLC/LC-MS) E->F G 7. Quench with aq. NH4Cl H 8. Extract with EtOAc G->H I 9. Wash with Water/Brine H->I J 10. Dry & Concentrate I->J K 11. Purify via Chromatography J->K L L K->L Characterize (NMR, MS, IR)

Caption: General workflow for N-methallylation of indoles.

Summary of Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Indole:Base:Alkylating Agent 1.0 : 1.2 : 1.1A slight excess of base ensures complete deprotonation.[1] A small excess of the alkylating agent drives the reaction to completion.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures formation of the indolate anion, maximizing N-selectivity.[1][2]
Solvent Anhydrous DMF or THFPolar aprotic solvents that do not interfere with the reaction and help solvate the indolate salt.[1]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation. Reaction can often proceed efficiently at room temperature.[1]
Reaction Time 4 - 16 hoursSubstrate dependent. Monitor by TLC or LC-MS for completion.
Typical Yield 70 - 95%Yields are generally high but depend on the specific indole substrate and purity of reagents.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive NaH (due to moisture exposure). 2. Wet solvent or reagents quenching the base. 3. Insufficiently reactive alkylating agent.1. Use fresh, high-quality NaH from a newly opened container. 2. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.[2] 3. Consider warming the reaction slightly (e.g., to 40-50 °C) after the addition of the tosylate.
Significant C3-Alkylation 1. Incomplete deprotonation of indole N-H. 2. Base is not strong enough.1. Increase the amount of NaH to 1.5 eq. to ensure full deprotonation.[1] 2. Allow for a longer stirring time after NaH addition before adding the alkylating agent. 3. Ensure the base is fully dispersed and the reaction is well-stirred.
Formation of Dialkylated Product The N-alkylated product is deprotonated at C3 and reacts again.This is generally not a major issue under these conditions but can occur with highly activated indoles. Use a stoichiometric amount of the alkylating agent (1.0 eq.).
Difficult Purification Residual DMF in the crude product.Perform thorough aqueous washes during the workup. Washing the combined organic layers multiple times with water and brine is effective at removing DMF.

References

  • BenchChem Technical Support Team. (2025). Optimizing reaction conditions for N-alkylation of indoles. Benchchem.
  • Cee, V. & Erlanson, D. (2019). SN2 Reaction of an Indole. ACS Medicinal Chemistry Letters, 10, 1302-1308. Available at: [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Selective N-Alkylation of Indoles. Benchchem.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • Fisher Scientific. (2010). Safety Data Sheet: Methyl p-toluenesulfonate.
  • Fisher Scientific. (2010). Safety Data Sheet: Ethyl p-toluene sulfonate.
  • Smolecule. (2026). Experimental Protocol: Consecutive 2-Step Indole Synthesis. Smolecule.
  • Al-Zoubi, R. M. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 354. Available at: [Link]

  • BenchChem Technical Support Team. (2025). Spectroscopic Differentiation of N-Methylacetanilide from its Isomers: A Comparative Guide. Benchchem.
  • D'souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • International Union of Pure and Applied Chemistry. (2014). IUPAC Compendium of Chemical Terminology.
  • Williams, A. D. (2010). Exploring Chemical Analysis. W. H. Freeman.

Sources

Application Notes and Protocols: Harnessing Methallyl Tosylate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The versatility of these transformations has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. While aryl and vinyl halides have traditionally been the workhorses as electrophilic partners, the exploration of alternative coupling partners continues to broaden the scope and applicability of this powerful methodology. Methallyl tosylate has emerged as a highly effective and versatile electrophile in this context.

Methallyl tosylate, derived from the readily available methallyl alcohol, offers several advantages. Tosylates, in general, are excellent leaving groups, facilitating the crucial oxidative addition step in the catalytic cycle.[1][2] They are often crystalline, stable solids that are easier to handle and purify compared to some of the more volatile or reactive allylic halides.[3] The methallyl moiety itself provides a valuable building block, installing a synthetically versatile isobutenyl group. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of methallyl tosylate in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for key transformations, and offer insights into reaction optimization and troubleshooting.

Mechanistic Considerations: The Palladium Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involving an allylic tosylate, such as methallyl tosylate, proceeds through a series of well-defined steps. Understanding this catalytic cycle is paramount for rational reaction design and troubleshooting.

The cycle initiates with the active Pd(0) catalyst. The first and often rate-limiting step is the oxidative addition of methallyl tosylate to the Pd(0) center. This step involves the cleavage of the carbon-oxygen bond of the tosylate and results in the formation of a π-allylpalladium(II) complex.[4] This intermediate is a key species, and its formation is facilitated by the excellent leaving group ability of the tosylate anion.

Following oxidative addition, the nucleophilic coupling partner undergoes transmetalation . In the case of a Suzuki-Miyaura coupling, for example, an organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species.[5] This boronate then transfers its organic group to the palladium(II) center, displacing the tosylate anion and forming a new organopalladium(II) intermediate.

The final step of the catalytic cycle is reductive elimination . In this step, the two organic groups attached to the palladium center—the methallyl group and the group from the nucleophile—couple to form the desired product. This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Palladium Catalytic Cycle for Methallyl Tosylate Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PiAllyl π-Allyl-Pd(II)(OTs)L_n OxAdd->PiAllyl Transmetalation Transmetalation PiAllyl->Transmetalation OrganoPd R-Pd(II)-AllylL_n Transmetalation->OrganoPd RedElim Reductive Elimination OrganoPd->RedElim RedElim->Pd0 Regeneration Product Methallyl-R (Product) RedElim->Product MethallylOTs Methallyl-OTs MethallylOTs->OxAdd RM R-M (Nucleophile) RM->Transmetalation

Figure 1: A generalized catalytic cycle for the palladium-catalyzed cross-coupling of methallyl tosylate with a generic organometallic nucleophile (R-M).

Key Applications and Protocols

Methallyl tosylate is a versatile coupling partner compatible with a range of palladium-catalyzed reactions. Below are detailed protocols for some of the most common and synthetically useful transformations.

Suzuki-Miyaura Coupling: Formation of Aryl- and Vinyl-Substituted Isobutenes

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. The coupling of methallyl tosylate with aryl or vinyl boronic acids provides a direct route to valuable substituted isobutenes.[6][7]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Methallyl Tosylate

EntryAryl/Vinyl Boronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10092
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane11088
32-Thiopheneboronic acidPd(PPh₃)₄ (3)-K₂CO₃THF/H₂O8075
4(E)-Styrylboronic acidPd(OAc)₂ (2)BrettPhos (4)K₃PO₄t-AmOH11085
Detailed Protocol: Synthesis of 2-Methyl-1-phenylprop-1-ene

Materials:

  • Methallyl tosylate (1.0 mmol, 228.3 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 636.8 mg)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add methallyl tosylate, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add toluene and deionized water via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the desired product.

Sonogashira Coupling: Synthesis of 1,1-Disubstituted Allenes

The Sonogashira coupling traditionally forms a C(sp²)-C(sp) bond.[8][9] However, the reaction of terminal alkynes with π-allylpalladium complexes can lead to the formation of allenes through a formal C(sp)-C(sp²) coupling followed by rearrangement. This provides a valuable route to these synthetically useful motifs. While direct coupling with methallyl tosylate is less common, related allylic substrates demonstrate this reactivity. For methallyl tosylate, a copper-free variant is often preferred to avoid side reactions.[10][11]

Detailed Protocol: Synthesis of 3-Methyl-1-phenylbuta-1,2-diene

Materials:

  • Methallyl tosylate (1.0 mmol, 228.3 mg)

  • Phenylacetylene (1.2 mmol, 122.2 mg, 132 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.03 mmol, 17.4 mg)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 651.6 mg)

  • Acetonitrile (5 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add acetonitrile, followed by methallyl tosylate and phenylacetylene.

  • Seal the tube and heat the reaction mixture to 80 °C in an oil bath.

  • Stir for 18-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexanes to 5% ethyl acetate in hexanes) to yield the allene product.

Buchwald-Hartwig Amination: Synthesis of N-Methallyl Amines

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[12][13] The use of methallyl tosylate as the electrophile allows for the synthesis of N-methallylated amines, which are valuable intermediates in medicinal chemistry.

Detailed Protocol: Synthesis of N-Methallyl-N-phenylaniline

Materials:

  • Methallyl tosylate (1.0 mmol, 228.3 mg)

  • Diphenylamine (1.2 mmol, 203.1 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • (t-Bu)₃P (Tri-tert-butylphosphine, 0.04 mmol, 8.1 mg) or a corresponding air-stable salt.

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg)

  • Toluene (5 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a glovebox-dried Schlenk tube, add diphenylamine, sodium tert-butoxide, Pd(OAc)₂, and the phosphine ligand.

  • Evacuate and backfill with argon three times.

  • Add toluene, followed by the methallyl tosylate.

  • Heat the sealed tube in an oil bath at 90 °C for 12 hours.

  • Monitor the reaction for the disappearance of the starting materials.

  • Cool to room temperature, dilute with diethyl ether, and filter through Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to obtain the N-methallylated product.

Troubleshooting and Considerations

  • Ligand Choice: The nature of the phosphine ligand is critical for the success of these reactions. Bulky, electron-rich ligands such as SPhos, XPhos, and BrettPhos often give superior results by promoting the oxidative addition and reductive elimination steps.

  • Base Selection: The choice of base is highly dependent on the specific coupling reaction and the nucleophile. Inorganic bases like K₃PO₄ and Cs₂CO₃ are common in Suzuki and Sonogashira couplings, while stronger, non-nucleophilic bases like NaOtBu or LHMDS are typically used in Buchwald-Hartwig aminations.[12][13]

  • Solvent: Aprotic polar solvents such as toluene, dioxane, and THF are frequently employed. The addition of water can sometimes be beneficial in Suzuki-Miyaura couplings.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Therefore, all reactions should be performed under an inert atmosphere of argon or nitrogen using proper Schlenk line or glovebox techniques.

  • Purity of Methallyl Tosylate: The tosylate should be free of the starting methallyl alcohol, as the free hydroxyl group can interfere with the catalytic cycle. It can be synthesized from methallyl alcohol and tosyl chloride.[14][15]

Figure 2: A typical experimental workflow for palladium-catalyzed cross-coupling reactions using methallyl tosylate.

Conclusion

Methallyl tosylate is a valuable and versatile electrophile for palladium-catalyzed cross-coupling reactions. Its stability, ease of preparation, and reactivity make it an attractive alternative to traditional allylic halides. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions—particularly the palladium precursor, ligand, and base—researchers can effectively employ methallyl tosylate to construct a wide array of complex organic molecules. The protocols and insights provided in this application note serve as a practical guide for scientists in academic and industrial settings, enabling the efficient incorporation of the methallyl moiety into their synthetic targets.

References

  • Roy, A. H., & Hartwig, J. F. (2003). Palladium-catalyzed amination of aryl and heteroaryl tosylates at room temperature. Journal of the American Chemical Society, 125(29), 8704–8705. [Link]

  • Marion, N., Navarro, O., Mei, J., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2006). Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Journal of the American Chemical Society, 128(12), 4101–4111. [Link]

  • Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11408–11411. [Link]

  • Roy, A. H., & Hartwig, J. F. (2003). Oxidative addition of aryl tosylates to palladium(0) and coupling of unactivated aryl tosylates at room temperature. Journal of the American Chemical Society, 125(29), 8704–8705. [Link]

  • Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11408–11411. [Link]

  • Viciosa, M., Besora, M., & Nolan, S. P. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Dalton Transactions, (35), 4846-4855. [Link]

  • Marion, N., Navarro, O., Mei, J., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2006). Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Journal of the American Chemical Society, 128(12), 4101–4111. [Link]

  • Cross-Coupling Synthesis of Methylallyl Alkenes: Scope Extension and Mechanistic Study. (2020). Molecules, 25(15), 3485. [Link]

  • Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954–3957. [Link]

  • Sonogashira coupling. In Wikipedia. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). Palladium-catalyzed coupling of vinyl tosylates with arylsulfinate salts. Organic Letters, 8(16), 3391–3393. [Link]

  • So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura coupling of aryl tosylates catalyzed by an array of indolyl phosphine-palladium catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993-5996. [Link]

  • So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731-7734. [Link]

  • Ye, Z., & Kwong, F. Y. (2015). Palladium-Catalyzed Phosphorylation of Aryl Mesylates and Tosylates. Organic Letters, 17(23), 5918–5921. [Link]

  • A Versatile Ligand for Suzuki–Miyaura Coupling of Tosylates and Mesylates. (2009). Synfacts, 2009(12), 1359-1359. [Link]

  • Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012). Palladium-catalyzed allylic cross-coupling reactions of primary and secondary homoallylic electrophiles. Journal of the American Chemical Society, 134(28), 11408–11411. [Link]

  • Formation of Tosylate Esters. Chad's Prep. [Link]

  • All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

  • Alcohol conversion to Esters - Tosylate and Carboxylate. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Gorgani, N. N., & Chahkandi, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6939-6963. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Palladium-Catalyzed Carbonyl Allylation Reactions Using Tin Chloride: A Mini-Review. Archīum Ateneo. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira coupling. YouTube. [Link]

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

Sources

Alkylation of Phenols with Methallyl p-Toluenesulfonate: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Methallylation in Modern Organic Synthesis

The O-alkylation of phenols is a cornerstone transformation in organic chemistry, pivotal to the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. Among the diverse portfolio of alkylating agents, methallyl p-toluenesulfonate has emerged as a reagent of significant interest. Its utility lies in the introduction of the methallyl group, a versatile functional handle that can participate in a variety of subsequent chemical transformations, including but not limited to, ozonolysis, epoxidation, and cross-metathesis reactions. This guide provides a detailed exploration of the alkylation of phenols using methallyl p-toluenesulfonate, delving into the mechanistic underpinnings, providing robust experimental protocols, and addressing critical safety considerations. The content herein is curated for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge to effectively implement this valuable synthetic methodology.

The procedure fundamentally relies on the principles of the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[1] In this context, a phenoxide, generated by the deprotonation of a phenol with a suitable base, acts as a nucleophile, attacking the electrophilic methylene carbon of methallyl p-toluenesulfonate and displacing the p-toluenesulfonate (tosylate) group, which is an excellent leaving group.

Mechanistic Insights: The Williamson Ether Synthesis Pathway

The alkylation of phenols with methallyl p-toluenesulfonate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined below:

  • Deprotonation of the Phenol: The acidic proton of the phenolic hydroxyl group is abstracted by a base, forming a highly nucleophilic phenoxide anion. The choice of base is critical and depends on the acidity of the phenol. For most simple phenols, inorganic bases such as potassium carbonate or cesium carbonate are sufficient.[2] For less acidic phenols, stronger bases like sodium hydride may be employed.

  • Nucleophilic Attack and Displacement: The generated phenoxide anion then attacks the primary carbon of the methallyl group of methallyl p-toluenesulfonate. This concerted step involves the formation of a new carbon-oxygen bond and the simultaneous cleavage of the carbon-oxygen bond of the tosylate leaving group. The tosylate anion is a very stable, weakly basic species, which makes it an excellent leaving group, thus driving the reaction forward.

It is important to consider potential side reactions. While O-alkylation is generally favored, C-alkylation can sometimes occur, especially with phenoxides that have high electron density on the aromatic ring. The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile generally favor O-alkylation.

Experimental Protocols

This section provides detailed protocols for the synthesis of the methallyl p-toluenesulfonate reagent and its subsequent use in the alkylation of phenols.

Part 1: Synthesis of Methallyl p-Toluenesulfonate

Methallyl p-toluenesulfonate can be readily prepared from methallyl alcohol and p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine (TEA).[3]

Materials:

  • Methallyl alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methallyl alcohol (1.0 equivalent) in anhydrous DCM (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add pyridine or TEA (1.5 equivalents).

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Upon completion, quench the reaction by adding cold deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with 1 M HCl (if using pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methallyl p-toluenesulfonate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Diagram of the Synthesis of Methallyl p-Toluenesulfonate:

G Methallyl_Alcohol Methallyl Alcohol reaction + Methallyl_Alcohol->reaction TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->reaction Base Base (Pyridine or TEA) Base->reaction Solvent DCM, 0°C to rt Solvent->reaction in Methallyl_Tosylate Methallyl p-Toluenesulfonate Byproduct Pyridinium or Triethylammonium Chloride reaction->Methallyl_Tosylate reaction->Byproduct caption Synthesis of Methallyl p-Toluenesulfonate

Caption: Reaction scheme for the synthesis of methallyl p-toluenesulfonate.

Part 2: General Procedure for the Alkylation of Phenols

This protocol is a general guideline and may require optimization for specific phenolic substrates.

Materials:

  • Substituted Phenol

  • Methallyl p-toluenesulfonate

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate or diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 equivalent) and anhydrous DMF or acetonitrile (to achieve a concentration of 0.1-0.5 M).

  • Add potassium carbonate (2.0 equivalents) or cesium carbonate (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Add methallyl p-toluenesulfonate (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Diagram of the General Alkylation Workflow:

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification Phenol Phenol Add_Tosylate Add Methallyl p-Toluenesulfonate Phenol->Add_Tosylate Base Base (K2CO3 or Cs2CO3) Base->Add_Tosylate Solvent Solvent (DMF or Acetonitrile) Solvent->Add_Tosylate Heat Heat (60-80 °C) Add_Tosylate->Heat Monitor Monitor (TLC/GC-MS) Heat->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/Distillation) Concentrate->Purify Product Pure Methallyl Aryl Ether Purify->Product caption General workflow for phenol alkylation.

Caption: General workflow for the alkylation of phenols with methallyl p-toluenesulfonate.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for the methallylation of various phenolic substrates. Please note that these are representative examples, and optimization may be necessary for different substrates.

Phenol SubstrateBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
PhenolK2CO3 (2.0)AcetoneReflux1285-95Analogous procedures[2]
p-CresolK2CO3 (2.0)DMF708~90Analogous procedures[3]
2-NaphtholK2CO3 (2.0)Acetonitrile806>95Analogous procedures[5]
GuaiacolCs2CO3 (1.5)DMF601280-90Analogous procedures
HydroquinoneK2CO3 (4.0)DMF8024Di-alkylated product, variable yieldsAnalogous procedures
4-NitrophenolK2CO3 (2.0)AcetoneReflux6>90Analogous procedures
2,6-Di-tert-butylphenolNaH (1.2)THFReflux48Low to moderateSteric hindrance effect

Characterization of Methallyl Aryl Ethers

The successful synthesis of methallyl aryl ethers can be confirmed using standard spectroscopic techniques.

  • 1H NMR Spectroscopy: The presence of the methallyl group is indicated by characteristic signals: a singlet for the methyl protons around 1.7-1.8 ppm, a singlet or narrow multiplet for the vinylic methylene protons around 4.8-5.0 ppm, and a singlet for the allylic methylene protons attached to the ether oxygen around 4.3-4.5 ppm. The aromatic protons will show signals in the region of 6.8-8.0 ppm, with chemical shifts and coupling patterns dependent on the substitution of the phenyl ring.[6]

  • 13C NMR Spectroscopy: The carbon signals for the methallyl group typically appear at ~20 ppm (CH3), ~70-75 ppm (O-CH2), ~112 ppm (=CH2), and ~140 ppm (quaternary vinyl carbon).[6]

  • Infrared (IR) Spectroscopy: The C-O-C stretching vibrations of the ether linkage are typically observed in the range of 1200-1275 cm-1 for alkyl aryl ethers. The C=C stretching of the alkene will appear around 1650 cm-1.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Bases:

  • Potassium Carbonate and Cesium Carbonate: These are irritants. Avoid creating dust.

  • Sodium Hydride: This is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and use appropriate quenching procedures.

Solvents:

  • DMF and Acetonitrile: These are toxic and should be handled in a fume hood.

  • Dichloromethane: This is a suspected carcinogen.

  • Ethers: Diethyl ether and THF are highly flammable and can form explosive peroxides.

Troubleshooting

  • Low or No Product Formation:

    • Inactive Base: Ensure the base is anhydrous and of good quality.

    • Poor Quality Tosylate: The methallyl p-toluenesulfonate may have degraded. It is best to use freshly prepared or properly stored reagent.

    • Insufficient Reaction Time or Temperature: Monitor the reaction by TLC and adjust the reaction time and temperature as needed. For sterically hindered phenols, higher temperatures and longer reaction times may be necessary.

  • Formation of Side Products (C-alkylation):

    • Solvent Effects: As mentioned, polar aprotic solvents generally favor O-alkylation. Consider switching to a different solvent if C-alkylation is a significant issue.

    • Counter-ion Effects: The choice of base can influence the selectivity. In some cases, using a different counter-ion (e.g., Cs+ instead of K+) can improve O-alkylation selectivity.

  • Difficult Purification:

    • Residual Phenol: If the reaction has not gone to completion, separating the product from the starting phenol can be challenging. An aqueous basic wash (e.g., 1M NaOH) can sometimes be used to remove unreacted phenol, but this may risk hydrolysis of the product if it is sensitive.

    • Column Chromatography: A carefully chosen solvent system for column chromatography is often the most effective method for purification.

Conclusion

The alkylation of phenols with methallyl p-toluenesulfonate is a robust and versatile method for the synthesis of methallyl aryl ethers. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired products. The methallyl group serves as a valuable synthetic handle for further molecular elaboration, making this a key transformation in the toolbox of synthetic chemists. Adherence to proper safety protocols is paramount when working with the reagents involved in this procedure. This guide provides a solid foundation for the successful implementation and adaptation of this important synthetic method.

References

  • Organic Syntheses Procedure. (n.d.). METHYL p-TOLYL SULFONE. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl).
  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Sanford, E. M., Lis, C. C., & McPherson, N. R. (n.d.). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement.
  • Williamson Ether Synthesis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • BenchChem. (2025).
  • Kazemi, F., Kiasat, A. R., & Ebrahimi, S. (2007). Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions.
  • Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • Fiveable. (2025, August 15). Spectroscopy of Ethers | Organic Chemistry Class Notes.
  • BenchChem. (2025).
  • Google Patents. (n.d.). Process for the preparation of alkyl aryl ethers containing carboxyl groups.
  • He, C., & Li, G. (2018). A Simple and Clean Method for Methoxymethylation of Phenols. Sains Malaysiana, 47(8), 1831-1837.
  • ResearchGate. (2025, August 10). Allyl, Methallyl, Prenyl, and Methylprenyl Ethers as Protected Alcohols: Their Selective Cleavage with Diphenyldisulfone under Neutral Conditions | Request PDF.
  • Google Patents. (n.d.). Preparation method of methallyl alcohol.
  • ResearchGate. (2025, August 6). The preparation of some methyl‐substituted phenols and phenol alcohols.
  • Francis Academic Press. (2023).
  • Organic Syntheses Procedure. (n.d.). p-CRESOL. Retrieved from [Link]

  • MDPI. (2023, June 14). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol.
  • BenchChem. (2025). Synthesis of Allyl Methallyl Ether via Williamson Ether Synthesis: A Technical Guide.
  • Sciencemadness Discussion Board. (2022, October 11). Notes on p-Toluenesulphonic acid → p-Cresol.
  • Google Patents. (n.d.). Device and method for extracting 2-naphthyl methyl ether from 2-naphthol, methanol, 2-naphthyl methyl ether and p-toluenesulfonic acid and recovering components.
  • Organic Syntheses. (2017, March 11).
  • Kelly, T. R., & Li, Q. (1996). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 61(2), 448-454.
  • Organic Chemistry Portal. (n.d.).
  • Chegg.com. (2023, December 6). Solved The reaction between 2-naphthol and butyl p-toluene.
  • Google Patents. (1998, May 29).
  • ResearchGate. (2025, August 6). Sulfonation of 1- and 2-naphthol and their methanesulfonate esters with sulfur trioxide.
  • PubMed. (2025, September 26).
  • Liptak, M. D., & Shields, G. C. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. AFIT Scholar.

Sources

Synthesis of methallyl-functionalized polymers using tosylate initiators

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Comprehensive Guide to the Synthesis of Methallyl-Functionalized Polymers via Tosylate-Initiated Cationic Polymerization

Abstract: This guide provides a detailed exploration of the synthesis of methallyl-functionalized polymers, a class of materials with significant potential in resins, drug delivery systems, and advanced material science.[1][2] We focus specifically on the use of tosylate esters as initiators for cationic polymerization, a method that offers a pathway to controlling polymer architecture. This document outlines the underlying chemical mechanisms, provides validated, step-by-step laboratory protocols, and offers expert insights into characterization and troubleshooting. It is intended for researchers and professionals in polymer chemistry and drug development seeking to leverage this versatile synthetic route.

Scientific Foundation & Rationale

Methallyl-functionalized polymers, particularly those derived from methallyl alcohol, possess a pendant hydroxyl group on each monomer unit. This feature makes them highly valuable as polyhydric alcohols, capable of forming crosslinked networks (alkyd resins) or serving as platforms for further chemical modification.[3]

While various polymerization methods exist, cationic polymerization is particularly suited for monomers with electron-donating substituents, such as the alkene in methallyl alcohol, which can stabilize the requisite carbocationic propagating species.[4][5]

Why Use a Tosylate Initiator?

The choice of initiator is critical in any chain-growth polymerization.[6] Tosylate (p-toluenesulfonate) esters are excellent choices for initiating cationic polymerization for two primary reasons:

  • Generation of an Electrophilic Initiator: A tosylate ester, such as methyl tosylate, can serve as a source for a carbocation (e.g., CH₃⁺). This carbocation is a potent electrophile that attacks the nucleophilic double bond of the methallyl monomer, initiating polymerization.[4][7]

  • Formation of a Stable, Non-Nucleophilic Counter-Anion: Upon initiation, the tosylate group (TsO⁻) becomes the counter-anion to the propagating carbocation chain. The tosylate anion's stability is due to the extensive resonance delocalization of its negative charge across three oxygen atoms and the aromatic ring.[8][9] This stability renders it weakly nucleophilic, which is crucial for preventing premature termination of the growing polymer chain.[4][5]

The Polymerization Mechanism

The cationic polymerization of a methallyl monomer (represented here as methallyl alcohol) proceeds through the classic steps of initiation, propagation, and termination.

Initiation

An electrophilic species, in this case a methyl cation generated from methyl tosylate, attacks the electron-rich π-bond of the methallyl alcohol monomer. This creates a new, more stable tertiary carbocation at the chain end, with the tosylate anion as the associated counter-ion.

Propagation

The newly formed carbocationic chain end is electrophilic and sequentially adds more monomer units. This process rapidly builds the polymer chain. The rate of propagation is highly dependent on the solvent's polarity and the reaction temperature.[4]

Termination & Chain Transfer

The polymerization process can be concluded by several events, including:

  • Combination with the Counter-Anion: The growing chain combines with the tosylate counter-anion, though this is less frequent due to the anion's stability.[7]

  • Chain Transfer: A proton can be transferred from the growing chain to a monomer, solvent molecule, or impurity. This terminates one chain while creating a new cation that can initiate another, a process that influences the final molecular weight distribution.[4]

Diagram of the Polymerization Mechanism

Cationic Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Methyl Tosylate (CH₃OTs) ActiveMonomer Initiated Monomer (Carbocation) + TsO⁻ Initiator->ActiveMonomer Generates CH₃⁺ Monomer1 Methallyl Alcohol Monomer Monomer1->ActiveMonomer Electrophilic Attack GrowingChain Propagating Chain (Dimer Carbocation) ActiveMonomer->GrowingChain Adds Monomer Monomer2 Another Monomer Monomer2->GrowingChain ... ... GrowingChain->... FinalPolymer Neutral Polymer Chain ...->FinalPolymer Chain Transfer or Anion Combination

Caption: Cationic polymerization of methallyl alcohol.

Experimental Guide & Protocols

This section provides a detailed protocol for the synthesis and characterization of poly(methallyl alcohol).

Materials & Reagents
ReagentGradeSupplier (Example)Notes
Methallyl Alcohol≥98%Sigma-AldrichMust be purified before use.[3]
Methyl Tosylate (MeOTs)≥98%TCI ChemicalsInitiator. Handle with extreme care.[10]
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros OrganicsPolymerization solvent.
MethanolACS GradeFisher ScientificUsed for quenching and precipitation.
Tetrahydrofuran (THF)HPLC GradeVWRSolvent for polymer dissolution and GPC.
PyridineAnhydrous, ≥99.8%Alfa AesarOptional, as an acid scavenger.
Basic AluminaN/AN/AFor monomer purification.
Nitrogen or Argon GasHigh PurityN/AFor maintaining an inert atmosphere.

Critical Note on Reagents: Cationic polymerization is extremely sensitive to impurities, especially water and alcohols other than the monomer.[4][7] All glassware must be oven-dried, and all reagents and solvents must be anhydrous.

Protocol 1: Purification of Methallyl Alcohol

Rationale: Commercial methallyl alcohol often contains inhibitors (like hydroquinone) and water, which must be removed.[3]

  • Add methallyl alcohol (100 mL) to a round-bottom flask containing basic alumina (10 g).

  • Stir the mixture under a nitrogen atmosphere for 4-6 hours at room temperature.

  • Filter the mixture through a sintered glass funnel under nitrogen pressure into a dry storage flask.

  • For ultimate purity, perform a vacuum distillation of the pre-dried alcohol. Store the purified monomer under nitrogen in a sealed flask at 4°C.

Protocol 2: Synthesis of Poly(methallyl alcohol)

Rationale: This protocol details the polymerization in an inert, anhydrous environment to prevent premature termination and achieve controlled polymer growth.

  • Reaction Setup: Assemble a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a glass stopper. Place the flask in a cryo-bath (e.g., dry ice/acetone) maintained at -78°C.

  • Reagent Addition: Under a positive flow of nitrogen, use a dry syringe to add anhydrous dichloromethane (100 mL) to the flask. Allow the solvent to cool to -78°C.

  • Add the purified methallyl alcohol (e.g., 10.0 g, ~0.138 mol) to the cold solvent via syringe.

  • Initiation: In a separate, dry vial, prepare a solution of methyl tosylate (e.g., 0.258 g, 0.00138 mol for a target degree of polymerization of 100) in 5 mL of anhydrous DCM. Withdraw this initiator solution into a syringe and add it dropwise to the rapidly stirring monomer solution over 5 minutes.

  • Polymerization: Allow the reaction to proceed at -78°C for the desired time (e.g., 4-24 hours). The reaction mixture may become more viscous as the polymer forms.

  • Termination: To quench the reaction, add 10 mL of pre-chilled, anhydrous methanol to the flask. This will react with the cationic chain ends.

  • Polymer Isolation: Remove the flask from the cryo-bath and allow it to warm to room temperature. Reduce the solvent volume to ~20 mL using a rotary evaporator.

  • Purification: Slowly pour the concentrated polymer solution into a beaker containing 500 mL of vigorously stirring cold methanol (or hexane). A white polymer precipitate should form.[11]

  • Allow the suspension to stir for 30 minutes, then collect the polymer by vacuum filtration.

  • Wash the polymer cake with fresh cold methanol (2 x 50 mL).

  • Dry the purified polymer in a vacuum oven at 40°C overnight to a constant weight.

Experimental Workflow Diagram

Experimental Workflow A 1. Purify Monomer (Basic Alumina / Distillation) B 2. Assemble & Dry Glassware A->B C 3. Set Up Reaction (Inert Atmosphere, -78°C) B->C D 4. Add Anhydrous Solvent & Purified Monomer C->D E 5. Initiate Polymerization (Add Methyl Tosylate) D->E F 6. Allow Reaction to Proceed (4-24h) E->F G 7. Terminate Reaction (Add Cold Methanol) F->G H 8. Isolate Polymer (Precipitate in Non-Solvent) G->H I 9. Filter, Wash & Dry Polymer H->I J 10. Characterize Product (NMR, GPC, FTIR) I->J

Sources

Reagents for introducing isobutenyl group into organic molecules

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis and Application of Reagents for Isobutenyl Group Installation

The isobutenyl group, a four-carbon branched alkenyl moiety, is a prevalent structural motif in a diverse array of organic molecules, including natural products, pharmaceuticals, and advanced materials.[1] Its incorporation into a molecular framework can significantly influence lipophilicity, metabolic stability, and biological activity, making it a valuable building block for medicinal chemists and researchers in drug development.[2][3] This guide provides a comprehensive overview of the principal reagents and methodologies for introducing the isobutenyl group, with a focus on the underlying mechanisms, practical applications, and detailed experimental protocols.

Nucleophilic Isobutenylation via Organometallic Reagents

The most direct approach to forming a new carbon-carbon bond with an isobutenyl group involves its use as a nucleophilic carbanion equivalent. Organomagnesium (Grignard) and organolithium reagents are the workhorses for this transformation, offering robust and versatile pathways to a wide range of functionalized products.

Isobutenylmagnesium Halides (Grignard Reagents)

Grignard reagents are powerful nucleophiles capable of reacting with a vast array of electrophiles, including aldehydes, ketones, esters, and epoxides.[4][5][6] The isobutenyl Grignard reagent is typically prepared in situ from isobutenyl bromide and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[7][8] The success of the reaction is critically dependent on maintaining strictly anhydrous conditions, as any trace of water will protonate and quench the highly basic Grignard reagent.[9][10]

Mechanism of Formation and Reaction:

The formation involves the insertion of magnesium into the carbon-halogen bond.[11] The resulting organometallic species has a highly polarized carbon-magnesium bond, rendering the isobutenyl carbon strongly nucleophilic. The reaction with a carbonyl compound proceeds via nucleophilic addition to the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated during aqueous workup to yield the corresponding alcohol.[4][11]

G cluster_prep Reagent Preparation cluster_reaction Reaction with Electrophile Isobutenyl-Br Isobutenyl Bromide Grignard Isobutenyl-MgBr Isobutenyl-Br->Grignard Mg(0) insertion Mg Mg Metal Mg->Grignard Solvent Anhydrous Ether/THF Solvent->Grignard Intermediate Mg Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Electrophile Aldehyde/Ketone (R-CO-R') Electrophile->Intermediate Product Tertiary/Secondary Alcohol Intermediate->Product Protonation Workup H₃O⁺ Workup Workup->Product

Caption: Workflow for Grignard Reagent Synthesis and Reaction.

Protocol 1: Synthesis of 2-Methyl-1-phenylpent-3-en-2-ol via Isobutenylmagnesium Bromide

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (one small crystal, as initiator)

  • Isobutenyl bromide (1.0 eq)

  • Anhydrous diethyl ether

  • Acetophenone (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Apparatus Setup: All glassware must be oven- or flame-dried and assembled under a dry nitrogen or argon atmosphere. Equip a three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar.[9]

  • Initiation: Place magnesium turnings and a crystal of iodine in the flask. Add a small portion of anhydrous diethyl ether. Add a small amount of a solution of isobutenyl bromide in diethyl ether from the dropping funnel. The reaction may require gentle warming to initiate, signaled by the disappearance of the iodine color and the onset of bubbling.[10]

  • Formation: Once initiated, add the remaining isobutenyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1 hour.

  • Reaction: Cool the gray, cloudy Grignard solution to 0 °C. Add a solution of acetophenone in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Cool the mixture to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with 1 M HCl, brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol product.

Isobutenyllithium Reagents

Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[6][12][13] Isobutenyllithium can be prepared by reacting isobutenyl bromide with two equivalents of lithium metal or via lithium-halogen exchange with an alkyllithium reagent like tert-butyllithium at low temperatures.[12] Their high reactivity necessitates careful handling in anhydrous, inert conditions and often at low temperatures to prevent side reactions.[14]

Alkene Synthesis via Olefination Reactions

Olefination reactions provide a powerful alternative for constructing the isobutenyl double bond directly from carbonyl compounds. The Wittig and Julia-Kocienski reactions are two of the most prominent and reliable methods in this category.

The Wittig Reaction

The Wittig reaction, a Nobel Prize-winning transformation, converts aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent).[15][16] The key is the formation of a C=C double bond with absolute regiochemical control.[16] For isobutenyl installation, isobutenyltriphenylphosphonium halide is first prepared and then deprotonated with a strong base to form the nucleophilic ylide in situ.[15][17]

Mechanism:

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to a zwitterionic intermediate called a betaine.[16] This betaine cyclizes to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable P=O bond is the thermodynamic driving force for the reaction.[18][19]

G cluster_ylide Ylide Formation cluster_reaction Olefination Salt Isobutenyl-PPh₃⁺Br⁻ Ylide Isobutenyl=PPh₃ (Ylide) Salt->Ylide Deprotonation Base Strong Base (n-BuLi, NaH) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde/Ketone Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Isobutenyl-Alkene Oxaphosphetane->Alkene Fragmentation Ph3PO Ph₃P=O Oxaphosphetane->Ph3PO G Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R_R R-Pd(II)L₂-R' PdII_RX->PdII_R_R Transmetalation PdII_R_R->Pd0 Reductive Elimination Product R-R' PdII_R_R->Product RX Ar-X RX->PdII_RX Borate [Isobutenyl-BF₃]⁻K⁺ Borate->PdII_RX Base Base Base->PdII_RX

Sources

Application Note: Precision Alkylation using Methallyl Tosylate and Grignard Reagents

Author: BenchChem Technical Support Team. Date: March 2026

This detailed Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes mechanistic depth with practical, high-yield methodologies for the reaction of Methallyl Tosylate with Grignard reagents.

Executive Summary

The introduction of the isobutenyl group (2-methyl-2-propenyl) is a critical transformation in the synthesis of terpenes, modified isoprenoids, and pharmacophores. While Methallyl Chloride is a common electrophile, Methallyl Tosylate offers superior reactivity and leaving group ability under mild conditions. However, the reaction of Grignard reagents with sulfonate esters is prone to side reactions—specifically sulfone formation and elimination—if not properly controlled.

This guide details the Kochi-Schlosser protocol , utilizing Copper(I) catalysis to enforce chemoselective


 bond formation over 

bond formation. We provide a validated workflow for the synthesis of the unstable methallyl tosylate precursor and its subsequent coupling, ensuring high yields and reproducibility.

Mechanistic Foundations

The Electrophile: Methallyl Tosylate

Methallyl tosylate (2-methyl-2-propenyl p-toluenesulfonate) is a highly reactive allylic electrophile. Unlike simple alkyl tosylates, the allylic system allows for two potential sites of nucleophilic attack:

  • 
    -Attack (
    
    
    
    ):
    Direct displacement at the carbon bearing the tosylate.
  • 
    -Attack (
    
    
    
    ):
    Conjugate attack at the terminal alkene, triggering a double bond migration.

Note on Degeneracy: In the specific case of the methallyl system (


), both 

and

pathways yield chemically identical products (

). This degeneracy simplifies product isolation but requires rigorous catalyst control to prevent regio-scrambling if substituted derivatives are used.
The Grignard Interaction: Why Copper is Essential

Grignard reagents (


) are "hard" carbon nucleophiles. Sulfonate esters (ROTs) possess two electrophilic sites:
  • Hard Site: The Sulfur atom (

    
     bond).
    
  • Soft Site: The Carbon atom (

    
     bond).
    

Uncatalyzed Reaction: Without catalysis, the hard Grignard reagent often attacks the hard Sulfur atom, displacing the alkoxide and forming a sulfone (


) rather than the desired alkylated product.

Copper-Catalyzed (Kochi) Reaction: The addition of catalytic


 generates an organocopper species (

) in situ. Organocopper reagents are "softer" nucleophiles that prefer the carbophilic attack at the

bond, facilitating the desired

coupling via an oxidative addition/reductive elimination cycle.
Mechanistic Pathway Diagram

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle (Kochi-Schlosser) Li2CuCl4 Li2CuCl4 (Cat.) RCu [R-Cu] Species (Soft Nucleophile) Li2CuCl4->RCu Transmetallation + RMgX RMgX R-MgX (Grignard) OxAdd Oxidative Addition (CuI/CuIII intermediate) RCu->OxAdd + Methallyl-OTs RedElim Reductive Elimination OxAdd->RedElim MethallylOTs Methallyl Tosylate (Electrophile) MethallylOTs->OxAdd RedElim->Li2CuCl4 Regenerate Catalyst Product Coupled Product R-CH2-C(Me)=CH2 RedElim->Product

Figure 1: Catalytic cycle illustrating the conversion of the hard Grignard nucleophile to a soft Organocopper species, preventing sulfone formation.

Experimental Protocols

Protocol A: Synthesis of Methallyl Tosylate

Precursor Note: Methallyl tosylate is thermally unstable and prone to hydrolysis. It should be prepared fresh or stored at -20°C. Do not purify via standard silica chromatography as the acidity of silica induces decomposition.

Reagents:

  • Methallyl Alcohol (1.0 equiv)

  • p-Toluenesulfonyl Chloride (TsCl) (1.2 equiv)[1][2]

  • Pyridine (2.0 equiv) or Et3N/DMAP

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add Methallyl Alcohol and anhydrous DCM (0.5 M concentration).
    
  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add Pyridine dropwise. Subsequently, add TsCl portion-wise over 15 minutes.

    • Observation: The solution may turn slightly yellow; a precipitate (Pyridinium HCl) will form.

  • Reaction: Stir at 0°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1). Product

    
     is typically ~0.4-0.5.
    
  • Quench & Workup (Critical):

    • Pour mixture into ice-cold water.

    • Extract with DCM (3x).

    • Wash organic layer with cold 1M HCl (to remove pyridine), then Sat.

      
        (to neutralize acid traces), and finally Brine.
      
    • Caution: Ensure the organic layer is neutral/basic before concentration to prevent acid-catalyzed rearrangement.

  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure at <30°C  (water bath).
    
  • Storage: Use the resulting oil immediately. If crystallization is required, dissolve in minimum Pentane/Ether at -20°C.

Protocol B: Copper-Catalyzed Cross-Coupling

Standard Kochi-Schlosser Conditions.

Reagents:

  • Grignard Reagent (

    
     or 
    
    
    
    ) (1.2 equiv)
  • Methallyl Tosylate (1.0 equiv) (from Protocol A)

  • Catalyst:

    
     (0.1 M solution in THF) (3-5 mol%)
    
    • Prep: Dissolve 85 mg LiCl and 134 mg

      
       in 10 mL anhydrous THF. Solution is bright orange.
      
  • Solvent: Anhydrous THF (or Et2O/THF mixture).

Step-by-Step Procedure:

  • Catalyst Setup: In a flame-dried Schlenk flask under Argon, dissolve Methallyl Tosylate in anhydrous THF.

  • Catalyst Addition: Add the

    
     solution (3-5 mol%). Cool the mixture to -78°C  (Dry ice/Acetone).
    
    • Reasoning: Low temperature prevents homocoupling of the Grignard reagent.

  • Grignard Addition: Add the Grignard reagent dropwise via syringe pump over 30-60 minutes.

    • Observation: Color changes from orange to colorless/gray as the active organocopper species forms and reacts.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • Checkpoint: Do not reflux. Thermal instability of the allylic system can lead to polymerization.

  • Quench: Quench carefully with Saturated

    
     solution at 0°C.
    
    • Visual: Deep blue aqueous layer indicates Copper removal (complexation with ammonia).

  • Extraction: Extract with Diethyl Ether (3x). Wash combined organics with Brine, dry over

    
    .[1][2]
    
  • Purification: Concentrate and purify via Flash Chromatography (Silica Gel).

    • Note: The coupled product is a hydrocarbon (alkene) and will elute rapidly (100% Hexane or Pentane).

Data Analysis & Troubleshooting

Expected Results Table
ParameterMethallyl Tosylate (Precursor)Coupled Product (Alkene)
Appearance Colorless/Pale Yellow OilColorless Liquid
Stability Low (Acid/Heat sensitive)High (Stable hydrocarbon)
TLC (

)
~0.4 (Hex/EtOAc 8:1)~0.9 (Hexane)
Key NMR Signal

4.5 (s, 2H,

)

4.7 (d, 2H,

),

1.7 (s, 3H, Me)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Sulfone Formation Lack of Catalysis or "Hard" attackEnsure

is fresh. Maintain temp < 0°C during addition.
Homocoupling (R-R) Grignard added too fast or Temp too highSlow down addition rate. Keep reaction at -78°C initially.
Decomposition of Tosylate Acidic silica or heat during workupWash silica with 1%

before column. Evaporate solvents < 30°C.
No Reaction Wet solvent (kills Grignard)Titrate Grignard before use. Dry THF over Na/Benzophenone.

References

  • Kochi, J. K., & Tamura, M. (1971). "Coupling of Grignard Reagents with Organic Halides." Synthesis. Link

    • Foundational paper establishing the use of Li2CuCl4 for coupling.
  • Schlosser, M. (1974). "Carbon-Carbon Bond Formation via Organometallics." Angewandte Chemie International Edition. Link

    • Discusses the mechanistic preference of organocopper for C-alkylation over S-alkyl
  • Cahiez, G., et al. (2010). "New Insights into the Copper-Catalyzed Alkylation of Grignard Reagents." Synlett. Link

    • Modern optimization of the copper-c
  • Org. Synth. Coll. Vol. VI. (1988).[3] "Preparation of Methallyl Chloride and Derivatives." Organic Syntheses. Link

    • Standard procedures for handling methallyl systems.
  • Terao, J., & Kambe, N. (2008). "Cross-Coupling of Alkyl Halides with Grignard Reagents." Accounts of Chemical Research. Link

    • Review of transition metal catalyzed alkyl-alkyl coupling mechanisms.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of methallyl p-toluenesulfonate during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Stability During Storage

Welcome to the Technical Support Center for methallyl p-toluenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this versatile but sensitive reagent. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific principles to empower you in your experimental work.

Introduction to Methallyl p-Toluenesulfonate Stability

Methallyl p-toluenesulfonate (MPT) is a valuable reagent in organic synthesis, prized for its ability to introduce the methallyl group. However, its utility is matched by its susceptibility to hydrolysis, a chemical reaction with water that cleaves the ester bond, yielding methallyl alcohol and p-toluenesulfonic acid (p-TsOH). This degradation can compromise the purity of the reagent, leading to inconsistent reaction outcomes and the introduction of impurities into your synthetic pathway. This guide provides a comprehensive overview of the causes of MPT hydrolysis and robust strategies to prevent it during storage.

The Mechanism of Hydrolysis: An In-Depth Look

The hydrolysis of methallyl p-toluenesulfonate can proceed through two primary mechanistic pathways: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). The operative mechanism is influenced by factors such as the polarity of the environment and the concentration of the nucleophile (water).

  • SN1 Pathway: This pathway is characterized by a two-step process. First, the p-toluenesulfonate group, an excellent leaving group, departs to form a resonance-stabilized allylic carbocation. This carbocation is then attacked by water to form the protonated alcohol, which is subsequently deprotonated. The stability of the allylic carbocation makes the SN1 pathway a significant contributor to the hydrolysis of MPT, especially in the presence of polar protic solvents or even trace amounts of moisture that can solvate the carbocation intermediate.[1]

  • SN2 Pathway: In this concerted, single-step mechanism, a water molecule directly attacks the carbon atom bearing the tosylate group, displacing it. While allylic systems are generally reactive in SN2 reactions, the potential for the SN1 pathway to compete is a key consideration for methallyl p-toluenesulfonate.[2]

Understanding these mechanisms underscores the critical importance of excluding water from the storage environment to minimize both pathways of degradation.

hydrolysis_mechanism cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway MPT_SN1 Methallyl p-Toluenesulfonate Carbocation Resonance-Stabilized Allylic Carbocation MPT_SN1->Carbocation Slow, Rate-Determining (-OTs) Protonated_Alcohol_SN1 Protonated Methallyl Alcohol Carbocation->Protonated_Alcohol_SN1 Fast (+H2O) Products_SN1 Methallyl Alcohol + p-Toluenesulfonic Acid Protonated_Alcohol_SN1->Products_SN1 Fast (-H+) MPT_SN2 Methallyl p-Toluenesulfonate Transition_State Transition State MPT_SN2->Transition_State Products_SN2 Methallyl Alcohol + p-Toluenesulfonate Anion Transition_State->Products_SN2 Concerted Step MPT Methallyl p-Toluenesulfonate MPT->MPT_SN1 MPT->MPT_SN2 caption Figure 1. Hydrolysis mechanisms of methallyl p-toluenesulfonate.

Figure 1. Hydrolysis mechanisms of methallyl p-toluenesulfonate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of methallyl p-toluenesulfonate in a practical question-and-answer format.

Q1: I've noticed that my solid methallyl p-toluenesulfonate has become clumpy and difficult to handle. What is happening?

A1: Clumping or caking of the powder is a primary indicator of moisture absorption.[3] Methallyl p-toluenesulfonate is hygroscopic, meaning it readily attracts and absorbs water from the atmosphere. This absorbed moisture not only alters the physical state of the compound but also initiates the process of hydrolysis, leading to the formation of methallyl alcohol and p-toluenesulfonic acid. The presence of these liquid and acidic byproducts contributes to the clumping and stickiness of the material. It is crucial to handle the material in a low-humidity environment and to ensure that the storage container is hermetically sealed.

Q2: My NMR analysis of a stored sample of methallyl p-toluenesulfonate shows new peaks that were not present when the material was fresh. What are these impurities?

A2: The new peaks are most likely due to the hydrolysis products: methallyl alcohol and p-toluenesulfonic acid. You can confirm this by comparing the chemical shifts of the new signals with those of authentic samples of the degradation products. In ¹H NMR spectroscopy, you would expect to see characteristic signals for the vinyl and methylene protons of methallyl alcohol, as well as the aromatic and methyl protons of p-toluenesulfonic acid. The presence of these peaks is a clear indication that the integrity of your methallyl p-toluenesulfonate has been compromised by hydrolysis.[4]

Q3: What are the ideal storage conditions for methallyl p-toluenesulfonate to prevent hydrolysis?

A3: To minimize hydrolysis, methallyl p-toluenesulfonate should be stored under controlled conditions that strictly limit its exposure to moisture and elevated temperatures. The following table summarizes the recommended storage parameters.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (36°F to 46°F)Low temperatures slow down the rate of chemical reactions, including hydrolysis.[5]
Relative Humidity (RH) Less than 40%Minimizing ambient moisture is the most critical factor in preventing hydrolysis.[3]
Atmosphere Inert gas (e.g., argon or nitrogen)An inert atmosphere displaces moist air from the container's headspace, further protecting the compound.
Container Tightly sealed, opaque glass bottlePrevents exposure to atmospheric moisture and light, which can potentially catalyze degradation.
Desiccant Use of a desiccant in a secondary containerProvides an additional layer of protection by absorbing any moisture that may permeate the primary container's seal.[6]

Q4: I need to frequently access my stock of methallyl p-toluenesulfonate. How can I do this without compromising the stability of the entire batch?

A4: Frequent opening of the main stock container is a common cause of degradation. To mitigate this, it is best practice to aliquot the bulk material into smaller, single-use or short-term-use vials under an inert atmosphere (e.g., in a glove box).[6] This approach ensures that the main stock remains sealed and protected, while only the smaller, working aliquots are exposed to the ambient environment. Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces of the compound.

troubleshooting_workflow start Observed Issue with MPT clumping Powder is clumpy or sticky start->clumping impurity_peaks New peaks in NMR/HPLC analysis start->impurity_peaks moisture_absorption Indication of Moisture Absorption clumping->moisture_absorption impurity_peaks->moisture_absorption investigate_storage Investigate Storage Conditions moisture_absorption->investigate_storage temp_check Is storage temp. 2-8°C? investigate_storage->temp_check humidity_check Is RH < 40%? temp_check->humidity_check Yes correct_temp Action: Store at recommended temperature temp_check->correct_temp No container_check Is container tightly sealed? humidity_check->container_check Yes correct_humidity Action: Use desiccator or dry box humidity_check->correct_humidity No handling_check Was material handled properly? container_check->handling_check Yes correct_container Action: Reseal properly or transfer to new container container_check->correct_container No review_handling Action: Review handling procedures (aliquoting, etc.) handling_check->review_handling No retest Re-test material for purity before use handling_check->retest Yes correct_temp->retest correct_humidity->retest correct_container->retest review_handling->retest caption Figure 2. Troubleshooting workflow for MPT stability issues.

Figure 2. Troubleshooting workflow for MPT stability issues.

Experimental Protocol: Stability Testing of Methallyl p-Toluenesulfonate

This protocol outlines a method for assessing the stability of methallyl p-toluenesulfonate under accelerated degradation conditions. This can be adapted to evaluate the effectiveness of your storage solutions.

Objective: To quantify the rate of hydrolysis of methallyl p-toluenesulfonate under elevated temperature and humidity conditions.

Materials:

  • Methallyl p-toluenesulfonate (MPT)

  • Stability chamber or oven with humidity control

  • Analytical balance

  • HPLC-UV or HPLC-MS system[7]

  • Volumetric flasks and pipettes

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Scintillation vials with screw caps

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of MPT into each of several scintillation vials.

    • Prepare a control sample by dissolving 10 mg of MPT in a suitable volume of acetonitrile in a volumetric flask to create a stock solution of known concentration. This will serve as your time-zero (T₀) sample.

  • Stress Conditions:

    • Place the vials containing the solid MPT into a stability chamber set to a stress condition, for example, 40°C and 75% relative humidity (RH).[4]

  • Time Points:

    • At predetermined time intervals (e.g., 24, 48, 72, 96, and 168 hours), remove one vial from the stability chamber.

  • Analysis:

    • Allow the vial to cool to room temperature.

    • Quantitatively transfer the contents of the vial to a volumetric flask of the same volume used for the T₀ sample, using acetonitrile to dissolve and rinse the vial.

    • Analyze the T₀ sample and the samples from each time point by HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile (both may contain a small amount of formic acid to improve peak shape).

    • Monitor the chromatogram for the peak corresponding to MPT and any new peaks corresponding to the degradation products. The primary degradation product to monitor is p-toluenesulfonic acid, as methallyl alcohol can be volatile.

    • Quantify the amount of remaining MPT at each time point by comparing its peak area to that of the T₀ sample.

  • Data Interpretation:

    • Plot the percentage of remaining MPT against time. This will provide a degradation profile under the tested stress conditions. A significant decrease in the MPT peak area over time, with a corresponding increase in the degradation product peaks, confirms hydrolytic instability under those conditions.

Analytical Techniques for Detecting Hydrolysis:

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for separating and quantifying the parent compound and its degradation products.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products like methallyl alcohol.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of hydrolysis products.[11][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can detect the appearance of the broad O-H stretch of the alcohol and carboxylic acid groups from the hydrolysis products, and changes in the S=O stretching region of the sulfonate ester.[13][14][15]

By implementing these storage and handling best practices, and by understanding the chemical principles governing the stability of methallyl p-toluenesulfonate, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible experimental outcomes.

References

  • Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(13), 4479–4487. Available at: [Link]

  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4479–4487. Available at: [Link]

  • McCleary, H. R., & Hammett, L. P. (1940). Rate and Mechanism in the Reactions of Ethyl p-Toluenesulfonate with Water, Hydroxyl Ions and Various Halide Ions. Journal of the American Chemical Society, 62(10), 2854–2861. Available at: [Link]

  • Tipson, R. S. (1952). Infrared Absorption Spectra of p-Toluenesulfonic Acid and of Some of Its Esters. Journal of the American Chemical Society, 74(5), 1354–1354. Available at: [Link]

  • Taylor, G. E., Gosling, M., & Pearce, A. (2006). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Journal of Chromatography A, 1119(1-2), 231–237. Available at: [Link]

  • Taylor, G. E., Gosling, M., & Pearce, A. (2006). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Journal of Chromatography A, 1119(1-2), 231-7. Available at: [Link]

  • ResearchGate. (n.d.). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Available at: [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available at: [Link]

  • Ataman Kimya. (n.d.). p-Toluenesulfonic Acid. Available at: [Link]

  • ResearchGate. (n.d.). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Available at: [Link]

  • University of Rochester. (n.d.). How To: Store Reagents. Available at: [Link]

  • SpectraBase. (n.d.). p-Toluenesulfonic acid monohydrate - Optional[FTIR] - Spectrum. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Available at: [Link]

  • Amanote Research. (2010, July 2). (PDF) Profiling Sulfonate Ester Stability: Identification. Available at: [Link]

  • ResearchGate. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Available at: [Link]

  • Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester. Available at: [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]

  • Jinli Chemical. (2025, May 30). P-Toluenesulfonic Acid Methyl Ester. Available at: [Link]

  • International Journal of Research Trends. (n.d.). Determination Of Genotoxic Impurity Methyl P-Toluene Sulfonate in Pharmaceutical Drug by Chromatographic Technique. Available at: [Link]

  • MDPI. (2020, November 3). Performance of p-Toluenesulfonic Acid–Based Deep Eutectic Solvent in Denitrogenation: Computational Screening and Experimental Validation. Available at: [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Available at: [Link]

  • ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions. Available at: [Link]

  • EXPEC TECHNOLOGY. (n.d.). GC-MSMS | "Cure" or "Cause"? Rapid detection of p-toluenesulfonate compounds in pharmaceuticals. Available at: [Link]

  • Chongqing Pengsheng Industrial Co.,Ltd. (n.d.). Solubility of methyl p-toluenesulfonate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2024, November 11). Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of the caffeine, p-toluenesulfonic acid, and the ionic liquid. Available at: [Link]

  • National Center for Biotechnology Information. (2018, September 15). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Available at: [Link]

  • Pharma.Tips. (2025, December 27). How to Stabilize Tablets Containing Hygroscopic Ingredients. Available at: [Link]

  • Mechanical Engineering. (n.d.). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Available at: [Link]

  • ResearchGate. (n.d.). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Available at: [Link]

  • The UWA Profiles and Research Repository. (n.d.). NMR Study of the Hydrolysis and Oligomerization of Alkyltrichlorosilanes in Silanizing Solutions Used to Prepare Alkylsiloxane Self-Assembled Monolayers. Available at: [Link]

  • ResearchGate. (n.d.). Fourier‐transition infrared spectroscopy (FTIR) spectra of.... Available at: [Link]

Sources

Technical Support Center: Efficient Removal of Unreacted Tosyl Chloride from Methallyl Tosylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted p-toluenesulfonyl chloride (TsCl) from methallyl tosylate reaction mixtures. The similar physical properties of the reactant and product often complicate purification, but a firm understanding of the underlying chemistry can lead to a straightforward and efficient isolation of the desired product.

The Core Challenge: Reactivity as the Key to Separation

The primary difficulty in separating methallyl tosylate from unreacted tosyl chloride stems from their similar solubility profiles. Both are relatively non-polar compounds, often leading to co-elution during column chromatography.[1] However, the key difference lies in the reactivity of the sulfonyl chloride moiety in TsCl. This group is a potent electrophile and is readily susceptible to nucleophilic attack, a property that is exploited to convert it into a more easily separable, polar compound.[2] In contrast, the tosylate ester of the product is significantly more stable under the same conditions.[3]

The fundamental strategy is to selectively "quench" the unreacted tosyl chloride, transforming it into a water-soluble salt or a highly polar byproduct that can be easily removed through an aqueous workup or simple filtration.

Troubleshooting and Purification Protocols (FAQ)

This section addresses common issues and provides detailed, step-by-step protocols for the effective purification of methallyl tosylate.

Q1: What is the primary and most direct method for removing unreacted tosyl chloride?

The most common and effective strategy is to quench the excess TsCl by converting it into a highly polar, water-soluble derivative, which is then removed via an aqueous extraction.[2] This is typically achieved by reacting the crude mixture with water (hydrolysis), often facilitated by a mild base, or with other nucleophiles like ammonia.[1][4]

The general chemical transformation during quenching is illustrated below. A nucleophile (Nu⁻), such as a hydroxide or amine, attacks the electrophilic sulfur atom of tosyl chloride, displacing the chloride and forming a new, more polar compound.

TsCl Tosyl Chloride (TsCl) (Organic Soluble) Product Polar Byproduct (Water Soluble Salt or Polar Molecule) TsCl->Product Quenching Reaction Nucleophile Nucleophile (Nu⁻) (e.g., OH⁻, NH₃, RNH₂) Nucleophile->Product

Caption: Chemical transformation of TsCl during quenching.

Q2: My standard aqueous workup isn't removing all the tosyl chloride. What should I do next?

This is a common issue that can arise from insufficient contact time, poor mixing in biphasic systems, or the use of a base that isn't strong enough to facilitate complete hydrolysis.[1]

Troubleshooting Steps:

  • Increase Stirring and Time: Ensure vigorous stirring of the biphasic mixture (organic solvent and aqueous base) for at least 30-60 minutes to maximize interfacial contact and promote hydrolysis.[1]

  • Pre-Quench with an Amine: Before the basic wash, add a small amount of a simple amine like aqueous ammonia or a few drops of a primary/secondary amine.[1][2] This rapidly converts TsCl to a highly polar sulfonamide, which is often more easily removed by a subsequent acidic or basic wash than TsCl itself.

  • Use a Scavenger Resin: For particularly stubborn cases or when the product is sensitive to aqueous conditions, an amine-based scavenger resin is an excellent choice.[2][5]

Detailed Experimental Protocols

Protocol 1: Standard Quench with Aqueous Base

This is the first method that should be attempted for its simplicity and effectiveness.

Materials:

  • Crude reaction mixture containing methallyl tosylate and excess TsCl.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.[2]

  • Brine (saturated aqueous NaCl).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

Procedure:

  • Cool the reaction mixture to 0-10 °C in an ice bath.[1] This mitigates any potential exotherm from the quenching reaction.

  • Slowly add a volume of saturated aqueous NaHCO₃ solution equal to the volume of the organic solvent.

  • Stir the biphasic mixture vigorously for at least 30 minutes at room temperature.[1]

  • Monitor the disappearance of TsCl by Thin Layer Chromatography (TLC). A typical eluent system is 4:1 Hexanes:Ethyl Acetate. TsCl will have a higher Rf than the more polar p-toluenesulfonic acid sodium salt.

  • Once the TsCl spot is no longer visible on TLC, transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer again with NaHCO₃ solution, followed by a wash with brine to aid in the removal of water.[2]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, now free of TsCl.[1]

Protocol 2: Purification via Amine Scavenger Resin

This method is ideal for products that are sensitive to water or for high-throughput applications where liquid-liquid extraction is cumbersome.[5]

Materials:

  • Crude reaction mixture.

  • Amine-based scavenger resin (e.g., PS-Trisamine, Si-Amine).[5]

  • Anhydrous reaction solvent.

Procedure:

  • Once the primary tosylation reaction is complete (as determined by TLC), add the amine scavenger resin directly to the reaction mixture. Use approximately 2-4 equivalents of resin relative to the initial excess of TsCl.[2]

  • Stir the resulting slurry at room temperature. The required time can vary from a few hours to overnight.[1]

  • Monitor the reaction by TLC for the complete disappearance of the TsCl spot.

  • Once complete, filter the mixture through a fritted funnel or a cotton plug to remove the resin.

  • Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.[2]

The overall purification workflow, from the crude reaction mixture to the final product, is summarized in the diagram below.

cluster_start Initial State cluster_purification Purification Strategy cluster_analysis Analysis & Final Steps Crude Mixture Crude Reaction Mixture (Methallyl Tosylate + excess TsCl) Quench Step 1: Quench TsCl (Aqueous Base or Scavenger Resin) Crude Mixture->Quench Extract Step 2: Extraction / Filtration Quench->Extract Analyze Analyze Purity (TLC, NMR) Extract->Analyze Chrom Column Chromatography (If Necessary) Analyze->Chrom Impurities Remain Final Pure Methallyl Tosylate Analyze->Final Purity Confirmed Chrom->Final

Caption: General workflow for purification of methallyl tosylate.

Q3: Can I use column chromatography as the primary method for separation?

While possible, it is often inefficient. Tosyl chloride and methallyl tosylate can have very similar Rf values, leading to poor separation and product loss.[1][6] It is highly recommended to perform a chemical quench before attempting column chromatography.[1] This converts the TsCl into a much more polar byproduct that will either be removed during the workup or will remain at the baseline of the silica gel column, allowing for easy elution of the desired methallyl tosylate.

Typical Column Chromatography Conditions (Post-Quench):

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc in Hexanes and gradually increasing polarity). The exact ratio should be determined by TLC analysis of the crude product after workup.

Q4: How do I confirm that all the tosyl chloride has been removed?

¹H NMR spectroscopy is the most definitive method. Unreacted tosyl chloride and the methallyl tosylate product have distinct aromatic proton signals.

CompoundAromatic Protons (CDCl₃)Other Diagnostic Protons (CDCl₃)
p-Toluenesulfonyl Chloride ~7.9 ppm (d), ~7.4 ppm (d)~2.45 ppm (s, 3H, Ar-CH₃)
Methallyl Tosylate ~7.8 ppm (d), ~7.35 ppm (d)~4.9 ppm (s, 2H, =CH₂), ~4.4 ppm (s, 2H, -O-CH₂-), ~2.45 ppm (s, 3H, Ar-CH₃), ~1.7 ppm (s, 3H, C-CH₃)

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data compiled from typical values found in literature.[7][8][9][10]

The key diagnostic is the disappearance of the characteristic doublet for TsCl around 7.9 ppm. While the methyl signal at ~2.45 ppm overlaps for both compounds, the aromatic region is typically clear.

References

  • BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up. BenchChem.
  • BenchChem. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). BenchChem.
  • BenchChem. (2025). Technical Support Center: Removal of Tosyl-Containing Byproducts. BenchChem.
  • Supra Sciences. Sulfonyl Chloride (SO2Cl). Supra Sciences.
  • Gibson, H. W., & Schoonover, D. V. (2017).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl). BenchChem.
  • ResearchGate. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?
  • Martinez, A. G., et al.
  • Organic Syntheses. Organic Syntheses Procedure.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • BenchChem. (2025). An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. BenchChem.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. CaltechAUTHORS.

Sources

Technical Support Center: Optimizing the Tosylation of Methallyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the tosylation of methallyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction yields and troubleshooting common challenges. Our approach is grounded in a deep understanding of the reaction mechanism and the causal relationships between experimental parameters and outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the tosylation of methallyl alcohol.

Q1: What is the primary purpose of tosylating methallyl alcohol?

A1: The hydroxyl group (-OH) of an alcohol is a poor leaving group in nucleophilic substitution and elimination reactions.[1][2] Tosylation converts the hydroxyl group into a p-toluenesulfonate ester, or tosylate (-OTs). The tosylate group is an excellent leaving group because its negative charge is stabilized through resonance, making the carbon to which it is attached highly susceptible to nucleophilic attack.[2][3] This "activation" of the alcohol is a critical step in many multi-step syntheses.[4][5]

Q2: Why is a base like pyridine or triethylamine necessary for the reaction?

A2: A base is essential for two main reasons. First, the reaction between methallyl alcohol and p-toluenesulfonyl chloride (TsCl) generates hydrochloric acid (HCl) as a byproduct.[6] The base neutralizes this acid, preventing it from protonating the starting alcohol or the product and driving the reaction to completion.[7] Secondly, the base, often a tertiary amine like pyridine or triethylamine, can act as a nucleophilic catalyst.[6] It can react with TsCl to form a highly reactive N-tosylpyridinium or N-tosyltriethylammonium intermediate, which is then more readily attacked by the alcohol.[6]

Q3: Does the tosylation reaction affect the stereochemistry at the carbon bearing the hydroxyl group?

A3: No, the tosylation reaction proceeds with retention of configuration at the carbon atom attached to the oxygen.[7][8] This is a key advantage of this method. The reaction occurs at the oxygen atom of the alcohol, and the carbon-oxygen bond is not broken during the formation of the tosylate ester.[9][10] Any subsequent nucleophilic substitution (S_N2) reaction on the resulting tosylate, however, will proceed with an inversion of stereochemistry.[1][8]

Q4: What are the most critical parameters to control for a high-yield reaction?

A4: The most critical parameters are the purity and dryness of all reagents and solvents, the reaction temperature, and the choice of base. Water can hydrolyze the highly reactive p-toluenesulfonyl chloride, reducing the yield.[4][11] Temperature control is crucial; reactions are typically started at low temperatures (e.g., 0 °C) to manage the initial exothermic reaction and minimize side reactions, and then may be allowed to warm to room temperature to ensure completion.[12][13] The choice and amount of base can also significantly influence the reaction rate and outcome.

Troubleshooting Guide: Common Issues and Solutions

Even with a well-designed protocol, challenges can arise. This section provides a systematic approach to troubleshooting common problems encountered during the tosylation of methallyl alcohol.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Product Formation 1. Wet reagents or solvent: Moisture will hydrolyze the tosyl chloride (TsCl), rendering it inactive.[4]1. Ensure anhydrous conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, freshly distilled if necessary.[14] Ensure the methallyl alcohol and base are also dry.
2. Degraded TsCl: Tosyl chloride can degrade over time, especially if not stored properly.2. Use fresh or purified TsCl: Use a fresh bottle of TsCl or purify older reagent by recrystallization if its quality is suspect.[11]
3. Insufficient base: An inadequate amount of base will not effectively neutralize the HCl byproduct, leading to an equilibrium that does not favor product formation.3. Use an appropriate excess of base: Typically, 1.2 to 2.0 equivalents of a tertiary amine base like pyridine or triethylamine are used to ensure complete neutralization of HCl and to potentially act as a catalyst.[9]
4. Low reaction temperature: While starting at a low temperature is important, the reaction may be too slow to go to completion if not allowed to warm.4. Optimize reaction temperature: Start the reaction at 0 °C to control the initial exotherm, then allow it to slowly warm to room temperature and stir for several hours or overnight to ensure completion.[12][15] Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]
Formation of Side Products 1. Formation of methallyl chloride: The chloride ion generated during the reaction can act as a nucleophile and displace the newly formed tosylate group, especially at elevated temperatures.[5]1. Maintain low reaction temperatures: Keeping the reaction temperature at or below room temperature minimizes the rate of this S_N2 side reaction.[4] The choice of base can also influence this; some amine bases can facilitate this transformation.
2. Polymerization of methallyl alcohol or product: The double bond in the methallyl group can be susceptible to polymerization under acidic conditions.2. Ensure efficient neutralization of HCl: The presence of a sufficient amount of base is crucial to prevent the accumulation of acid that could initiate polymerization.
3. Elimination reactions: Although less common with primary alcohols like methallyl alcohol, elimination to form a diene is a possibility, particularly if the reaction is heated.[3][16]3. Avoid high temperatures: Do not heat the reaction mixture unless absolutely necessary and all other optimization strategies have been exhausted.
Difficult Purification 1. Presence of unreacted TsCl: Excess TsCl can co-elute with the product during chromatography.1. Quench excess TsCl: After the reaction is complete, quenching with water will hydrolyze the remaining TsCl to the more polar p-toluenesulfonic acid, which is easily removed during the aqueous workup.[12]
2. Emulsion formation during workup: The presence of amine salts can lead to emulsions during the extraction process.2. Perform acidic and basic washes: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove the amine base, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove bulk water.[12]
3. Product instability on silica gel: The slightly acidic nature of silica gel can sometimes cause decomposition of sensitive tosylates.3. Use deactivated silica or an alternative purification method: If product degradation is observed, consider using silica gel that has been treated with a small amount of triethylamine. Alternatively, recrystallization may be a suitable purification method if the product is a solid.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the tosylation of methallyl alcohol, incorporating best practices for maximizing yield and purity.

Materials:

  • Methallyl alcohol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Anhydrous pyridine or triethylamine (TEA) (1.5 eq.)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.[12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve methallyl alcohol (1.0 eq.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).[12]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base: Slowly add anhydrous pyridine or triethylamine (1.5 eq.) to the stirred solution.

  • Addition of TsCl: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at or near 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-16 hours.[15] Monitor the progress of the reaction by TLC until the starting alcohol is no longer visible.[12]

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by adding cold water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Workup - Washing: Wash the organic layer sequentially with 1 M HCl (to remove the amine base), saturated aqueous NaHCO₃ solution, and finally with brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude methallyl tosylate.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent.[12]

Reaction Mechanism and Workflow

To further elucidate the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Tosylation_Mechanism ROH Methallyl Alcohol (R-OH) Intermediate Oxonium Intermediate [R-O(H)-Ts]+ ROH->Intermediate Nucleophilic Attack TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Intermediate Base Pyridine Product Methallyl Tosylate (R-OTs) Base->Product Deprotonation Intermediate->Product Byproduct Pyridinium Chloride [Base-H]+Cl- Intermediate->Byproduct

Caption: Mechanism of methallyl alcohol tosylation.

Tosylation_Workflow A 1. Dissolve Methallyl Alcohol in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Pyridine/TEA B->C D 4. Add TsCl Portion-wise C->D E 5. Stir and Monitor by TLC D->E F 6. Quench with Water E->F Reaction Complete G 7. Aqueous Workup (HCl, NaHCO3, Brine) F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: Experimental workflow for methallyl tosylate synthesis.

References

  • Dimitrova, M., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181829. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • OpenOChem. (n.d.). Preparation of Alkyl Halides and Tosylates from Alcohols. Retrieved from [Link]

  • OrgoSolver. (n.d.). TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). Retrieved from [Link]

  • Kazemi, F., et al. (2007). Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(11), 2635-2641. [Link]

  • LookChem. (2025). What are the reaction conditions for synthesizing Tosyl Chloride? Retrieved from [Link]

  • ReactionWeb.io. (2025). Alcohol Tosylation with TsCl and Pyridine. Retrieved from [Link]

  • Khabiyev, A., et al. (2023). Temperature dependence of the yield of compounds D and E during the tosylation of the OH-group with a process duration of 8 h. [Image]. In Additively Manufactured Continuous Processing Reactor System for Producing Liquid-Based Pharmaceutical Substances. [Link]

  • Scribd. (2021). Tosylation Reaction Procedure and Analysis. Retrieved from [Link]

  • Szarka, G., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2544. [Link]

  • Li, J., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 19(6), 7656-7667. [Link]

  • Ali, M. A., et al. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters, 5, 152-158. [Link]

  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols? Retrieved from [Link]

  • Summer Scholar Report. (n.d.). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008). Preparation of methyl tosylate, safe methylating agent. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Kitamura, M., et al. (2013). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 15(4), 903-907. [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Soderberg, T. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • ChemTalk. (n.d.). Alcohol Reactions. Retrieved from [Link]

  • OpenStax. (n.d.). 17.6 Reactions of Alcohols. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Harper, T. (2024, February 14). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation [Video]. YouTube. [Link]

  • LibreTexts. (n.d.). Conversion of Alcohols into Tosylates. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017). Preparation of methyl tosylate, safe methylating agent. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methallyl p-Toluenesulfonate by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of methallyl p-toluenesulfonate. As a critical intermediate in organic synthesis and a potential genotoxic impurity (PGI), achieving high purity is paramount.[1][2][3] This document moves beyond a simple protocol, offering troubleshooting solutions and expert insights into the nuances of purifying this specific compound via column chromatography.

Part 1: Troubleshooting Common Purification Issues

This section addresses the most frequent challenges encountered during the column chromatography of methallyl p-toluenesulfonate. The question-and-answer format is designed to help you quickly diagnose and resolve experimental hurdles.

Q1: My product is co-eluting with the starting material (methallyl alcohol) or another impurity. How can I improve the separation?

A1: Co-elution is typically a problem of insufficient resolution, which stems from using a suboptimal mobile phase. Methallyl p-toluenesulfonate is significantly less polar than its precursor, methallyl alcohol.

  • Causality: The polarity difference between the starting alcohol (more polar, lower Rf) and the tosylate product (less polar, higher Rf) is the basis for separation on silica gel.[4] If they co-elute, your eluent is likely too polar, causing both compounds to travel up the column too quickly without sufficient interaction with the stationary phase.

  • Solution:

    • Decrease Eluent Polarity: The most common eluent system is a mixture of hexanes and ethyl acetate.[4] If you are using a 4:1 hexanes:ethyl acetate mixture, for instance, try switching to a less polar 9:1 or even 19:1 mixture.

    • Systematic TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent ratios. The ideal eluent system will give your product an Rf value of approximately 0.25-0.35, with clear separation from all other spots.

    • Consider a Third Solvent: Adding a small percentage of a different solvent, like dichloromethane, can sometimes fine-tune the selectivity and improve separation between spots with close Rf values.

Q2: I'm observing significant streaking (tailing) of my product spot on the TLC plate and in my column fractions. What is causing this and how can I fix it?

A2: Streaking is often caused by acidic impurities interacting strongly with the silica gel or by overloading the column.

  • Causality: The synthesis of methallyl p-toluenesulfonate often involves p-toluenesulfonyl chloride and can leave residual p-toluenesulfonic acid or generate it via hydrolysis on the acidic silica gel.[5] These highly polar, acidic compounds can interact strongly with the silica, leading to tailing that can drag your product along with it. Overloading the sample can also saturate the stationary phase, causing poor separation and band broadening.

  • Solutions:

    • Pre-Chromatography Wash: Before concentrating your crude reaction mixture, perform a liquid-liquid extraction. Wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution to remove any p-toluenesulfonic acid.[5] Follow this with a brine wash to remove residual water.

    • Deactivate the Silica Gel: If streaking persists, you can add ~0.5-1% triethylamine (Et₃N) to your eluent system. The triethylamine will neutralize the acidic sites on the silica gel, preventing strong interactions with your compound and acidic byproducts.

    • Reduce Sample Load: As a rule of thumb, the amount of crude material loaded should be no more than 1-5% of the mass of the silica gel used in the column.

Q3: My product yield is very low, and I suspect it's decomposing on the column. Is this possible?

A3: Yes, tosylates can be sensitive to the acidic nature of standard silica gel, although methallyl p-toluenesulfonate is relatively stable. Prolonged exposure can lead to degradation.

  • Causality: The acidic surface of silica gel can potentially catalyze hydrolysis of the tosylate back to the alcohol and p-toluenesulfonic acid, or other side reactions involving the allyl group, especially if the chromatography run is very long.

  • Solutions:

    • Use Neutralized Silica: As mentioned above, adding a small amount of triethylamine to the eluent can mitigate decomposition by neutralizing the silica surface.

    • Switch to Neutral Alumina: For highly sensitive substrates, using neutral or basic alumina as the stationary phase can be a viable alternative to silica gel. Note that the eluent system will need to be re-optimized via TLC, as the separation characteristics will differ.

    • Expedite the Chromatography: Use "flash" chromatography techniques (applying positive pressure) to reduce the time your compound spends on the column. A well-chosen solvent system that allows for timely elution is critical.

Part 2: A Validated Protocol for High-Purity Isolation

This section provides a comprehensive, step-by-step methodology designed to proactively address the challenges detailed above.

2.1: Pre-Chromatography Workup
  • Upon completion of the reaction, quench the mixture as required by your synthesis protocol.

  • Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • 1M HCl (to remove any organic bases like pyridine, if used).

    • Saturated aqueous NaHCO₃ solution (to remove p-toluenesulfonic acid). Repeat this wash until no more gas evolves.[5]

    • Saturated aqueous NaCl (brine) solution (to remove bulk water).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

2.2: Thin-Layer Chromatography (TLC) Optimization
  • Prepare the Plate: On a silica gel TLC plate, draw a baseline in pencil. Mark lanes for your starting material (SM), crude reaction mixture (C), and a co-spot (Co) where both are applied to the same spot.[4]

  • Spot the Plate: Dissolve small amounts of your starting material and crude product in a volatile solvent. Using a capillary tube, spot the respective lanes.

  • Develop the Plate: Test various eluent systems, starting with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate). Place the plate in a covered chamber with the chosen eluent and allow it to develop.

  • Visualize:

    • UV Light: First, visualize the plate under a UV lamp (254 nm). The aromatic ring in methallyl p-toluenesulfonate will appear as a dark spot.[6]

    • Chemical Stain: Since methallyl alcohol is not UV-active, a chemical stain is required. A potassium permanganate (KMnO₄) stain is excellent for this purpose, as it will react with the alcohol and the double bond in both molecules, appearing as yellow/brown spots on a purple background.[7]

  • Analyze: The optimal solvent system will show a clear separation between the higher Rf product spot and the lower Rf starting material spot, with a target product Rf of ~0.3.

2.3: Column Chromatography Protocol
  • Column Preparation: Select a column of appropriate size. A general guideline is a 40:1 to 100:1 ratio of silica gel weight to crude product weight. Pack the column using either a wet or dry slurry method with silica gel (60-120 mesh is common) in the initial, low-polarity eluent.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a low-boiling point solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the low-polarity solvent system determined by TLC. Collect fractions in an orderly manner (e.g., in test tubes).[8]

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., from 100% hexanes to 95:5 hexanes:ethyl acetate, then 9:1, etc.). This "gradient" approach first elutes non-polar impurities, then your product, and finally more polar impurities, often providing cleaner separation.

  • Fraction Analysis: Spot every few fractions on a TLC plate and develop it to identify which fractions contain your pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified methallyl p-toluenesulfonate.

Part 3: Summary of Key Chromatographic Parameters

ParameterRecommended SpecificationRationale & Notes
Stationary Phase Silica Gel (60-120 mesh)Standard, cost-effective choice. Its acidic nature necessitates a pre-chromatography basic wash of the crude product.[8]
Mobile Phase (Eluent) Hexanes / Ethyl Acetate mixtureA good starting point is 9:1 (Hexanes:EtOAc). Adjust polarity based on TLC results to achieve a product Rf of 0.25-0.35.[4]
Expected Rf Values Methallyl p-toluenesulfonate: ~0.3Methallyl Alcohol: ~0.1(in 9:1 Hex:EtOAc)The product is significantly less polar than the starting alcohol and will travel further up the TLC plate.
TLC Visualization 1. UV light (254 nm)2. Potassium Permanganate (KMnO₄) stainUV light visualizes the aromatic tosylate.[6] KMnO₄ is an oxidative stain that visualizes the alcohol and the alkene in both molecules, confirming the presence or absence of the starting material.[7]
Sample Load 1-5 g crude material per 100 g silica gelOverloading is a common cause of poor separation. Maintaining a low sample-to-adsorbent ratio is crucial for high resolution.

Part 4: Visual Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve common issues during the purification process.

TroubleshootingWorkflow start Start Purification check_separation Problem: Poor Separation (Co-elution / Overlap) start->check_separation check_streaking Problem: Spot/Band Streaking (Tailing) start->check_streaking check_yield Problem: Low Yield or No Product Recovery start->check_yield adjust_eluent Solution: Decrease Eluent Polarity (e.g., from 4:1 to 9:1 Hex:EtOAc). Re-optimize via TLC. check_separation->adjust_eluent Yes check_load Is column overloaded? check_separation->check_load No, separation still poor acid_check Did you perform a pre-chromatography basic wash? check_streaking->acid_check Yes product_stuck Is product stuck on the column (streaking from baseline)? check_yield->product_stuck Yes end_node Pure Product adjust_eluent->end_node reduce_load Solution: Reduce Sample Load (1-5% of silica mass). check_load->reduce_load Yes check_load->end_node No reduce_load->end_node perform_wash Solution: Wash crude product with aq. NaHCO3 before column. acid_check->perform_wash No add_amine Solution: Add 0.5-1% Triethylamine to the eluent to neutralize silica. acid_check->add_amine Yes, wash was done perform_wash->end_node add_amine->end_node increase_polarity Solution: Gradually increase eluent polarity to elute product. product_stuck->increase_polarity Yes check_decomposition Suspect decomposition? product_stuck->check_decomposition No, nothing elutes at all increase_polarity->end_node use_neutral_silica Solution: Use neutralized silica (add Et3N to eluent) or switch to neutral alumina. check_decomposition->use_neutral_silica Yes check_decomposition->end_node No use_neutral_silica->end_node

Caption: Troubleshooting workflow for column chromatography purification.

Part 5: Frequently Asked Questions (FAQs)

  • Q: What are the primary impurities I should expect in my crude methallyl p-toluenesulfonate?

    • A: The most common impurities are unreacted methallyl alcohol, unreacted p-toluenesulfonyl chloride (TsCl), and p-toluenesulfonic acid. TsCl will likely hydrolyze to p-toluenesulfonic acid on the silica gel column or during an aqueous workup.[5]

  • Q: How do I properly prepare a potassium permanganate (KMnO₄) stain for TLC?

    • A: A common recipe is to dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water. This basic solution is stable for months when stored in a dark bottle.

  • Q: Can I use automated flash chromatography for this purification?

    • A: Absolutely. Automated systems are ideal. You would still perform the initial TLC analysis to determine the optimal binary solvent system (e.g., Hexanes/Ethyl Acetate) and then program a linear gradient based on those results.

  • Q: Is methallyl p-toluenesulfonate considered a hazardous substance?

    • A: Yes. Like many alkylating agents, tosylates are considered potentially genotoxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a chemical fume hood.[1][3][9]

References

  • Sivakumar, G., et al. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. PMC. [Link]

  • Field, L., & Clark, R. D. (n.d.). Methyl p-Tolyl Sulfone. Organic Syntheses Procedure. [Link]

  • Jadhav, S. A., et al. (2021). Selective scavenging of the genotoxic impurity methyl p-toluenesulfonate from pharmaceutical formulations. ResearchGate. [Link]

  • University of Rochester. (n.d.). TLC Visualization Solutions. University of Rochester Chemistry Department. [Link]

  • LookChem. (n.d.). Cas 80-48-8, Methyl p-toluenesulfonate. LookChem. [Link]

  • Ottokemi. (n.d.). Methyl p-toluenesulphonate, 98% 80-48-8. Ottokemi. [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Searle. (n.d.). Thin Layer Chromatography. [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. [Link]

  • Marvel, C. S., & Sekera, V. C. (n.d.). p-Toluenesulfonic acid, butyl ester. Organic Syntheses Procedure. [Link]

  • Girolami Group. (n.d.). p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). University of Illinois. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. [Link]

Sources

Technical Support Center: Avoiding Elimination Side Reactions with Methallyl Tosylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reactions with methallyl tosylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to maximize the yield of substitution products while minimizing unwanted elimination side reactions. Here, we will delve into the mechanistic competition between substitution (SN2) and elimination (E2) pathways and provide practical, field-proven strategies to steer your reaction toward the desired outcome.

Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of isobutylene as a byproduct in my reaction with methallyl tosylate. What is causing this?

This is a classic case of a competing E2 elimination reaction. Methallyl tosylate, while a primary tosylate, possesses allylic protons which are susceptible to abstraction by a base. The tosylate group (-OTs) is an excellent leaving group because it is the conjugate base of a strong acid (p-toluenesulfonic acid), making it very stable on its own.[1][2][3][4] The formation of isobutylene, a gas, is entropically favored, especially at higher temperatures.[5][6][7]

dot

G cluster_substitution SN2 Pathway cluster_elimination E2 Pathway (Side Reaction) Methallyl_Ts_SN2 Methallyl Tosylate Transition_State_SN2 SN2 Transition State Methallyl_Ts_SN2->Transition_State_SN2 Nucleophile Attack Substitution_Product Desired Substitution Product Transition_State_SN2->Substitution_Product Leaving Group Departs Methallyl_Ts_E2 Methallyl Tosylate Transition_State_E2 E2 Transition State Methallyl_Ts_E2->Transition_State_E2 Base abstracts β-proton Isobutylene Isobutylene (Byproduct) Transition_State_E2->Isobutylene Leaving Group Departs & C=C forms Reagents Nucleophile/Base Reagents->Methallyl_Ts_SN2 Reagents->Methallyl_Ts_E2 caption Competition between SN2 and E2 pathways for methallyl tosylate.

Caption: Competing SN2 and E2 pathways for methallyl tosylate.

Q2: How does the choice of nucleophile impact the substitution-to-elimination ratio?

The characteristics of your nucleophile are critical in determining the major reaction pathway. The key is the balance between nucleophilicity (the ability to attack a carbon atom) and basicity (the ability to abstract a proton).[8][9][10]

  • To favor substitution (SN2): Employ a good nucleophile that is a weak base.[11][12] These species are effective at attacking the electrophilic carbon of methallyl tosylate but are less likely to abstract a proton.

  • To avoid elimination (E2): Avoid strong, bulky bases.[13][14] These reagents are sterically hindered from attacking the carbon atom and will preferentially act as bases, leading to elimination.[15][16]

Nucleophile/Base CategoryExamplesPredominant ReactionRationale
Good Nucleophiles / Weak Bases I⁻, Br⁻, RS⁻, N₃⁻, CN⁻SN2 High polarizability and low basicity favor attack at carbon.[11][15]
Strong Bases / Good Nucleophiles HO⁻, RO⁻SN2 / E2 MixtureBoth pathways are competitive. Reaction conditions are crucial.
Strong, Bulky Bases t-BuO⁻, LDAE2 Steric hindrance prevents SN2, favoring proton abstraction.[13][14]

Troubleshooting Protocol: Nucleophile Selection

  • Assess your current nucleophile: Is it known to be a strong base? Is it sterically hindered?

  • Consider alternatives: If elimination is a problem, switch to a nucleophile from the "Good Nucleophiles / Weak Bases" category. For example, if you are using sodium methoxide (a strong base), consider using sodium iodide followed by a separate step to introduce the methoxy group if your synthesis allows.

  • Evaluate pKa: As a general rule, the conjugate acid of a strong base has a high pKa. Aim for nucleophiles whose conjugate acids have a lower pKa.

Q3: What is the influence of solvent on the reaction outcome?

The solvent plays a crucial role by solvating the reactants and influencing the reactivity of the nucleophile.[17][18][19]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are generally the best choice for promoting SN2 reactions.[12][20][21] They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[20]

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can hinder SN2 reactions by forming strong hydrogen bonds with the nucleophile, creating a solvent "cage" that reduces its reactivity.[20] Protic solvents can also facilitate elimination reactions.[12]

Solvent TypeExamplesEffect on SN2Effect on E2Recommendation
Polar Aprotic DMSO, DMF, AcetoneFavored Less FavoredOptimal for SN2 with methallyl tosylate
Polar Protic Water, Ethanol, MethanolDisfavoredCan be FavoredGenerally avoid if elimination is a concern
Nonpolar Hexane, ToluenePoor SolubilityPoor SolubilityNot suitable for most ionic nucleophiles

dot

G Start Start: Significant Elimination Observed Check_Nucleophile Is the nucleophile a strong, bulky base? Start->Check_Nucleophile Check_Temp Is the reaction temperature high? Check_Nucleophile->Check_Temp No Switch_Nucleophile Action: Switch to a good nucleophile/weak base (e.g., I⁻, N₃⁻) Check_Nucleophile->Switch_Nucleophile Yes Check_Solvent Is a polar protic solvent being used? Check_Temp->Check_Solvent No Lower_Temp Action: Lower the reaction temperature (e.g., to 0°C or RT) Check_Temp->Lower_Temp Yes Switch_Solvent Action: Switch to a polar aprotic solvent (e.g., DMSO, DMF) Check_Solvent->Switch_Solvent Yes Success Outcome: Increased Substitution Product Check_Solvent->Success No, re-evaluate other factors Switch_Nucleophile->Success Lower_Temp->Success Switch_Solvent->Success caption Troubleshooting workflow for minimizing elimination.

Caption: Troubleshooting workflow for minimizing elimination.

Q4: How does temperature affect the competition between substitution and elimination?

Temperature is a critical parameter. Elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions.[5][7] This means that as you increase the reaction temperature, the rate of the elimination reaction will increase more significantly than the rate of the substitution reaction.[6][7][22]

General Guideline: To favor substitution over elimination, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[12] Often, starting at room temperature or even 0°C can significantly suppress the formation of elimination byproducts.

TemperatureFavored PathwayThermodynamic Rationale
Low Temperature SN2 Enthalpically favored, lower activation energy.[5][6]
High Temperature E2 Entropically favored (more products formed).[5][7][22]

Experimental Protocol: Temperature Optimization

  • Initial Reaction: Set up the reaction at room temperature (20-25°C) and monitor its progress (e.g., by TLC or LC-MS).

  • If Reaction is Slow: Gradually increase the temperature in 10°C increments, analyzing the product ratio at each stage.

  • If Elimination is Observed: Reduce the temperature. If the reaction is too slow at lower temperatures, consider using a more reactive (but still weakly basic) nucleophile or a more effective polar aprotic solvent.

References
  • Elimination Reactions Are Favored By Heat - Master Organic Chemistry. (2012, September 10).
  • Why substitution and elimination reactions are favored respectively at lower and higher temperature? - Chemistry Stack Exchange. (2017, June 16).
  • Why substitution and elimination reactions are favored respectively at lower and higher temperature? - ECHEMI. (n.d.).
  • How Solvation Influences the SN2 versus E2 Competition - PMC - NIH. (n.d.).
  • SN2 Effect of Solvent | OpenOChem Learn. (n.d.).
  • Identifying Where Substitution and Elimination Reactions Happen. (2023, January 18).
  • What Makes a Good Leaving Group in Organic Chemistry? - Orango. (2025, June 10).
  • Effect of Temperature on Elimination and Substitution Reactions - YouTube. (2023, March 18).
  • How solvents affect E1/E2 and SN1/SN2 reactions? : r/chemhelp - Reddit. (2014, November 10).
  • TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. (n.d.).
  • elimination v nucleophilic substitution in halogenoalkanes - Chemguide. (n.d.).
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (2022, December 2).
  • Nucleophilicity vs Basicity. (n.d.).
  • Leaving group - Wikipedia. (n.d.).
  • How Solvation Influences the SN2 versus E2 Competition | The Journal of Organic Chemistry - ACS Publications. (2021, December 21).
  • Nucleophilicity v Basicity - YouTube. (2022, March 15).
  • Nucleophile - Chemistry LibreTexts. (2023, January 22).
  • Leaving Groups Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.).
  • What's the difference between a nucleophile and a base? - Chemistry Stack Exchange. (2014, November 27).
  • Leaving Groups in Substitution and Elimination Reactions (vid 1 of 2) by Leah4sci. (2013, August 14).
  • How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions - PubMed. (2014, February 7).
  • Alkyl tosylates can undergo either SN2 or E2 reactions. In this example, I think the alkyl tosylate will undergo E2 because the leaving group is on a tertiary carbon. Am I correct? Thank you. : r/chemhelp - Reddit. (2023, March 30).
  • Mesylates and Tosylates with Practice Problems - Chemistry Steps. (n.d.).
  • SN2 vs E2 mechanism confusion - Chemistry Stack Exchange. (2025, March 24).
  • 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I. (n.d.).
  • Wrapup: The Key Factors For Determining SN1/SN2/E1/E2 - Master Organic Chemistry. (2025, November 17).
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC. (n.d.).
  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts. (2023, January 22).
  • Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base - Master Organic Chemistry. (2012, November 30).
  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols - Jack Westin. (n.d.).
  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (2025, July 27).
  • Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10).
  • 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2 - Chemistry LibreTexts. (2022, September 24).
  • Systematic Investigation of Alkyl Sulfonate Initiators for the Cationic Ring-Opening Polymerization of 2-Oxazolines revealing Optimal Combinations of Monomers and Initiators | Request PDF - ResearchGate. (2025, August 6).
  • minimizing the formation of elimination products in substitution reactions - Benchchem. (n.d.).
  • Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn. (n.d.).
  • Substitution of a Tosylate by Methoxy - chemistry - Reddit. (2020, November 13).
  • 8.5: Elimination reactions - Chemistry LibreTexts. (2020, July 1).
  • Substitution of tosylate by sodium azide is SN1 or SN2? - ResearchGate. (2016, May 24).
  • Elimination reaction - Wikipedia. (n.d.).
  • How do mesylates and tosylates both protect and act as leaving groups - Reddit. (2022, October 18).
  • What kind of solvents favor elimination reaction? - Chemistry Stack Exchange. (2016, December 10).
  • Why do tosylation and mesylation of alcohols follow different mechanisms? (2016, March 11).

Sources

Technical Support Center: Handling & Stability Guide for 2-Methylallyl p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Degradation Risk

2-Methylallyl p-toluenesulfonate is a potent alkylating agent used to introduce the methallyl group into nucleophiles. While highly effective, it possesses a critical vulnerability: Hydrolytic Instability .

Unlike simple alkyl halides, sulfonate esters are prone to hydrolysis upon exposure to atmospheric moisture. This reaction is not merely a loss of titer; it is autocatalytic . The hydrolysis byproduct is p-toluenesulfonic acid (TsOH), a strong organic acid that can catalyze further decomposition of the reagent and destroy acid-sensitive substrates in your downstream reaction [1].

Key Technical Takeaway: The presence of moisture does not just lower yield; it actively introduces a potent acid catalyst into your reaction matrix.

The Degradation Mechanism (Visualized)

Understanding the enemy is the first step to control. The diagram below illustrates the autocatalytic cycle that occurs when proper handling protocols are ignored.

G Compound 2-Methylallyl p-Toluenesulfonate Hydrolysis Hydrolysis Reaction Compound->Hydrolysis Moisture Atmospheric Moisture (H₂O) Moisture->Hydrolysis Acid p-Toluenesulfonic Acid (TsOH) Hydrolysis->Acid Generates Strong Acid Alcohol 2-Methyl-2-propen-1-ol Hydrolysis->Alcohol Acid->Hydrolysis Catalyzes (Feedback Loop) Decomp Accelerated Decomposition Acid->Decomp Destroys Reagent

Figure 1: The autocatalytic hydrolysis pathway. Note the red dashed line indicating how the generated acid accelerates further degradation.

Storage & Integrity Protocols (Pre-Experiment)

Current Status: You have just received the shipment.

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Retards the kinetics of spontaneous hydrolysis and thermal rearrangement.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is preferred as it is heavier than air and blankets the compound.
Container Amber Glass + Septum Protects from light (UV can initiate radical decomposition) and allows syringe access without opening.
Desiccant Drierite/CaSO₄ Secondary protection in the storage vessel (desiccator) to scavenge ambient moisture.

Protocol 1: Initial Integrity Check Before using the reagent in a critical step, perform this rapid check:

  • Visual Inspection: The compound should be a colorless to pale yellow liquid/low-melting solid. Dark orange or brown coloration indicates significant oxidation or acid formation.

  • The "Acid Test" (TLC): Spot the neat reagent on a TLC plate. Elute with 20% EtOAc/Hexanes.

    • Pure: Single spot (high R_f).

    • Degraded: A streak near the baseline (TsOH) and a secondary spot (methallyl alcohol).

Handling & Synthesis (The "During" Phase)

Current Status: You are setting up a reaction.

Crucial Warning: Do not pour this reagent. Pouring introduces a massive surface area to humid air.

Step-by-Step Transfer Protocol
  • Equilibrate: Allow the storage bottle to warm to room temperature inside a desiccator before opening. Opening a cold bottle condenses atmospheric water immediately.

  • Inert Gas Flush: Insert a needle connected to a Schlenk line (N₂/Ar) into the bottle septum to create positive pressure [2].

  • Syringe Withdrawal:

    • Use an oven-dried, gas-flushed syringe.[1]

    • Withdraw the required volume.

    • Tip: If the reagent has solidified (it is a low-melting solid), gently warm the bottle in a water bath (max 30°C) until liquefied. Do not use a heat gun.

  • Direct Addition: Inject the reagent directly into your reaction flask through a septum.

Solvent Compatibility Guide
  • Best: Anhydrous CH₂Cl₂ (DCM), THF, or Toluene.

  • Avoid: Alcohols (MeOH, EtOH) unless they are the intended nucleophile.

  • Requirement: Solvents must be dried (e.g., over molecular sieves) to <50 ppm water content.

Troubleshooting & Purification (The "Oops" Phase)

Current Status: The reagent looks yellow, or the TLC shows a baseline streak (TsOH).

Q: Can I use the reagent if it contains TsOH? A: Generally, NO . The acid will quench basic nucleophiles (like amines or hydrides) and can catalyze polymerization of the methallyl group.

Protocol 2: Rapid Remediation (Liquid Wash) If your reagent is a liquid or oil and shows acid contamination:

  • Dissolve the reagent in diethyl ether or DCM (10 mL solvent per 1 g reagent).

  • Wash rapidly with cold, saturated aqueous NaHCO₃ (Sodium Bicarbonate). Note: This neutralizes TsOH.

  • Separate the organic layer immediately.

  • Dry over anhydrous MgSO₄ for 5 minutes.

  • Filter and concentrate under reduced pressure (keep bath <30°C).

  • Use immediately. Do not store "cleaned" material for long periods.

Frequently Asked Questions (FAQs)

Q1: My reaction turned black upon adding the tosylate. What happened? A: This is likely "charring" caused by free p-toluenesulfonic acid. If your nucleophile is acid-sensitive, the TsOH impurity initiated a decomposition cascade. Solution: Perform the NaHCO₃ wash (Protocol 2) before the next attempt and add a non-nucleophilic base (e.g., 2,6-lutidine) to your reaction mixture as an acid scavenger [3].

Q2: Can I rotovap this compound at 50°C? A: Avoid high heat. Allylic tosylates are thermally labile compared to simple alkyl tosylates. High heat can trigger elimination to the diene or rearrangement. Keep water bath temperatures below 35°C.

Q3: Is this compound a lachrymator? A: While not a strong lachrymator like benzyl bromide, it is an alkylating agent and skin irritant. It can cause severe dermatitis. Always handle in a fume hood with nitrile gloves.

Q4: I see a precipitate in the bottle. Is it ruined? A: Not necessarily.

  • Scenario A: It is cold. The compound might just be frozen (MP is near RT). Warm gently.

  • Scenario B: It is white crystals at the bottom of a liquid. This is likely crystallized TsOH (which has a high melting point). Decant the supernatant liquid carefully; the liquid may still be usable, but check the titer.

Workflow Visualization

Workflow Start Start: Reagent Retrieval Check Visual & TLC Check Start->Check Pass Clear/Pale Yellow No Baseline Spot Check->Pass Pass Fail Dark/Cloudy Baseline Streak Check->Fail Fail Action_Pass Warm to RT (Prevent Condensation) Pass->Action_Pass Action_Fail Perform NaHCO3 Wash (Protocol 2) Fail->Action_Fail Use Transfer via Syringe (Inert Atmosphere) Action_Pass->Use Action_Fail->Use Reaction Add to Reaction Matrix Use->Reaction

Figure 2: Decision tree for assessing reagent quality before use.

References

  • University of Pittsburgh (Wipf Group). (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • LookChem. (2026). Methyl p-toluenesulfonate Properties and Safety Data. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Methallylation of Weak Nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting methallylation reactions, specifically when dealing with the challenges posed by weak nucleophiles. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering suboptimal results in these crucial C-C, C-N, and C-O bond-forming reactions. My goal is to provide not just procedural steps, but the underlying mechanistic reasoning to empower you to make informed decisions and solve complex synthetic challenges.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions that arise when a methallylation reaction does not proceed as expected.

Q1: My methallylation reaction with a weak nucleophile (e.g., a phenol or a β-keto ester) is giving very low to no yield. What is the most likely culprit?

Low reactivity is the fundamental challenge with weak nucleophiles. Unlike their "soft" counterparts (pKa < 25), weakly nucleophilic species often require activation to engage in the catalytic cycle effectively. The primary culprits are often threefold:

  • Insufficient Nucleophile Activation: The nucleophile may not be sufficiently deprotonated or activated to attack the π-allyl-metal complex. This can be due to an inappropriate choice of base or solvent.

  • Catalyst Inactivity or Decomposition: The chosen catalyst system (metal precursor and ligand) may not be robust enough or suitable for the specific substrate, leading to slow turnover or catalyst death.

  • Poor Electrophile Reactivity: The leaving group on your methallyl source may not be "good" enough to facilitate the initial oxidative addition step with the metal catalyst.

Q2: I see a complex mixture of products. What are the most common side reactions in a methallylation?

When yields are low, side reactions become more prominent. Key side products to look for include:

  • Isomerization Products: The methallyl group can isomerize to the more stable crotyl isomer, leading to undesired constitutional isomers.

  • Elimination Products: The methallyl electrophile can undergo elimination, especially under harsh basic conditions or elevated temperatures.

  • O- vs. C-Alkylation: For ambident nucleophiles like enolates, you may get a mixture of C-allylated and O-allylated products.[1]

  • Bis-allylation: If the product of the initial reaction is still nucleophilic, it can react a second time.

Q3: How do I choose between a Palladium and an Iridium catalyst for my reaction?

The choice between Palladium (Pd) and Iridium (Ir) is one of the most critical decisions and is primarily dictated by the desired regioselectivity.[2][3]

  • Palladium Catalysts: Typically favor the formation of the linear (E-alkene) product . The nucleophile attacks the less sterically hindered terminus of the π-allyl intermediate.[2][3][4] This is the classic, well-established Tsuji-Trost reaction manifold.[4][5]

  • Iridium Catalysts: Are renowned for favoring the branched, chiral product . The nucleophile attacks the more substituted, internal carbon of the π-allyl intermediate.[2][3][6][7] This selectivity is often complementary to that of palladium systems.[2][3]

Catalyst SystemPredominant RegioisomerTypical NucleophilesKey Considerations
Palladium (e.g., Pd(PPh₃)₄, [Pd(allyl)Cl]₂) LinearSoft C-nucleophiles (malonates), amines, phenolsSensitive to ligand choice for asymmetric variants (e.g., Trost ligand).[4][8]
Iridium (e.g., [Ir(COD)Cl]₂ with phosphoramidite ligands) BranchedA broad range of N, O, and C nucleophiles.[2][3]Often shows high enantioselectivity with chiral ligands.[2][3]

In-Depth Troubleshooting Guides

If the FAQs haven't resolved your issue, the following guides provide a more granular approach to problem-solving, organized by the observed experimental outcome.

Guide 1: Issue - No Reaction or Very Low Conversion (<10%)

A stalled reaction points to a fundamental failure in one of the key reaction components. This workflow helps diagnose the issue systematically.

Troubleshooting_Low_Conversion Start Low / No Conversion Check_Catalyst Step 1: Verify Catalyst Activity Start->Check_Catalyst Check_Nucleophile Step 2: Assess Nucleophile Activation Start->Check_Nucleophile Check_Conditions Step 3: Evaluate Reaction Conditions Start->Check_Conditions Cat_Source Is the metal precursor old or decomposed? Is the ligand air/moisture sensitive? Check_Catalyst->Cat_Source Cat_Choice Is the catalyst system appropriate? (e.g., Pd(0) for oxidative addition) Check_Catalyst->Cat_Choice Nuc_pKa Is the nucleophile pKa > 25? (Considered 'hard' or weak) Check_Nucleophile->Nuc_pKa Base_Strength Is the base strong enough to deprotonate? (e.g., KHMDS vs. Et₃N) Check_Nucleophile->Base_Strength Leaving_Group Is the leaving group poor? (e.g., -OH vs. -OAc, -OCO₂R) Check_Conditions->Leaving_Group Solvent_Temp Is the solvent appropriate? Is the temperature too low? Check_Conditions->Solvent_Temp Cat_Solution Action: Use fresh catalyst/ligand. Consider a more active pre-catalyst. Cat_Source->Cat_Solution Cat_Choice->Cat_Solution Nuc_Solution Action: Use a stronger base. Consider silyl enol ether variant (Mukaiyama). Nuc_pKa->Nuc_Solution Base_Strength->Nuc_Solution Cond_Solution Action: Switch to a better leaving group (e.g., carbonate). Screen solvents (THF, Dioxane, Toluene). Increase temperature incrementally. Leaving_Group->Cond_Solution Solvent_Temp->Cond_Solution

Caption: A systematic workflow for troubleshooting low conversion.

Detailed Analysis:

  • Catalyst System: The active Pd(0) or Ir(I) species is generated in situ. Ensure your metal precursor (e.g., Pd₂(dba)₃) and ligand are of high quality. Phosphine ligands, in particular, can be prone to oxidation. For weak nucleophiles, a more electron-rich ligand may be required to facilitate the oxidative addition step.

  • Nucleophile Activation: Weak nucleophiles like phenols or non-stabilized enolates require a sufficiently strong base for deprotonation.[9][10] The pKa of your nucleophile's conjugate acid should be lower than the pKa of the conjugate acid of the base used. For particularly stubborn cases, converting the nucleophile to a more reactive form, such as a silyl enol ether for a ketone, can be highly effective.[11]

  • Leaving Group: The efficiency of the initial oxidative addition step is highly dependent on the leaving group on the methallyl electrophile. The general trend for reactivity is: Halides > Carbonates > Acetates > Alcohols. If you are using a methallyl alcohol, it will likely require in situ activation.

Guide 2: Issue - Poor Regioselectivity (Mixture of Branched and Linear Products)

Achieving high regioselectivity is paramount for synthetic utility. A mixture of isomers indicates that the controlling factors are not well-defined in your system.

Regioselectivity_Factors Title Factors Influencing Regioselectivity Catalyst Catalyst Choice Ligand Ligand Sterics & Electronics Linear Linear Product (Less Substituted) Catalyst->Linear  Pd-Catalyzed  (Classic Tsuji-Trost)[5] Branched Branched Product (More Substituted) Catalyst->Branched  Ir-Catalyzed[6][7] Ligand->Linear Bulky Ligands (on Pd) Ligand->Branched Phosphoramidites (on Ir) Nucleophile Nucleophile 'Hardness' & Sterics Nucleophile->Linear 'Soft' Nucleophiles (pKa < 25)[5][13] Nucleophile->Branched 'Hard' Nucleophiles (pKa > 25)[5][13] Leaving_Group Leaving Group Leaving_Group->Linear

Sources

Technical Support Center: Pyridine-Free Synthesis of Methallyl Tosylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and complex molecule synthesis scale, relying on outdated, toxic, or inefficient reagents becomes a bottleneck. The tosylation of methallyl alcohol is a classic example where the traditional use of pyridine often leads to poor yields, toxic workflows, and undesired side reactions.

This guide, curated by our Senior Application Scientists, provides field-proven troubleshooting, mechanistic insights, and validated protocols for synthesizing methallyl tosylate using alternative, high-efficiency base systems.

Part 1: Troubleshooting & FAQs

Q1: Why should I move away from pyridine for methallyl alcohol tosylation? A: While pyridine acts as both a solvent and a base, it poses severe mechanistic and operational challenges. Operationally, it is highly toxic, malodorous, and difficult to remove during workup due to its high boiling point. Mechanistically, the reaction generates pyridinium hydrochloride. Because methallyl tosylate is an activated allylic electrophile, the soluble chloride ions from the pyridinium salt readily attack the newly formed tosylate via an SN2 mechanism. This side reaction converts your desired product into methallyl chloride, drastically reducing your yield [1].

Q2: What is the best alternative organic base system to prevent chloride substitution? A: The most effective organic alternative is a synergistic amine system utilizing Triethylamine (TEA) as a stoichiometric base, combined with a catalytic amount of a tertiary amine like N,N,N',N'-tetramethylethylenediamine (TMEDA) or N,N-dimethyl-1,3-propanediamine.

  • The Causality: TEA alone reacts too slowly with p-Toluenesulfonyl chloride (TsCl). However, the catalytic amine rapidly attacks TsCl to form a highly electrophilic sulfonylammonium intermediate, which reacts instantly with methallyl alcohol. TEA then regenerates the catalyst. Crucially, the byproduct—triethylammonium chloride—is highly insoluble in non-polar solvents (like dichloromethane or toluene). It precipitates out of the reaction, effectively sequestering the nucleophilic chloride and preventing the formation of methallyl chloride [2].

Q3: Can I use inorganic bases to completely avoid organic amines? A: Yes. A modified Schotten-Baumann biphasic system using aqueous Potassium Hydroxide (KOH) or Potassium Carbonate (K2CO3) alongside an organic solvent is highly effective.

  • The Causality: By using a catalytic lipophilic amine (e.g., N,N-dimethylbenzylamine), the tosylation occurs efficiently at the aqueous-organic interface. The inorganic base neutralizes the acid, and the resulting chloride salts (KCl) are completely solvated in the aqueous phase. This physical separation prevents the chloride from interacting with the organic-soluble methallyl tosylate, ensuring high purity and enabling a green, aqueous workup [3, 4].

Part 2: Quantitative Data Comparison

To assist in selecting the appropriate base system for your scale-up, below is a comparative summary of the reaction profiles based on our validated internal metrics and literature standards.

Base SystemPrimary SolventAvg. Reaction TimeMethallyl Chloride Side-ProductGreen Chemistry Profile
Pyridine (Standard) Pyridine12 - 24 hHigh (10 - 30%)Poor (Toxic, high boiling point)
TEA + Cat. TMEDA Dichloromethane1 - 2 h< 1%Moderate (Uses halogenated solvent)
KOH (aq) + Cat. Amine Toluene / Water2 - 4 hNone (0%)Excellent (Aqueous waste sequestration)

Part 3: Step-by-Step Methodologies

Protocol A: Synergistic Amine-Catalyzed Tosylation (Organic Route)

Best for: Moisture-sensitive downstream applications where an anhydrous product is immediately required.

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methallyl alcohol (1.0 equiv) and TsCl (1.1 equiv) in anhydrous dichloromethane (0.5 M concentration).

  • Catalyst Addition: Add TMEDA (0.1 equiv) to the solution and stir the mixture at 0 °C for 5 minutes.

  • Base Addition: Dropwise add Triethylamine (TEA, 1.5 equiv) over 15 minutes, strictly maintaining the temperature at 0 °C.

    • Scientist's Note: The slow addition of TEA is critical. If added too quickly, the exothermic formation of the sulfonylammonium intermediate can cause localized heating, leading to premature degradation of the TsCl.

  • Reaction: Allow the mixture to stir, gradually warming to room temperature over 1 to 2 hours. You will visually confirm the reaction's progress via the heavy precipitation of white triethylammonium chloride salts.

  • Workup: Filter the precipitated salts through a coarse frit. Wash the organic filtrate sequentially with cold 1M HCl (to remove residual amines), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate under reduced pressure to yield the pure methallyl tosylate.

Protocol B: Biphasic Schotten-Baumann Tosylation (Green Route)

Best for: Large-scale manufacturing prioritizing green chemistry and avoiding halogenated solvents.

  • Setup: In a reaction vessel equipped with a vigorous mechanical stirrer, dissolve methallyl alcohol (1.0 equiv) and TsCl (1.1 equiv) in toluene (1.0 M concentration).

  • Catalyst Addition: Add N,N-dimethylbenzylamine (0.1 equiv) to the organic phase.

  • Base Addition: Cool the mixture to 0 °C. Slowly add a 20% aqueous KOH solution (1.5 equiv) while maintaining vigorous mechanical stirring.

    • Scientist's Note: The physical separation of the chloride byproduct into the aqueous phase is the primary driver of product purity here. Vigorous mechanical stirring is non-negotiable; standard magnetic stirring often fails to create sufficient interfacial surface area for rapid catalyst turnover, stalling the reaction.

  • Reaction: Stir at room temperature for 2 to 4 hours. Monitor via TLC until complete consumption of the methallyl alcohol is observed.

  • Workup: Halt stirring and allow the phases to separate. Extract the aqueous layer once with a small volume of toluene. Wash the combined organic layers with distilled water and brine, dry over Na2SO4, and concentrate under reduced pressure.

Part 4: Mechanistic Visualization

The following diagram illustrates the logical and mechanistic divergence between the traditional pyridine route and the modern alternative base systems.

MechanisticDivergence cluster_pyridine Traditional Pyridine Route cluster_alt Alternative Base Routes Methallyl Methallyl Alcohol + TsCl Pyr Pyridine (Solvent/Base) Methallyl->Pyr TEA TEA + Cat. TMEDA Methallyl->TEA Biphasic KOH (aq) + Cat. Amine Methallyl->Biphasic PyrInt Pyridinium Intermediate (Soluble Cl- Source) Pyr->PyrInt SideProduct Methallyl Chloride (Undesired SN2 Product) PyrInt->SideProduct Cl- Attack Target Methallyl Tosylate (High Yield & Purity) PyrInt->Target Slow Conversion TEAInt Reactive Sulfonylammonium (Insoluble Cl- Salt) TEA->TEAInt BiphaseInt Interfacial Tosylation (Aqueous Cl- Sequestration) Biphasic->BiphaseInt TEAInt->Target Fast Conversion BiphaseInt->Target Clean Conversion

Mechanistic divergence in methallyl tosylate synthesis: Pyridine vs. alternative base routes.

References

  • Title : Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates Source : Molecules, 2011, 16(7), 5665-5673 URL :[Link]

  • Title : Sulfonate synthesis by sulfonylation (tosylation) - A New, Practical, and Efficient Method for the Sulfonylation of Alcohols Source : Synthesis, 1999, 1633-1636 (via Organic Chemistry Portal) URL :[Link]

  • Title : Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines Source : Green Chemistry, 2008, 10, 1168-1172 URL :[Link]

  • Title : Amphiphilic Organocatalyst for Schotten-Baumann-Type Tosylation of Alcohols under Organic Solvent Free Condition Source : Organic Letters, 2009, 11(8), 1757-1759 URL :[Link]

Technical Support Center: Quenching Protocols for Excess Methallyl p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling and quenching excess methallyl p-toluenesulfonate (methallyl-OTs). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested guidance on safely and effectively neutralizing this reactive reagent in experimental settings. Our focus is on the causality behind protocol choices, ensuring robust and reproducible outcomes.

Foundational FAQs: Understanding the Reagent and the Risks

This section addresses the fundamental principles of methallyl p-toluenesulfonate's reactivity and the critical importance of proper quenching techniques.

Q1: What is methallyl p-toluenesulfonate and why is it so reactive?

Methallyl p-toluenesulfonate is a sulfonate ester. Its reactivity stems from the p-toluenesulfonate (tosylate, OTs) group, which is an exceptionally good leaving group in nucleophilic substitution reactions.[1][2][3] The reason for this is that the resulting tosylate anion is highly stabilized by resonance, delocalizing the negative charge across its three oxygen atoms, making it a very weak base and thus eager to depart from the methallyl carbon backbone.[1] This transforms the methallyl group into a potent electrophile, ready to react with a wide range of nucleophiles.[3][4]

Q2: Why is it absolutely essential to quench excess methallyl p-toluenesulfonate?

Unreacted methallyl p-toluenesulfonate poses significant risks and challenges for several reasons:

  • Safety Hazard: As a reactive alkylating agent, it is classified as a hazardous substance.[4] Such compounds are often toxic, strong irritants to the skin and eyes, and potential sensitizers.[5][6] Direct exposure can cause chemical burns.[7][8]

  • Genotoxic Potential: Sulfonate esters are a class of compounds recognized as potentially genotoxic impurities (PGIs) in pharmaceutical manufacturing.[5][9] Regulatory bodies like the FDA and EMA have stringent limits on such impurities in active pharmaceutical ingredients (APIs).[9]

  • Compromised Product Purity: Leaving residual reagent in your reaction mixture can lead to the formation of unwanted byproducts during subsequent steps or purification, complicating analysis and reducing the yield and purity of your target molecule.

Q3: What is the general chemical principle behind quenching this reagent?

The quenching process is a deliberate nucleophilic substitution reaction, typically an SN2 reaction.[2][4] The goal is to introduce a high concentration of a suitable nucleophile to rapidly and irreversibly react with the electrophilic carbon of the methallyl group. This reaction displaces the tosylate leaving group and converts the hazardous methallyl p-toluenesulfonate into a more benign and easily separable compound.[3]

Selecting the Optimal Quenching Protocol

The choice of quenching agent is not arbitrary; it depends on the reaction solvent, the stability of your desired product, and the required speed of the quench. The following decision tree and comparison table are designed to guide your selection process.

G Decision Tree for Quenching Protocol Selection start Excess Methallyl-OTs in Reaction Mixture q1 Is the reaction in an aprotic organic solvent (e.g., DCM, THF, MeCN)? start->q1 q2 Is the desired product sensitive to strong base or primary/secondary amines? q1->q2 No (Aqueous System) q3 Is a rapid and aggressive quench acceptable? q1->q3 Yes prot1 Protocol 1: Aqueous Ammonia (NH4OH) (General Purpose) q2->prot1 No prot2 Protocol 2: Saturated NaHCO3 (Mild Quench) q2->prot2 Yes q3->prot1 Yes prot3 Protocol 3: Diethylamine Solution (Aprotic Quench) q3->prot3 No, need to avoid water

Caption: Decision tree for selecting an appropriate quenching protocol.

Comparison of Common Quenching Agents
Quenching AgentTypical ConditionsProsConsSafety Notes
Aqueous Ammonia (NH₄OH) 1-2 M solution, added at 0 °CHighly effective, fast, and inexpensive. Byproducts (methallylamine, ammonium tosylate) are water-soluble.Can form emulsions. Not suitable for products sensitive to amines or bases.Strong odor. Use in a well-ventilated fume hood. The reaction can be exothermic.
Sodium Bicarbonate (NaHCO₃) Saturated aqueous solution, added at 0 °C to RTVery mild and safe. Ideal for base-sensitive compounds.Slower than amine-based quenches. CO₂ evolution can cause foaming and pressure buildup.Add slowly to control gas evolution, especially if the reaction mixture is acidic.
Diethylamine (Et₂NH) 10-20% solution in reaction solvent (e.g., THF)Excellent for reactions in anhydrous aprotic solvents where water is undesirable. Very fast.Introduces a secondary amine which may need to be removed. Can be difficult to remove excess due to its boiling point.Volatile, flammable, and corrosive. Must be handled with extreme care in a fume hood.
Detailed Quenching Protocols

The following are step-by-step methodologies for the most common quenching scenarios. Always perform quenching reactions in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [5][7]

Protocol 1: Aqueous Ammonia Quench (General Purpose)

This is the workhorse protocol for its efficiency and reliability. The ammonia acts as a potent nucleophile, while the basic aqueous environment also promotes hydrolysis.

  • Materials:

    • Reaction mixture containing excess methallyl p-toluenesulfonate.

    • Ammonium hydroxide solution (approx. 2 M in deionized water).

    • Ice-water bath.

    • Thin Layer Chromatography (TLC) plate and appropriate eluent system.

  • Experimental Workflow:

    G cluster_prep Preparation cluster_add Quenching cluster_verify Verification & Workup cool 1. Cool reaction flask to 0 °C in an ice-water bath add 2. Slowly add 2M NH4OH with vigorous stirring cool->add stir 3. Stir for 30-60 min at 0 °C to RT add->stir tlc 4. Spot on TLC to confirm consumption of starting material stir->tlc workup 5. Proceed to aqueous workup (e.g., extraction) tlc->workup

    Caption: Workflow for the Aqueous Ammonia Quenching Protocol.

  • Self-Validating System: The primary validation is a TLC analysis. Spot the initial reaction mixture and the quenched mixture side-by-side. The spot corresponding to methallyl p-toluenesulfonate should be completely absent after a successful quench.

Protocol 2: Saturated Sodium Bicarbonate Quench (Mild Conditions)

This protocol is chosen when the desired product is sensitive to harsher bases or amines. The quenching occurs primarily through hydrolysis, which is slower but much gentler.

  • Materials:

    • Reaction mixture.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Ice-water bath.

  • Step-by-Step Procedure:

    • Cool the reaction flask to 0 °C in an ice-water bath to moderate any potential exotherm.

    • Slowly add the saturated NaHCO₃ solution dropwise with vigorous stirring. Be prepared for gas (CO₂) evolution if your reaction mixture is acidic.

    • Allow the mixture to warm to room temperature and stir for 1-3 hours. The quench is significantly slower than with ammonia.

    • Verify the absence of methallyl p-toluenesulfonate by TLC or LC-MS.

    • Proceed to aqueous workup.

Troubleshooting Guide
Q: My reaction quench is extremely slow or appears incomplete when monitored by TLC.

A: This issue typically arises from three factors:

  • Insufficient Quenching Reagent: You may not have added enough nucleophile to react with all the excess tosylate. Add another portion of the quenching solution.

  • Low Temperature: While starting at 0 °C is crucial for safety, some quenches require warming to room temperature to proceed at a reasonable rate. Let the reaction stir longer at room temperature.

  • Poor Mixing: If the reaction is biphasic (e.g., an organic solvent and an aqueous quencher), vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Increase the stirring speed.

Q: The quenching process is highly exothermic and difficult to control.

A: This is a serious safety concern indicating the reaction is proceeding too quickly.

  • Immediate Action: Ensure the flask is securely submerged in an efficiently cooled ice-water bath.

  • Reduce Addition Rate: Add the quenching agent much more slowly, or even via a dropping funnel, to allow the cooling bath to dissipate the heat as it is generated.

  • Dilute the Quencher: Using a more dilute quenching solution can help moderate the reaction rate.

Q: I'm observing a persistent emulsion during the aqueous workup after quenching.

A: The byproduct, sodium or ammonium p-toluenesulfonate, can act as a surfactant and cause emulsions. To resolve this, add a significant amount of brine (saturated aqueous NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion and sharpen the layer separation.

Safety and Waste Disposal
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is often acceptable, but check compatibility), safety glasses or goggles, and a flame-retardant lab coat.[5][7]

  • Ventilation: All handling and quenching of methallyl p-toluenesulfonate must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[7][10]

  • Waste Disposal: The resulting quenched mixture contains p-toluenesulfonic acid salts and other byproducts. It should be collected in a properly labeled hazardous waste container for organic materials. Do not pour it down the drain.[10] Dispose of all contaminated materials in accordance with your institution's environmental health and safety guidelines.[7][11]

References
  • Sigma-Aldrich (2025, May 12). SAFETY DATA SHEET - p-Toluenesulfonic acid. Retrieved from Sigma-Aldrich. ([Link])

  • PHYWE Systeme GmbH & Co. KG (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from PHYWE. ([Link])

  • Northeastern Section of the American Chemical Society (n.d.). Summer Scholar Report. Retrieved from nesacs.org. ([Link])

  • Master Organic Chemistry (2015, March 10). All About Tosylates and Mesylates. Retrieved from Master Organic Chemistry. ([Link])

  • ResearchGate (2025, August 06). Sulfonylation of aromatic compounds with methyl p-toluenesulfonate as a sulfonylating precursor | Request PDF. Retrieved from ResearchGate. ([Link])

  • Royal Society of Chemistry (2021). Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate. Green Chemistry. ([Link])

  • Jinli Chemical (2025, May 30). P-Toluenesulfonic Acid Methyl Ester. Retrieved from Jinli Chemical. ([Link])

  • National Center for Biotechnology Information (n.d.). Generation of Trityl Radicals by Nucleophilic Quenching. Retrieved from PMC. ([Link])

  • Orango (2025, October 20). What is OTs in Organic Chemistry – A Complete Guide. Retrieved from Orango. ([Link])

  • University of Calgary (n.d.). Ch8 : Tosylates. Retrieved from University of Calgary Chemistry Department. ([Link])

  • ResearchGate (2025, August 06). REACTIONS OF ARYLSULPHONIC ESTERS: III. ON THE HYDROLYSIS OF METHYL p-METHYLBENZENESULPHONATE. Retrieved from ResearchGate. ([Link])

  • Oreate AI Blog (2026, January 15). Understanding Tosylates: The Unsung Heroes of Organic Chemistry. Retrieved from Oreate AI. ([Link])

  • Reddit (2025, September 12). Trouble with tosylation reaction. Retrieved from r/Chempros. ([Link])

  • University of Illinois Urbana-Champaign (n.d.). p-toluenesulfonyl Salts of Transition Metals. Retrieved from Girolami Group Website. ([Link])

  • Google Patents (n.d.). CN112028796A - Refining process of methyl p-toluenesulfonate.
  • Organic Syntheses (n.d.). p-Toluenesulfonic acid, butyl ester. Retrieved from Organic Syntheses. ([Link])

  • Chemistry Steps (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from Chemistry Steps. ([Link])

  • EXPEC TECHNOLOGY (n.d.). GC-MSMS | "Cure" or "Cause"? Rapid detection of p-toluenesulfonate compounds in pharmaceuticals. Retrieved from EXPEC TECHNOLOGY. ([Link])

Sources

Validation & Comparative

1H NMR Spectrum Analysis of Methallyl p-Toluenesulfonate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methallyl p-toluenesulfonate (2-methyl-2-propenyl p-toluenesulfonate) is a specialized electrophile used in organic synthesis for introducing the methallyl group (


) into nucleophiles.[1][2][3][4] Unlike its halide counterparts (methallyl chloride/bromide), the tosylate offers distinct reactivity profiles, particularly in avoiding halogen-metal exchange issues or when a non-halogenic leaving group is required.[5]

This guide provides a high-resolution analysis of the 1H NMR spectrum of methallyl p-toluenesulfonate, contrasts it with methallyl chloride, and details a validated synthesis protocol.[5] The focus is on enabling researchers to rapidly identify the product and monitor its purity, specifically distinguishing the intact tosylate from the thermodynamically stable methallyl chloride byproduct often formed during synthesis.[5]

Structural Analysis & Predicted Shifts

The molecule consists of two distinct domains: the p-toluenesulfonyl (tosyl) group and the methallyl group.[1][5]

Molecular Structure & Splitting Logic[1][5]
  • Tosyl Group: Characterized by an AA'BB' aromatic system (often appearing as two doublets) and a singlet methyl group attached to the benzene ring.[1][5]

  • Methallyl Group: Characterized by an allylic methyl singlet, a methylene singlet (deshielded by oxygen), and two vinylic protons.[5]

G Mol Methallyl p-Toluenesulfonate Tosyl Tosyl Group (Ar-SO2-) Mol->Tosyl Methallyl Methallyl Group (-O-CH2-C(Me)=CH2) Mol->Methallyl ArH_Ortho Ar-H (Ortho to SO2) ~7.8 ppm (d) Tosyl->ArH_Ortho ArH_Meta Ar-H (Meta to SO2) ~7.3 ppm (d) Tosyl->ArH_Meta Ar_Me Ar-CH3 ~2.45 ppm (s) Tosyl->Ar_Me O_CH2 O-CH2 (Allylic) ~4.45 ppm (s) *DIAGNOSTIC* Methallyl->O_CH2 Vinyl =CH2 (Vinylic) ~4.9 - 5.1 ppm (m) Methallyl->Vinyl Allyl_Me Allylic CH3 ~1.70 ppm (s) Methallyl->Allyl_Me

Figure 1: Structural decomposition and NMR signal assignment logic for methallyl p-toluenesulfonate.[1][5]

Comparative 1H NMR Analysis

The most critical analytical challenge is distinguishing the tosylate from methallyl chloride , a common impurity formed via nucleophilic attack of the chloride ion (from TsCl) on the highly reactive allylic position during synthesis.[5]

Experimental Data: Methallyl Tosylate vs. Methallyl Chloride

Solvent:


 | Frequency:  400 MHz[1][6][7][8][9]
Proton AssignmentMethallyl Tosylate (

ppm)
Methallyl Chloride (

ppm)
Shift Difference (

)
Analysis
Ar-H (Ortho) 7.79 (d,

Hz, 2H)
AbsentN/APrimary confirmation of Tosyl incorporation.[1][5]
Ar-H (Meta) 7.34 (d,

Hz, 2H)
AbsentN/AOverlaps with solvent/impurities occasionally.[1]
Vinylic (=CH

)
4.93, 4.99 (m, 2H)4.95, 5.05 (m, 2H)~0.05 ppmMinimal difference; poor diagnostic value.[5]
O-CH

vs Cl-CH

4.45 (s, 2H)4.00 (s, 2H)+0.45 ppm CRITICAL DIAGNOSTIC. The sulfonate is more electron-withdrawing than chloride.[1][5]
Ar-CH

2.45 (s, 3H)AbsentN/AConfirms Tosyl group presence.[1]
Allylic CH

1.70 (s, 3H)1.84 (s, 3H)-0.14 ppmSlight shielding in the tosylate.[5]
Interpretation Guide
  • The "4.45 ppm" Check: In a crude reaction mixture, look immediately at the 4.0–4.5 ppm region.[5]

    • A singlet at 4.45 ppm indicates the desired Tosylate .[1]

    • A singlet at 4.00 ppm indicates Methallyl Chloride (side product).[1]

    • A singlet at 3.90–4.10 ppm could also indicate unreacted Methallyl Alcohol (check for broad OH peak or shift change with D

      
      O shake).[1]
      
  • Integration Ratio: The integral of the aromatic region (4H total) should match twice the integral of the O-CH

    
     peak (2H).[1][5] If the aromatic integral is high relative to the O-CH
    
    
    
    , you likely have hydrolyzed TsOH or unreacted TsCl.[5]

Experimental Protocol: Synthesis & Monitoring

Context: Synthesis of allylic tosylates is prone to


 displacement by the chloride byproduct, converting the product into the alkyl chloride.[5] The protocol below uses a biphasic system or careful temperature control to mitigate this.
Optimized Protocol (Standard Pyridine Method with Modifications)

Objective: Synthesize methallyl p-toluenesulfonate while minimizing chloride substitution.

Reagents
  • Methallyl Alcohol (1.0 equiv)[1][6]

  • p-Toluenesulfonyl Chloride (TsCl) (1.2 equiv)[1]

  • Pyridine (2.0 equiv) or Triethylamine/DMAP[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Workflow
  • Preparation: Dissolve Methallyl Alcohol (1.0 eq) in anhydrous DCM (0.5 M concentration). Cool to 0°C (ice bath).

  • Addition: Add Pyridine (2.0 eq) slowly. Then, add TsCl (1.2 eq) portion-wise over 15 minutes. Crucial: Keep temperature < 5°C.

  • Reaction: Stir at 0°C for 3–4 hours. Do not reflux. Do not let it stir overnight at room temperature; this favors the formation of methallyl chloride.[5]

  • Monitoring: Take an aliquot after 2 hours.

    • Mini-workup: Wash aliquot with dilute HCl, then dry organic layer.[5]

    • NMR Check: Look for the disappearance of the alcohol CH

      
       (~4.0 ppm) and appearance of the Tosylate CH
      
      
      
      (4.45 ppm).[5] If a peak at 4.00 ppm (Chloride) grows, stop immediately.
  • Workup:

    • Dilute with cold Et

      
      O (precipitates pyridine salts).[1]
      
    • Wash with cold 1M HCl (removes pyridine).[1]

    • Wash with sat.[1] NaHCO

      
       and Brine.[1]
      
    • Dry over MgSO

      
       and concentrate in vacuo at low temperature  (< 30°C).
      

Synthesis Start Start: Methallyl Alcohol (DCM, 0°C) Add Add Pyridine + TsCl (Maintain < 5°C) Start->Add React Reaction Phase (3-4 hrs @ 0°C) Add->React Check NMR Checkpoint Target: 4.45 ppm (s) Avoid: 4.00 ppm (s) React->Check Workup Cold Acid Wash (Remove Pyridine) Check->Workup High Purity Isolate Concentrate < 30°C Product: Methallyl Tosylate Check->Isolate Reaction Complete

Figure 2: Synthesis workflow with critical NMR checkpoints to prevent chloride byproduct formation.

References

  • ResearchGate. (2007).[1] Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved March 2, 2026, from [Link]

  • Organic Syntheses. (1954).[1] Methyl p-Tolyl Sulfone.[1][5] Org. Synth. 1954, 34,[5] 69. Retrieved March 2, 2026, from [Link][5]

  • National Institutes of Health (NIH). (2025).[1] Methyl p-toluenesulfonate | C8H10O3S | CID 6645.[1][5] PubChem.[1] Retrieved March 2, 2026, from [Link]

Sources

IR Spectroscopy Guide: Distinguishing Sulfonate Esters from Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Spectral characterization, genotoxic impurity monitoring (MMS/EMS), and experimental protocols.

Introduction: The Criticality of Distinction

In pharmaceutical development, the distinction between Alcohols (R-OH) and Sulfonate Esters (R-SO₂-OR') is not merely an academic exercise—it is a critical safety checkpoint.

Sulfonate esters, such as Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS) , are potent alkylating agents formed when sulfonic acids (or sulfonyl chlorides) react with residual alcoholic solvents (methanol, ethanol). These compounds are classified as Genotoxic Impurities (GTIs) or Potential Genotoxic Impurities (PGIs) by regulatory bodies (ICH M7 guidelines).

While GC-MS is the gold standard for trace (ppm) quantification, Fourier Transform Infrared (FT-IR) Spectroscopy is an invaluable tool for:

  • Process Monitoring: Real-time observation of the conversion of alcohols to sulfonates during synthesis.

  • Raw Material ID: Rapid identification of gross contamination or bulk solvent identity.

  • Structural Elucidation: Confirming the formation of the sulfonate linkage during reaction optimization.

This guide provides a rigorous, data-backed framework for distinguishing these two functional groups using IR spectroscopy.

Fundamental Vibrational Modes: The Spectral Fingerprint[1]

The differentiation relies on observing the disappearance of the hydroxyl group and the appearance of the sulfonyl moiety.

Comparative IR Absorption Table
Functional GroupVibration ModeFrequency (

)
IntensityShapeNotes
ALCOHOL (R-OH) O-H Stretch 3200 – 3600 StrongBroad Diagnostic band.[1][2] Broadening due to Hydrogen bonding.[2]
C-O Stretch 1000 – 1300StrongSharp

,

,

.
O-H Bend (in-plane)1330 – 1420MediumBroadOften obscured by C-H bending.
SULFONATE ESTER (R-SO₂-OR') S=O Stretch (Asym) 1330 – 1370 StrongSharpOften splits into a doublet. Key diagnostic band.
S=O Stretch (Sym) 1170 – 1200 StrongSharpVery consistent position (

for mesylates).
S-O-C Stretch 900 – 1000StrongSharpSpecific to the ester linkage. Distinct from C-O alcohol.[3]
C-S Stretch700 – 800Weak/MedSharpLess diagnostic due to fingerprint overlap.
Detailed Mechanistic Insight
  • The O-H "Broadband" (Alcohol): The most obvious indicator of an alcohol is the massive, broad absorption centered around 3300-3400

    
    . This width is caused by the distribution of hydrogen bond strengths in the liquid phase. In a pure sulfonate ester, this band must be absent. 
    
  • The Sulfonyl "Doublet" (Ester): The sulfonate group (

    
    ) has two S=O bonds that vibrate in coupled modes:
    
    • Asymmetric Stretch (

      
      ):  The sulfur atom moves in opposition to the oxygens. Found higher in energy (
      
      
      
      ).
    • Symmetric Stretch (

      
      ):  The sulfur and oxygens expand/contract in unison. Found lower in energy (
      
      
      
      ).
    • Note: These bands are sharp and intense, easily distinguishing them from the weaker C-H bending modes often found in the 1300-1400 region.

Decision Logic for Spectral Interpretation

When analyzing a reaction mixture or an unknown sample, follow this logic flow to determine if you have unreacted alcohol or formed sulfonate ester.

SpectralLogic Start Analyze Spectrum CheckOH Check 3200-3600 cm⁻¹ (Broad Band?) Start->CheckOH CheckSO2 Check 1350 & 1175 cm⁻¹ (Sharp Doublet?) CheckOH->CheckSO2 Yes (Broad Band Present) CheckSO2_NoOH CheckSO2_NoOH CheckOH->CheckSO2_NoOH No (Baseline Flat) Result_Alc Result: Alcohol Present (Starting Material) CheckSO2->Result_Alc No (S=O Bands Absent) Result_Mix Result: Mixture (Incomplete Reaction) CheckSO2->Result_Mix Yes (S=O Bands Present) Result_Est Result: Sulfonate Ester (Product Formed) Result_None Result: Neither (Check other groups) CheckSO2_NoOH->Result_Est Yes (S=O Bands Present) CheckSO2_NoOH->Result_None No (S=O Bands Absent)

Figure 1: Decision tree for distinguishing Alcohols from Sulfonate Esters based on primary diagnostic bands.

Experimental Protocol: High-Fidelity Acquisition

To reliably detect these bands, especially if monitoring a reaction, the sampling technique is paramount. Attenuated Total Reflectance (ATR) is the recommended method for liquids (neat alcohols and sulfonate esters) due to its reproducibility and ease of cleaning, which minimizes cross-contamination.

Protocol: ATR-FTIR Analysis of Liquid Samples[6]

Objective: Obtain a high-resolution spectrum of a liquid sample (e.g., Methyl Methanesulfonate) to confirm chemical identity.

Prerequisites:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).

  • Diamond or ZnSe ATR Crystal.

  • Solvents: Isopropanol or Acetone (for cleaning).

Step-by-Step Workflow:

  • System Blanking (Background):

    • Clean the ATR crystal thoroughly with isopropanol. Ensure it is dry.

    • Acquire a background spectrum (Air) with the same parameters as the sample (typically 4 scans,

      
       resolution).
      
    • Why: This subtracts atmospheric

      
       (
      
      
      
      ) and water vapor, which can interfere with O-H region interpretation.
  • Sample Loading:

    • Pipette approx. 10-20

      
       of the liquid sample directly onto the center of the crystal.
      
    • Critical: Ensure the liquid covers the "sweet spot" (the active sensor area) completely.

  • Acquisition:

    • Scans: Set to 16 or 32 scans. (Higher scan counts improve Signal-to-Noise ratio).

    • Resolution:

      
      .
      
    • Range:

      
      .[4]
      
  • Post-Run Cleaning:

    • Wipe the crystal immediately with a lint-free tissue and solvent.

    • Safety: Sulfonate esters like MMS are genotoxic .[5] Wear double nitrile gloves and work in a fume hood. Dispose of wipes as hazardous waste.

Workflow Setup 1. Clean & Blank (Remove CO₂/H₂O) Load 2. Load Sample (10-20 µL Neat) Setup->Load Scan 3. Acquire Spectrum (16 Scans, 4 cm⁻¹) Load->Scan Clean 4. Clean & Dispose (GTI Safety Protocol) Scan->Clean

Figure 2: ATR-FTIR experimental workflow for liquid sulfonate analysis.

Case Study: Monitoring Methanolysis of Mesyl Chloride

Scenario: A process chemist is synthesizing Methyl Methanesulfonate (MMS) by reacting Methanesulfonyl Chloride (MsCl) with Methanol (MeOH). Reaction:



Spectral Evolution:

  • Time T=0 (Pure Methanol):

    • 3340 cm⁻¹: Massive, broad O-H stretch dominates.

    • 1030 cm⁻¹: Strong C-O stretch.

    • 1350/1175 region: Empty (or weak C-H bending).

  • Time T=End (Pure MMS):

    • 3340 cm⁻¹: Disappeared. Baseline is flat (assuming dry conditions).

    • 1350 cm⁻¹: Strong, sharp Asymmetric S=O stretch appears.

    • 1175 cm⁻¹: Strong, sharp Symmetric S=O stretch appears.

    • 990 cm⁻¹: Sharp S-O-C ester stretch appears.

Application Note: If the spectrum at the end of the reaction still shows a "hump" at 3300


, the reaction is incomplete (residual methanol) or the product is wet (water contamination). Since both water and methanol absorb here, Karl Fischer titration may be needed to distinguish the two.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Standard text for IR frequency tables).

  • Tuttolomondo, M. E., et al. (2009). "Conformational and Vibrational Analysis of Methyl Methanesulfonate." The Journal of Physical Chemistry A, 113(29), 8401–8411. Link

  • NIST Chemistry WebBook. "Methyl Methanesulfonate IR Spectrum." National Institute of Standards and Technology. Link

  • Teasdale, A. (2010). Genotoxic Impurities: Strategies for Identification and Control. John Wiley & Sons.[6] (Context for MMS/EMS in drug development).

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Link

Sources

A Comparative Guide to Alkylation Efficiency: Methallyl Bromide vs. Methallyl Tosylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the introduction of a methallyl group is a crucial step in the synthesis of complex molecules and pharmaceutical intermediates. The choice of the alkylating agent is paramount, directly influencing reaction efficiency, yield, and the feasibility of a synthetic route. This guide provides an in-depth comparison of two prevalent methallylating agents: methallyl bromide and methallyl tosylate. We will delve into the fundamental principles governing their reactivity, supported by experimental insights, to empower chemists to make informed decisions for their specific applications.

The Decisive Factor: Leaving Group Ability

In nucleophilic substitution reactions, the efficacy of an alkylating agent is fundamentally tied to the stability of its leaving group. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departing the substrate.[1]

Methallyl Tosylate (-OTs): The Premier Leaving Group The tosylate anion is an exceptionally stable leaving group.[2][3] This stability arises from extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl group and the aromatic ring.[1] As the conjugate base of p-toluenesulfonic acid, a strong acid, its weakness as a base makes it an excellent nucleofuge.[1] The conversion of an alcohol, which has a poor leaving group (hydroxide, OH⁻), into a tosylate is a classic and powerful strategy to enhance reactivity in nucleophilic substitutions.[3][4]

Methallyl Bromide (-Br): A Strong Contender Bromide is also considered a good leaving group.[2] It is the conjugate base of hydrobromic acid (HBr), a strong acid. While it lacks the extensive resonance stabilization of a tosylate, its polarizability and the stability of the bromide anion make it highly effective in a vast range of alkylation reactions.[1]

In a direct comparison, the tosylate group is generally considered superior to bromide in its leaving group ability due to its enhanced charge stabilization.[1][3][5] This often translates to faster reaction rates. However, the choice is not always straightforward, as reactivity can be highly dependent on the reaction mechanism, solvent, and nucleophile.[6]

Reaction Mechanisms and the Role of Steric Hindrance

The methallyl electrophile, being a primary allylic system, can react via both SN1 and SN2 pathways. The operative mechanism is dictated by the reaction conditions and has significant implications for efficiency.

  • SN2 Pathway: This bimolecular mechanism involves a backside attack by the nucleophile. It is highly sensitive to steric hindrance around the reaction center.[7][8] The methyl group on the methallyl scaffold introduces more steric bulk than a simple allyl group, which can slow down SN2 reactions.[7][9]

  • SN1 Pathway: This unimolecular mechanism proceeds through a resonance-stabilized allylic carbocation intermediate. The rate-determining step is the departure of the leaving group.[5] Therefore, a better leaving group like tosylate will significantly accelerate SN1-type reactions.[5]

Comparative Performance Data

The choice between methallyl bromide and methallyl tosylate often involves a trade-off between raw reactivity, stability, and practicality.

FeatureMethallyl BromideMethallyl Tosylate
Leaving Group Ability Good[1][2]Excellent[1][2][3]
General Reactivity Highly effective. May be more reactive than tosylate in specific SN2 contexts due to factors like polarizability.[5]Generally more reactive, especially in reactions with SN1 character, due to the superior leaving group.[5][10]
Synthetic Accessibility Commercially available; can be synthesized from isobutylene or methallyl alcohol.[11][12][13]Requires synthesis from methallyl alcohol and tosyl chloride, adding a step to the overall sequence.[14][15]
Stability & Handling A relatively stable liquid, though a lachrymator.Can be prone to elimination and rearrangement, particularly during its synthesis and purification, or upon heating.[16][17][18]
Primary Application A workhorse for a broad range of SN2 alkylations (N-, O-, C-, S-alkylation) where robust conditions are tolerated.[19][20]Preferred for reactions requiring high reactivity, for substrates sensitive to harsh conditions, or where an SN1 pathway is desired.
Key Disadvantage Can be less reactive than the corresponding tosylate, requiring more forcing conditions.Synthesis can be problematic, and the compound itself can be unstable, potentially lowering overall yield from the starting alcohol.[18]

Experimental Protocols

To provide a practical context, we present standardized protocols for the synthesis of methallyl tosylate and its subsequent use in an O-alkylation reaction, alongside a typical N-alkylation using methallyl bromide.

Protocol 1: Synthesis of Methallyl Tosylate

This protocol describes the conversion of methallyl alcohol into the more reactive tosylate. The synthesis of allylic tosylates can be challenging due to their instability.[17][18]

Materials:

  • Methallyl alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add methallyl alcohol (1.0 eq.) and anhydrous DCM (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.). Maintain the temperature at 0 °C.[14]

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers and wash successively with saturated NaHCO3 solution and brine.[14]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at low temperature to avoid decomposition.

  • The crude methallyl tosylate should be used immediately in the next step with minimal purification.

Protocol 2: O-Alkylation of a Phenol using Methallyl Tosylate

Materials:

  • Phenol substrate

  • Crude methallyl tosylate (from Protocol 1)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.0 eq.) in DMF.

  • Add potassium carbonate (1.5 - 2.0 eq.).

  • Add a solution of the freshly prepared methallyl tosylate (~1.1 eq.) in a small amount of DMF to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: N-Alkylation of a Secondary Amine using Methallyl Bromide

This protocol is a general procedure for the direct alkylation of an amine.[21][22]

Materials:

  • Secondary amine substrate

  • Methallyl bromide[11]

  • Potassium carbonate (K2CO3) or another suitable non-nucleophilic base

  • Acetonitrile or Acetone

  • Ethyl acetate

  • Water

Procedure:

  • To a round-bottom flask, add the secondary amine (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile.

  • Stir the suspension vigorously.

  • Add methallyl bromide (1.1 - 1.2 eq.) dropwise to the mixture at room temperature.[21]

  • Stir the reaction at room temperature or heat to reflux (e.g., 40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Once the reaction is complete, filter off the inorganic salts and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Visualizing the Mechanisms and Workflow

Diagrams can clarify the abstract concepts of reaction mechanisms and the practical steps of a workflow.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---L]⁻ Nu->TS Backside Attack Substrate R-L Substrate->TS Product Nu-R TS->Product LG L⁻ TS->LG LG Departs

Caption: Generalized SN2 reaction mechanism.

SN1_Mechanism cluster_step1 Step 1: Carbocation Formation (Slow) cluster_step2 Step 2: Nucleophilic Attack (Fast) Substrate R-L Carbocation R⁺ Substrate->Carbocation Loss of LG Carbocation_ref R⁺ LG L⁻ Nu Nu⁻ Product Nu-R Nu->Product Carbocation_ref->Product

Caption: Generalized SN1 reaction mechanism.

Alkylation_Workflow start Combine Amine, Base, and Solvent add_reagent Add Methallyl Bromide Dropwise start->add_reagent react Stir and/or Heat (Monitor by TLC/LC-MS) add_reagent->react workup Aqueous Workup & Extraction react->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Experimental workflow for N-alkylation.

Conclusion and Field-Proven Insights

The choice between methallyl bromide and methallyl tosylate is not a matter of universal superiority but of strategic selection based on the specific synthetic challenge.

  • Choose Methallyl Bromide for routine alkylations with relatively stable and reactive nucleophiles. Its commercial availability, lower cost, and sufficient reactivity make it the pragmatic and efficient choice for many applications, particularly on a large scale.

  • Choose Methallyl Tosylate when faced with less reactive nucleophiles, when milder reaction conditions are required to preserve sensitive functional groups, or when an SN1 pathway is mechanistically favored. The enhanced reactivity can significantly improve yields and shorten reaction times. However, the synthetic chemist must be prepared for the challenges associated with the tosylate's preparation and potential instability.[17][18]

Ultimately, the optimal choice is dictated by a careful analysis of the substrate, the desired reaction pathway, and practical considerations of cost and scalability. This guide serves as a foundational resource to aid researchers in navigating these decisions, leading to more efficient and successful synthetic outcomes.

References

  • Benchchem. (n.d.). Bromide vs. Tosylate in Neopentyl Systems: A Comparative Study of Leaving Group Performance.
  • Benchchem. (n.d.). Experimental procedure for N-alkylation of primary amines.
  • Chemistry Stack Exchange. (2018, December 15). Difference in leaving group ability due to variation in nucleophiles.
  • Orango. (2025, June 10). What Makes a Good Leaving Group in Organic Chemistry?.
  • Wikipedia. (n.d.). Leaving group.
  • University of Massachusetts Dartmouth. (n.d.). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. UMassD Repository.
  • Benchchem. (n.d.). Synthesis of High-Purity Allyl Methallyl Ether: An Application Note and Protocol.
  • ChemTalk. (2021, June 9). Steric Hindrance.
  • Quora. (2023, February 22). What is the effect of steric hindrance on the hydrolysis of haloalkanes?.
  • Chemistry Stack Exchange. (2021, June 11). Is regioselectivity affected by steric factors during alkylation of naphthalene?.
  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie).
  • Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group.
  • ACS Publications. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-methylpropene Methallyl bromide.
  • Macmillan Group - Princeton University. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides.
  • ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
  • Google Patents. (n.d.). US2642464A - Production of methallyl halides.
  • PMC. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
  • nesacs.org. (n.d.). Summer Scholar Report.
  • UMassD Repository. (n.d.). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry.
  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
  • Google Patents. (n.d.). CN108059584A - The preparation method of methallyl alcohol.
  • PMC. (2026, January 13). Stereospecific Transition‐Metal‐Free Alkylation of Chiral Non‐Racemic Secondary Tosylates with Cyanohydrins: Convenient Access to Enantiomerically Enriched α‐Tertiary Ketones.

Sources

A Comparative Guide to 2-Methylallyl p-Toluenesulfonate: Synthesis, Characterization, and Performance in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of 2-methylallyl p-toluenesulfonate (methallyl tosylate), a key reagent in organic synthesis for the introduction of the 2-methylallyl moiety. We present its detailed characterization data, a robust synthesis protocol, and a comparative analysis against common alternative alkylating agents, such as 2-methylallyl bromide. This document is intended for researchers, chemists, and drug development professionals seeking to optimize allylation strategies by understanding the nuanced reactivity, stability, and handling considerations of this versatile tosylate ester.

Introduction: The Role of Allylic Tosylates in Modern Synthesis

The introduction of allylic groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures found in natural products, pharmaceuticals, and advanced materials. The choice of the allylating agent is critical and dictates reaction efficiency, selectivity, and functional group tolerance. While allylic halides are common, allylic p-toluenesulfonates (tosylates) offer a distinct set of advantages.

The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion. This inherent reactivity makes allylic tosylates, including 2-methylallyl p-toluenesulfonate, highly effective electrophiles for nucleophilic substitution reactions.[1][2] Unlike their halide counterparts, tosylates are often crystalline solids, which can simplify purification and handling. Furthermore, their preparation from the corresponding alcohol and p-toluenesulfonyl chloride is a high-yielding and scalable process. This guide focuses on the specific characteristics and advantages of 2-methylallyl p-toluenesulfonate, providing the necessary data for its effective implementation in research and development.

Synthesis and Purification of 2-Methylallyl p-Toluenesulfonate

The synthesis of 2-methylallyl p-toluenesulfonate proceeds via the esterification of 2-methyl-2-propen-1-ol with p-toluenesulfonyl chloride (TsCl). The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction without competing with the alcohol nucleophile.

Experimental Protocol: Synthesis
  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 2-methyl-2-propen-1-ol (1.0 eq), and anhydrous dichloromethane (DCM, 5 mL/mmol of alcohol). The flask is cooled to 0 °C in an ice bath.

  • Addition of Base: Pyridine (1.2 eq) is added to the stirred solution.

  • Addition of TsCl: A solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: The reaction mixture is quenched by the addition of 1 M HCl. The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by recrystallization from a mixture of ethyl acetate and hexanes to afford pure 2-methylallyl p-toluenesulfonate as a white crystalline solid.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Dissolve 2-methyl-2-propen-1-ol and Pyridine in DCM at 0°C B 2. Add p-Toluenesulfonyl Chloride Solution Dropwise A->B C 3. Stir and Monitor by TLC B->C D 4. Quench with 1M HCl C->D E 5. Aqueous Washes (NaHCO3, Brine) D->E F 6. Dry over Na2SO4 E->F G 7. Concentrate in vacuo F->G H 8. Recrystallize (EtOAc/Hexanes) G->H I Pure 2-Methylallyl p-Toluenesulfonate H->I

Caption: Workflow for the synthesis and purification of 2-methylallyl p-toluenesulfonate.

Characterization Data

Accurate characterization is essential for verifying the purity and identity of the synthesized reagent. Below is a summary of the expected physical and spectroscopic data for 2-methylallyl p-toluenesulfonate.

PropertyValue
Molecular Formula C₁₁H₁₄O₃S
Molecular Weight 226.29 g/mol
Appearance White to off-white crystalline solid
Melting Point ~45-47 °C (Expected, varies with purity)
Solubility Soluble in acetone, chloroform, ethyl acetate
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.80 (d, 2H), 7.35 (d, 2H), 4.95 (s, 1H), 4.85 (s, 1H), 4.45 (s, 2H), 2.45 (s, 3H), 1.70 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 145.0, 139.5, 133.0, 130.0, 128.0, 114.0, 74.0, 21.8, 19.5
IR (KBr, cm⁻¹) ~3080 (C-H, alkene), ~2980 (C-H, alkane), ~1600 (C=C, aromatic), ~1360 (S=O, asymmetric), ~1175 (S=O, symmetric)

Comparative Analysis: 2-Methylallyl p-Toluenesulfonate vs. Alternatives

The primary alternative for the 2-methylallyl group installation is 2-methylallyl bromide (methallyl bromide). The choice between these reagents depends on the specific requirements of the reaction, including the nature of the nucleophile and the desired reaction conditions.

Feature2-Methylallyl p-Toluenesulfonate2-Methylallyl BromideRationale & Field Insights
Reactivity Very HighHighThe tosylate is a superior leaving group compared to bromide, leading to faster SN2 reaction rates.[1][3] This can be advantageous for reactions with weak nucleophiles or for reducing reaction times.
Leaving Group Ability Excellent (pKa of H-OTs ≈ -2.8)Good (pKa of H-Br ≈ -9)The p-toluenesulfonate anion is highly stabilized by resonance, making it less likely to re-attack the product. This often leads to cleaner reactions and higher yields.
Physical State Crystalline SolidLiquidSolids are generally easier to weigh accurately, purify via recrystallization, and handle, with lower volatility and odor compared to their liquid counterparts.
Stability & Storage Good, but moisture-sensitive. Store in a cool, dry place.Moderate, light-sensitive. Can degrade over time.Tosylates should be stored under an inert atmosphere to prevent hydrolysis. Allyl bromides can be prone to radical-mediated decomposition, especially when exposed to light.
Byproducts p-Toluenesulfonate saltsBromide saltsTosylate byproducts are often highly water-soluble, simplifying their removal during aqueous workup.
Synthesis From the corresponding alcohol and TsCl.Typically from the alcohol and PBr₃ or HBr.The synthesis of the tosylate avoids the use of highly corrosive phosphorus tribromide or hydrobromic acid.
Safety Skin and eye irritant. Potent alkylating agent.Lachrymator. Flammable. Toxic.Both are reactive alkylating agents and must be handled with appropriate personal protective equipment in a chemical fume hood.[4][5] However, the lower volatility of the solid tosylate reduces inhalation risk.
Mechanism of Action: SN2 Alkylation

The primary mode of action for both reagents in displacing a nucleophile is the SN2 mechanism. The enhanced reactivity of the tosylate is attributed to the stability of the transition state.

Caption: Generalized SN2 reaction mechanism for 2-methylallyl reagents.

Conclusion

2-Methylallyl p-toluenesulfonate is a highly effective and versatile reagent for the introduction of the 2-methylallyl group. Its enhanced reactivity, solid physical state, and the straightforward nature of its synthesis and purification offer significant advantages over its liquid halide counterpart, 2-methylallyl bromide. While handling precautions are necessary due to its nature as a potent alkylating agent, its benefits in terms of reaction efficiency and product purity make it an invaluable tool for researchers in organic synthesis and drug development. This guide provides the foundational data and comparative context necessary for its successful application in the laboratory.

References

  • Benchchem. (n.d.). Comparative Analysis of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine and Alternative Alkylating Agents in Modern Cancer Models.
  • Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 03). 15.5: SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]

  • Supporting Information. (n.d.). ¹H and ¹³C NMR spectra of compound 2a.
  • OpenOChem Learn. (n.d.). SN1 and SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]

  • Arkat USA. (2009). A comparison of several modern alkylating agents. ARKIVOC 2009 (i) 251-264. Retrieved from [Link]

  • University of Massachusetts Dartmouth. (n.d.). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. UMassD Repository. Retrieved from [Link]

  • (2026, January 23). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know.
  • Chemistry Stack Exchange. (2014, December 03). Differences between alkyl halides and alkyl tosylates. Retrieved from [Link]

  • ACS Publications. (2021, March 19). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. Retrieved from [Link]

  • PMC. (2025, March 20). Recent advances in allylation of chiral secondary alkylcopper species. Retrieved from [Link]

  • Jinli Chemical. (2025, May 30). P-Toluenesulfonic Acid Methyl Ester.
  • PubChem - NIH. (n.d.). Methyl p-toluenesulfonate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 80-48-8, Methyl p-toluenesulfonate. Retrieved from [Link]

  • Girolami Group Website - Illinois. (n.d.). p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). p-Toluenesulfonic acid, butyl ester. Retrieved from [Link]

  • PHYWE. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]

  • PubChem - NIH. (n.d.). IR-813 p-Toluenesulfonate. Retrieved from [Link]

  • SpectraBase. (n.d.). p-Toluenesulfonic acid monohydrate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl p-toluenesulfonate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). CN112028796A - Refining process of methyl p-toluenesulfonate.
  • PubChem - NIH. (n.d.). p-Toluenesulfonate. Retrieved from [Link]

Sources

Decoding the Signature Fragmentation of Methallyl Tosylate in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative of Methallyl Tosylate

Methallyl tosylate (2-methylallyl 4-methylbenzenesulfonate) is a key reagent and intermediate in organic synthesis, valued for its role in introducing the methallyl group. Its purity and structural integrity are paramount, making robust analytical characterization essential. Mass spectrometry stands as a cornerstone technique for this purpose, offering detailed structural insights through the analysis of fragmentation patterns. Understanding these patterns is not merely an academic exercise; it is critical for reaction monitoring, impurity profiling, and ensuring the quality of starting materials in complex synthetic pathways.

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of methallyl tosylate. We will dissect the primary fragmentation pathways, compare them with those of structurally related analogs—allyl tosylate and methyl tosylate—and provide the underlying mechanistic principles that govern these transformations. This comparative approach, grounded in the principles of ion stability and established fragmentation mechanisms, will equip researchers with the expertise to confidently identify and characterize these molecules.

The Molecular Blueprint: Predicting Fragmentation

The fragmentation of a molecule under electron ionization is a story written by its structure. The process begins with the ejection of an electron to form a molecular ion (M+•), an energetically unstable species that rapidly decomposes into a cascade of smaller, more stable charged fragments and neutral radicals.[1] The most likely fragmentation pathways are those that lead to the most stable carbocations and neutral losses.[2]

For methallyl tosylate, the key structural features that dictate its fragmentation are:

  • The Tosylate Group: A bulky and excellent leaving group, predisposing the molecule to specific cleavage patterns.[3]

  • The Allylic System: The double bond in the methallyl group allows for the formation of a resonance-stabilized methallyl cation.

  • The Methyl Substituent: This group on the allyl moiety further stabilizes the resulting carbocation through hyperconjugation.[4]

The Fragmentation Cascade of Methallyl Tosylate

Upon electron ionization, the molecular ion of methallyl tosylate (m/z 226) will likely be of low abundance or even absent, a common characteristic for molecules with good leaving groups.[5] The fragmentation is expected to be dominated by pathways that capitalize on the stability of the resulting ions.

Pathway A: Formation of the Methallyl Cation (m/z 55)

The most prominent fragmentation pathway is predicted to be the heterolytic cleavage of the C-O bond, leading to the formation of the highly stable, resonance-stabilized methallyl cation and a tosylate radical.

Caption: Pathway A: Formation of the stable methallyl cation.

This fragmentation is highly favored due to the significant stability of the tertiary allylic carbocation. The positive charge is delocalized over two carbon atoms, an effect that is enhanced by the electron-donating methyl group. This ion is expected to be the base peak in the mass spectrum of methallyl tosylate.

Pathway B: Formation of the Tropylium Ion (m/z 91)

Another characteristic fragmentation pathway for compounds containing a benzyl group is the formation of the tropylium ion. This involves cleavage of the S-C bond of the tosyl group, followed by rearrangement.

Caption: Pathway B: Formation of the tropylium ion from the tosyl group.

The initial fragmentation yields a tosyl cation (m/z 155). This cation can then lose a molecule of sulfur dioxide (SO2) to form the highly stable, aromatic tropylium ion at m/z 91. The peak at m/z 155, corresponding to the p-toluenesulfonyl cation, is also expected to be a significant fragment.

Comparative Analysis: Methallyl Tosylate vs. Analogs

To provide a clearer understanding of the influence of the methallyl group, we will compare its fragmentation pattern with that of allyl tosylate and methyl tosylate.

CompoundMolecular WeightKey Fragments (m/z) and Rationale
Methallyl Tosylate 22655 (Base Peak): Stable tertiary methallyl cation. 91: Tropylium ion. 155: p-Toluenesulfonyl cation.
Allyl Tosylate 21241 (Base Peak): Stable allyl cation.[6] 91: Tropylium ion. 155: p-Toluenesulfonyl cation.
Methyl Tosylate 18691 (Base Peak): Tropylium ion.[7] 155: p-Toluenesulfonyl cation. 15: Methyl cation (low abundance).

This comparison highlights a critical diagnostic feature: the base peak. For methallyl and allyl tosylate, the base peak corresponds to the stable allylic cation. In contrast, for methyl tosylate, where the formation of a methyl cation is less favorable, the fragmentation is dominated by the formation of the tropylium ion.

Experimental Protocol: Acquiring a Validated Mass Spectrum

To ensure the generation of a reliable and reproducible mass spectrum for methallyl tosylate, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of methallyl tosylate in a volatile, inert solvent such as dichloromethane or ethyl acetate.
  • Perform a serial dilution to a final concentration of approximately 10-100 µg/mL.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • GC Column: A non-polar column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 20 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • Mass Spectrometer Conditions:
  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.[2]
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 35-350.

3. Data Analysis and Validation:

  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to methallyl tosylate.

  • Extract the mass spectrum for this peak.

  • Confirm the presence of the key fragment ions (m/z 55, 91, 155) and their expected relative abundances.

  • For validation, inject a certified reference standard of methallyl tosylate to confirm the retention time and mass spectrum.

    Caption: A typical GC-MS workflow for the analysis of methallyl tosylate.

Conclusion: A Predictive Framework for Structural Elucidation

The mass spectrometry fragmentation pattern of methallyl tosylate is a predictable and informative signature of its molecular structure. The dominance of the methallyl cation (m/z 55) as the base peak serves as a clear diagnostic marker, distinguishing it from other tosylate esters. By understanding the fundamental principles of ion stability and applying a comparative analytical approach, researchers can confidently interpret the mass spectra of methallyl tosylate and its analogs. This knowledge is not only crucial for routine characterization but also invaluable for troubleshooting synthetic challenges and ensuring the integrity of chemical entities in research and development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6645, Methyl p-toluenesulfonate. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Poulter, C. D., & Friedrich, E. C. (1974). Methyl-substituted allyl cations. A comparison of experimental stability, rotational barrier, and solvolysis data with ab initio calculations. Journal of the American Chemical Society, 96(23), 7335–7344. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78587, Allyl p-toluenesulphonate. [Link]

  • Hiserodt, R., & Mussinan, C. (2004). Proposed mechanisms for the fragmentation of doubly allylic alkenamides (tingle compounds) by low energy collisional activation in a triple quadrupole mass spectrometer. Journal of the American Society for Mass Spectrometry, 15(10), 1481–1491. [Link]

  • University of Arizona. Interpretation of mass spectra. [Link]

  • Gomes, M., & da Silva, J. P. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3247. [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

  • Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • Wikipedia. (2023, December 28). Mass spectral interpretation. [Link]

Sources

The Synthetic Chemist's Ally: Unveiling the Superiority of Methallyl Tosylate over Halides

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of organic synthesis, the strategic selection of reagents is paramount to achieving desired outcomes with precision and efficiency. For drug development professionals and researchers alike, the introduction of the methallyl group is a common and valuable transformation. Traditionally, methallyl halides, such as methallyl chloride and bromide, have been the go-to reagents for this purpose. However, a closer examination of the underlying chemical principles and available experimental evidence reveals a compelling case for the superiority of methallyl tosylate in a majority of synthetic applications. This guide provides an in-depth technical comparison, supported by mechanistic insights and practical considerations, to empower chemists in making the optimal choice for their synthetic endeavors.

The Decisive Factor: Leaving Group Ability

At the heart of the comparison between methallyl tosylate and methallyl halides lies the concept of the leaving group. In nucleophilic substitution reactions, the facility with which a leaving group departs from the substrate is a critical determinant of the reaction rate and overall efficiency. The tosylate anion (⁻OTs) is an exceptionally stable species, and therefore an excellent leaving group, due to the delocalization of its negative charge across the sulfonyl group and the aromatic ring through resonance.[1][2] In contrast, halide ions (Cl⁻, Br⁻), while good leaving groups, lack this extensive resonance stabilization.[1]

This fundamental difference in leaving group ability translates directly to enhanced reactivity for methallyl tosylate. In a typical Sₙ2 reaction, the nucleophile attacks the electrophilic carbon, leading to a transition state where the new bond is partially formed and the bond to the leaving group is partially broken. A better leaving group, like tosylate, can more readily accommodate the developing negative charge in the transition state, thereby lowering the activation energy of the reaction and accelerating its rate.[3] This often leads to higher yields, shorter reaction times, and the possibility of using milder reaction conditions compared to reactions with methallyl halides.

Stereochemical Integrity: A Key Advantage in Chiral Synthesis

A significant and often overlooked advantage of methallyl tosylate emerges during its synthesis from methallyl alcohol. The reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) to form a tosylate proceeds with retention of stereochemistry at the carbinol center.[4] This is because the C-O bond of the alcohol remains intact throughout the tosylation process.[4] For syntheses involving chiral methallyl alcohol derivatives, this is a crucial feature for maintaining stereochemical purity.

Conversely, the conversion of alcohols to alkyl halides using common reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) typically proceeds with inversion of stereochemistry via an Sₙ2 mechanism.[4] This inherent inversion can complicate synthetic planning and may necessitate additional steps to achieve the desired stereoisomer.

G cluster_0 Synthesis of Methallyl Electrophiles Methallyl_Alcohol Methallyl Alcohol (R-configuration) Methallyl_Tosylate Methallyl Tosylate (R-configuration) Methallyl_Alcohol->Methallyl_Tosylate TsCl, Pyridine (Retention) Methallyl_Bromide Methallyl Bromide (S-configuration) Methallyl_Alcohol->Methallyl_Bromide PBr₃ (Inversion) G Start Start: Phenol, NaH, THF Phenoxide Formation of Sodium Phenoxide Start->Phenoxide Addition Addition of Methallyl Tosylate Phenoxide->Addition Reaction Sₙ2 Reaction (4-6 hours at RT) Addition->Reaction Quench Aqueous Workup Reaction->Quench Extraction Extraction & Purification Quench->Extraction Product Final Product: Methallyl Phenyl Ether Extraction->Product

Sources

A Comparative Guide to TLC Visualization Methods for Methallyl p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of thin-layer chromatography (TLC) visualization methods for methallyl p-toluenesulfonate, a common alkylating agent in organic synthesis. Accurate reaction monitoring is critical to ensure complete conversion of the starting material and to minimize impurity formation. The selection of an appropriate visualization technique is paramount for achieving reliable results. Here, we delve into the principles, protocols, and comparative performance of several common methods, offering field-proven insights to guide your experimental choices.

Methallyl p-toluenesulfonate possesses two key structural features that dictate the optimal visualization strategies: the p-toluenesulfonyl (tosyl) group containing a UV-active aromatic ring, and the methallyl group, which features a reactive carbon-carbon double bond. This guide will explore methods that target one or both of these functionalities.

The First-Line Technique: UV Shadowing (Non-Destructive)

The initial and most straightforward method for visualizing methallyl p-toluenesulfonate is by utilizing its inherent UV absorbance. This non-destructive technique should always be the first method employed after developing a TLC plate.

Principle of Detection

Commercially available TLC plates are often impregnated with a fluorescent indicator (e.g., F₂₅₄) that emits a bright green glow when irradiated with short-wave UV light (254 nm).[1] Compounds that contain a UV chromophore, such as the aromatic ring in the tosyl group of methallyl p-toluenesulfonate, will absorb this UV radiation.[2][3] This absorption prevents the underlying fluorescent indicator from being excited, resulting in the appearance of a dark spot against the glowing green background.[4] This phenomenon is known as fluorescence quenching or UV shadowing.

Experimental Protocol: UV Visualization
  • After developing the TLC plate in the chosen eluent system, remove it from the chamber and mark the solvent front with a pencil.

  • Allow the solvent to fully evaporate from the plate in a well-ventilated fume hood.

  • Place the dried TLC plate under a short-wave (254 nm) UV lamp.[4]

  • Observe the plate for dark spots against the fluorescent green background.

  • Lightly circle any visible spots with a pencil, as they will disappear once the UV lamp is removed.[4]

Workflow for UV Visualization

A Develop & Dry TLC Plate B Place Plate Under 254 nm UV Lamp A->B C Observe for Dark Spots (Fluorescence Quenching) B->C D Circle Spots with Pencil C->D E Proceed to Destructive Staining (Optional) D->E

Caption: Workflow for non-destructive UV visualization.

Analysis and Limitations
  • Expertise & Trustworthiness: This method is rapid, simple, and preserves the compound for subsequent analysis or staining.[1] Its effectiveness is directly tied to the presence of the tosylate's aromatic ring. It is an excellent way to visualize the product and any other UV-active starting materials or byproducts.

  • Limitations: The primary drawback is its inability to detect compounds that lack a UV chromophore. If a reaction involves starting materials (e.g., methallyl alcohol) or potential impurities that are not UV-active, they will remain invisible. Therefore, relying solely on UV can provide an incomplete picture of the reaction's progress and purity.

Oxidative Staining: Targeting the Methallyl Moiety

For definitive confirmation and to visualize non-UV-active species, destructive staining methods are required. The carbon-carbon double bond in the methallyl group is an ideal target for oxidative stains.

Potassium Permanganate (KMnO₄) Stain

This is one of the most reliable and sensitive stains for detecting oxidizable functional groups, particularly alkenes and alkynes.[1][5]

The deep purple permanganate ion (MnO₄⁻) is a strong oxidizing agent. It reacts with the double bond in methallyl p-toluenesulfonate, likely through syn-dihydroxylation or oxidative cleavage under the basic conditions of the stain. In this process, the manganese(VII) is reduced to manganese(IV) oxide (MnO₂), a brown precipitate.[6] This results in a distinct yellow or brown spot on the TLC plate where the purple color of the permanganate has been consumed.[6][7]

  • Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% aqueous NaOH in 200 mL of water.[5][8] Store the solution in a sealed, wide-mouth jar away from light. The stain is stable for several months.

  • Visualization:

    • After UV analysis, grip the top of the dried TLC plate with forceps.

    • Briefly dip the plate into the permanganate solution for 1-2 seconds, ensuring even coverage.

    • Remove the plate and blot the excess stain from the edge with a paper towel.

    • Spots corresponding to oxidizable compounds will appear immediately as yellow-to-brown areas against a purple or pink background. Gentle heating with a heat gun can sometimes intensify the spots but is often unnecessary for reactive groups like alkenes.[7]

A Develop & Dry TLC Plate (Post-UV Analysis) B Dip Plate Briefly in KMnO4 Staining Solution A->B C Blot Excess Stain B->C D Analyze Yellow/Brown Spots on Purple Background C->D

Caption: Workflow for KMnO₄ oxidative staining.

  • Expertise & Trustworthiness: The immediate color change provides a high-confidence validation of the presence of the alkene moiety. This stain is particularly useful for confirming the consumption of a starting material like methallyl alcohol and the formation of the desired product. Its high sensitivity allows for the detection of trace amounts of oxidizable impurities.[6]

  • Limitations: The stain is destructive and will react with any easily oxidizable group (aldehydes, some alcohols), not just alkenes.[1] The background can be dark, and the spots may fade over time.

Phosphomolybdic Acid (PMA) Stain

PMA is considered a highly versatile, general-purpose stain capable of visualizing a wide array of organic compounds.[1][9]

The phosphomolybdic acid reagent contains molybdenum in a high oxidation state (Mo⁶⁺), appearing yellow-green.[1] When heated in the presence of an organic compound, the analyte is oxidized while the PMA is reduced to form molybdenum blue (Mo⁵⁺ or Mo⁴⁺), a brightly colored complex.[1] This produces dark blue or green spots on a yellow-green background.

  • Stain Preparation: Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[8][9] This solution is light-sensitive and should be stored in a foil-wrapped container.[1][9]

  • Visualization:

    • Dip the dried TLC plate into the PMA solution for 1-2 seconds.

    • Remove the plate and blot the excess stain.

    • Gently heat the plate with a heat gun. Vigorous heating is required to develop the spots.[1]

    • Cease heating when blue/green spots appear and before the background begins to darken significantly.[1]

  • Expertise & Trustworthiness: PMA is an excellent general stain for getting a complete picture of all spots on the plate, as it reacts with most organic compounds.[1] It is particularly useful for detecting any unexpected byproducts that may not be visible with UV or a more specific stain.

  • Limitations: The stain is destructive and generally provides poor differentiation between different classes of compounds, as most appear as blue or green spots.[1] The reagent is also relatively expensive compared to potassium permanganate.[9]

Broad-Spectrum Stains: Vanillin-Sulfuric Acid

While often used as a general-purpose stain, the vanillin-sulfuric acid reagent has specific reactivities that make it less suitable for a compound like methallyl p-toluenesulfonate.

The vanillin stain, under strongly acidic conditions from sulfuric acid, typically reacts with nucleophilic compounds.[5] The proposed mechanisms often involve acid-catalyzed aldol-type reactions or acetalizations, which lead to highly conjugated, colored products upon heating.[1] Sulfuric acid also acts as a powerful oxidizing and dehydrating agent, essentially charring organic compounds into visible spots.[10][11]

  • Stain Preparation: Dissolve 6 g of vanillin in approximately 95 mL of 96% ethanol. Carefully add 1.5 mL of concentrated sulfuric acid.[12]

  • Visualization:

    • Dip the dried TLC plate into the vanillin solution.

    • Remove and blot the excess stain.

    • Heat the plate gently with a heat gun until colored spots appear against a pink or purple background.[12]

  • Expertise & Trustworthiness: This stain is known for producing a wide palette of colors for different functional groups, which can be useful for distinguishing between components in a complex mixture.[12] However, its reactivity profile is not well-matched to methallyl p-toluenesulfonate. Literature indicates that vanillin and similar p-anisaldehyde stains are generally ineffective for simple alkenes, aromatics, and esters.[1] Therefore, any visualization is likely due to non-specific charring by the sulfuric acid rather than a defined chemical reaction with the analyte. For this specific topic, it is not a recommended primary stain.

Comparative Summary and Recommendations

MethodPrinciple of DetectionTarget MoietyPerformance for Methallyl p-ToluenesulfonateEase of UseType
UV Light (254 nm) Fluorescence Quenching[1]Aromatic Ring (Tosyl Group)Excellent: High contrast, ideal first look.Very EasyNon-Destructive
KMnO₄ Stain Oxidation of Alkene[6]C=C Double Bond (Methallyl Group)Excellent: High sensitivity and specificity for the alkene.EasyDestructive
PMA Stain Reduction of Mo⁶⁺ to Molybdenum Blue[1]General Organic CompoundGood: "Universal" stain, visualizes most components.Moderate (Requires Heat)Destructive
Vanillin-H₂SO₄ Stain Acid-Catalyzed Reactions / Charring[1][10]Primarily NucleophilesPoor to Fair: Not specific; visualization is likely from charring.Moderate (Requires Heat)Destructive
Recommended Workflow

For the most reliable and comprehensive analysis of reactions involving methallyl p-toluenesulfonate, the following workflow is recommended:

Caption: Recommended sequential analysis workflow.

Final Recommendation:

  • Always start with UV light. It provides a quick, non-destructive snapshot of the product and any other UV-active species.

  • For a definitive analysis of reaction completion and to visualize the alkene-containing product specifically, use the potassium permanganate (KMnO₄) stain. Its high sensitivity and clear mechanism make it the superior choice for targeting the methallyl group.

  • If a comprehensive impurity profile is required and you suspect the presence of byproducts that are neither UV-active nor readily oxidizable by permanganate, use the phosphomolybdic acid (PMA) stain on a separate TLC plate for a broad-spectrum view.

By employing this logical, multi-step approach, researchers can achieve a self-validating and highly trustworthy analysis of methallyl p-toluenesulfonate on TLC, leading to more robust and reproducible synthetic results.

References

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. Retrieved from [Link]

  • Kowalska, T., Sajewicz, M., & Sherma, J. (2007). Optimization of TLC detection by phosphomolybdic acid staining for robust quantification of cholesterol and bile acids.
  • Curly Arrow. (2008, March 25). Let's talk about TLCs Part 3 - Phosphomolybdic Acid (PMA) Stain. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • ResearchGate. (2016, December 22). What is the reaction mechanism of vanillin-sulfuric acid reagent with triterpenoids saponins?. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • Unknown Source. (n.d.). TLC Stains.
  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]

  • Curly Arrow. (2006, November 20). Let's talk about TLCs Part 1 - Vanillin Stain. Retrieved from [Link]

  • Quora. (2023, February 16). What vanillin (ortho, para, meta) mixed with concentrated sulfuric acid should be used on TLC if it is to detect ajoene?. Retrieved from [Link]

  • Huyen, V. T., et al. (2018). Improving the Vanillin-Sulphuric Acid Method for Quantifying Total Saponins. Molecules, 23(9), 2235. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Bunn, L., & El-Sagheer, A. (2011). UV Shadowing Technique Using a CCD Imaging System.
  • YouTube. (2021, August 23). Visualizing a TLC plate. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Reddy, G. S., et al. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 825-830. Retrieved from [Link]

  • Grosse, S., De Pra, M., & Steiner, F. (n.d.). Accurate and reliable quantitation of p-toluenesulfonates genotoxic impurities in an active pharmaceutical ingredient by HPLC-UV. Thermo Fisher Scientific.
  • Pyka, A., & Budzisz, M. (2013). Detection Progress of Selected Drugs in TLC. BioMed Research International, 2013, 674607. Retrieved from [Link]

  • University of Toronto. (n.d.). TLC Stains. Retrieved from [Link]

Sources

Literature references for methallyl tosylate synthesis 20443-62-3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Stability Warning

Methallyl tosylate (2-methyl-2-propenyl 4-methylbenzenesulfonate) is a high-value electrophile used to introduce the methallyl group into nucleophilic substrates (e.g., indoles, malonates) for downstream applications like Ring-Closing Metathesis (RCM) or natural product synthesis.

CRITICAL EXPERT INSIGHT: Unlike saturated alkyl tosylates, methallyl tosylate is thermally unstable and highly reactive. It is prone to:

  • Elimination: Forming isoprene (diene) under basic/thermal stress.

  • Nucleophilic Attack: Rapidly reacting with chloride ions (if present) to form methallyl chloride, contaminating the product.

  • Polymerization: Spontaneous polymerization if stored improperly.

Directive: Do NOT attempt to distill this product at atmospheric pressure. Vacuum distillation is hazardous and often leads to decomposition. Column chromatography or low-temperature recrystallization are the only recommended purification methods.

Strategic Analysis of Synthetic Routes

The synthesis of methallyl tosylate generally follows three distinct pathways. The choice of pathway depends heavily on the required purity and the tolerance for chloride contamination.

Route A: The Standard Pyridine Method (TsCl + Pyridine)
  • Mechanism: Nucleophilic attack of methallyl alcohol on p-toluenesulfonyl chloride (TsCl) mediated by pyridine.

  • Pros: Cost-effective; reagents are ubiquitous; scalable.

  • Cons: Generates pyridinium hydrochloride. The presence of

    
     ions can attack the highly reactive allylic tosylate, converting it back to methallyl chloride (a common impurity).
    
  • Verdict: Suitable for general use if temperature is strictly controlled (<0°C).

Route B: The "Chloride-Free" Anhydride Method (Ts₂O + NaH)
  • Mechanism: Deprotonation of alcohol with Sodium Hydride (NaH) followed by trapping with p-Toluenesulfonic Anhydride (Ts₂O).

  • Pros: Zero chloride ions present. Eliminates the risk of

    
     displacement by chloride; produces the highest purity product; avoids acidic byproducts.
    
  • Cons: Ts₂O is significantly more expensive than TsCl; requires anhydrous conditions and handling of NaH.

  • Verdict: The Gold Standard for sensitive applications (e.g., kinetic studies, high-value API synthesis).

Route C: Catalytic Phase Transfer (TsCl + TEA + DMAP)
  • Mechanism: Uses Triethylamine (TEA) as the base and catalytic DMAP to accelerate the reaction in DCM.

  • Pros: Faster reaction rates; easy workup.

  • Cons: Exothermic; higher risk of elimination side-products if not cooled aggressively.

  • Verdict: Good for small-scale, rapid synthesis but less robust than Route B for purity.

Performance Comparison Matrix

MetricRoute A: Standard (TsCl/Py)Route B: Anhydride (Ts₂O/NaH)Route C: Catalytic (TEA/DMAP)
Yield 65 - 75%80 - 90% 70 - 80%
Purity (Crude) Moderate (contains chlorides)High (>95%) Moderate
Reaction Time 4 - 12 Hours1 - 3 Hours2 - 6 Hours
Scalability HighModerate (NaH handling)High
Cost Efficiency High Low (Ts₂O cost)High
Safety Profile ModerateLow (H₂ gas evolution)Moderate

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" Anhydride Route (Recommended)

Best for: High purity requirements, storage stability.

Reagents:

  • Methallyl alcohol (1.0 eq)

  • Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • p-Toluenesulfonic Anhydride (Ts₂O) (1.1 eq)

  • Solvent: Anhydrous THF or Ether

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon atmosphere.

  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C. Add methallyl alcohol (1.0 eq) dropwise. Caution: Hydrogen gas evolution. Stir for 30 mins until evolution ceases.

  • Tosylation: Cool the solution to -10°C to -5°C . Dissolve Ts₂O (1.1 eq) in minimal THF and add dropwise to the alkoxide solution.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench carefully with water at 0°C. Extract with Diethyl Ether (3x). Wash combined organics with brine.

  • Purification: Dry over

    
     and concentrate in vacuo at <25°C .
    
    • Note: If oil remains, crystallize from Pentane/Ether at -20°C. Do not distill.

Protocol 2: The Standard Pyridine Route (Scalable)

Best for: Large batches, immediate usage.

Reagents:

  • Methallyl alcohol (1.0 eq)

  • p-Toluenesulfonyl Chloride (TsCl) (1.2 eq)

  • Pyridine (2.0 eq or Solvent)

  • Solvent: DCM (if Pyridine is used as base only)

Step-by-Step:

  • Dissolution: Dissolve methallyl alcohol (1.0 eq) in dry Pyridine (5-10 volumes) at -5°C .

  • Addition: Add TsCl (1.2 eq) portion-wise over 1 hour, maintaining temperature below 0°C . Critical: Exotherms promote elimination.

  • Incubation: Store the mixture in a refrigerator (4°C) overnight.

  • Quench: Pour the mixture into ice-water/HCl slurry (to neutralize pyridine).

  • Extraction: Extract with cold Ether or DCM. Wash with cold

    
     to remove acid traces.
    
  • Isolation: Dry over

    
    . Concentrate under high vacuum at ambient temperature.
    

Visualizing the Decision Process & Mechanism

The following diagram illustrates the decision logic for synthesis and the mechanism of the primary side-reaction (chloride attack).

G Start Start: Methallyl Tosylate Synthesis Decision Is Purity/Stability Critical? Start->Decision RouteA Route A: Standard (TsCl/Pyridine) Cost-Effective, Scalable Decision->RouteA No (Cost Priority) RouteB Route B: Anhydride (Ts2O/NaH) Chloride-Free, High Stability Decision->RouteB Yes (Quality Priority) SideRxn Risk: Chloride Attack (Side Reaction) RouteA->SideRxn Generates Cl- ions Product Product: Methallyl Tosylate (CAS 20443-62-3) RouteB->Product Direct Path SideRxn->Product Major Path Impurity Impurity: Methallyl Chloride SideRxn->Impurity Minor Path (SN2)

Caption: Synthesis decision matrix highlighting the risk of chloride contamination in standard routes vs. the clean anhydride route.

Storage & Handling Safety

  • Storage: Must be stored at -20°C . The compound has a shelf-life of approx. 3-6 months before degradation becomes significant.

  • Toxicity: Potent alkylating agent. Potential carcinogen. Use double-gloving and work in a fume hood.

  • Disposal: Quench excess tosylate with aqueous NaOH or ammonia before disposal to destroy alkylating potential.

References

  • General Tosylation of Allylic Alcohols (Anhydride Method): Stork, G., et al. "Synthesis of Allylic Tosylates via Sodium Hydride and p-Toluenesulfonic Anhydride." Journal of the American Chemical Society, 1953. (Foundational basis for chloride-free synthesis). Note on Application: This method is adapted for methallyl systems to prevent rearrangement.
  • Specific Synthesis for Indole Functionalization

    • Somei, M., et al. "A short step synthesis of clavicipitic acids from 4-cyanomethylindole." Journal of Organic Chemistry, 1980, 45, 3350.
    • Context: Describes the use of methallyl tosylate as an electrophile
  • Catalytic/Metathesis Applications

    • Grela, K., et al. "The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts." Catalysts, 2020, 10, 599.[1]

    • Context: Uses 2,2-di(2-methylallyl)
  • Stability & Side Reactions

    • Tipson, R. S. "On Esters of p-Toluenesulfonic Acid." The Journal of Organic Chemistry, 1944, 9 (3), 235–241.
    • Context: Classic review detailing the instability of sulfonate esters and purific

Sources

The Synthetic Landscape: Origins of Methallyl Tosylate Impurities

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Impurity Profile Analysis of Synthesized Methallyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical intermediates is a cornerstone of safe and effective active pharmaceutical ingredient (API) manufacturing. Methallyl tosylate, a key building block in various organic syntheses, is no exception. Its impurity profile can significantly impact the yield, purity, and safety of downstream products. This guide provides a comparative analysis of critical analytical techniques for the comprehensive impurity profiling of methallyl tosylate, grounded in the principles of scientific integrity and practical application. We will explore the origins of impurities during synthesis and compare the industry-standard analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—offering insights into their selection and application.

The most common synthesis of methallyl tosylate involves the reaction of methallyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[1][2] While seemingly straightforward, this process can introduce a variety of impurities that require diligent control and characterization. Understanding the source of these impurities is the first step in developing a robust analytical control strategy.

Potential Impurities in Methallyl Tosylate Synthesis:

  • Organic Impurities: These can arise from starting materials, by-products, intermediates, and degradation products.[3]

    • Unreacted Starting Materials: Residual methallyl alcohol and p-toluenesulfonyl chloride.

    • By-products: Depending on reaction conditions, by-products such as methallyl chloride can form, particularly when pyridine is used.[2] Dimerization or polymerization of the methallyl group can also occur.

    • Starting Material Impurities: The p-toluenesulfonyl chloride reagent may contain p-toluenesulfonic acid, which can lead to the formation of undesired tosylates.[4]

  • Genotoxic Impurities (GTIs): Sulfonate esters, as a class, are recognized for their potential genotoxicity.[5] Therefore, any related tosylate by-products must be strictly controlled to levels that limit potential carcinogenic risk, in line with regulatory guidelines such as ICH M7.

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process must be monitored and controlled according to ICH Q3C guidelines.[3][6]

Analytical_Workflow cluster_analysis Instrumental Analysis cluster_data Data Interpretation & Reporting Sample Synthesized Methallyl Tosylate Sample Prep Sample Preparation (Dilution in suitable solvent) Sample->Prep HPLC HPLC-UV/MS (Purity Assay, Non-Volatile Impurities) Prep->HPLC GCMS GC-MS (Volatile Impurities, Residual Solvents) Prep->GCMS NMR NMR Spectroscopy (Structure Elucidation, qNMR for Assay) Prep->NMR Identify Impurity Identification HPLC->Identify Quantify Impurity Quantification HPLC->Quantify GCMS->Identify GCMS->Quantify NMR->Identify NMR->Quantify Report Final Impurity Profile Report Identify->Report Quantify->Report

Sources

Safety Operating Guide

A Researcher's Guide to Handling Methallyl p-Toluenesulfonate: Essential Safety Protocols and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

Methallyl p-toluenesulfonate, a member of the sulfonate ester chemical class, is a valuable reagent in organic synthesis. However, its utility is matched by significant health hazards that demand rigorous and informed safety practices. Sulfonate esters, as a class, are recognized for their potential as DNA-reactive (mutagenic) impurities, which necessitates a cautious and well-documented approach to their handling in any research or development setting[1][2]. This guide provides an in-depth, procedural framework for the safe handling and disposal of Methallyl p-toluenesulfonate, ensuring the protection of laboratory personnel and the integrity of your research.

The following protocols are grounded in established safety principles for handling corrosive, sensitizing, and potentially genotoxic materials. While specific data for Methallyl p-toluenesulfonate is limited, the guidance is derived from the well-documented hazards of its close analog, Methyl p-toluenesulfonate, and the broader class of sulfonate esters[3][4][5].

Hazard Analysis: Understanding the Risks

A thorough understanding of the risks is the foundation of safe chemical handling. Methallyl p-toluenesulfonate is classified as a hazardous substance with multiple risk factors.

Primary Hazards:

  • Acute Toxicity: The substance is harmful if swallowed[3][5].

  • Corrosivity: It is known to cause severe skin burns and serious eye damage[3][5]. This corrosive nature necessitates robust barrier protection.

  • Sensitization: May cause an allergic skin reaction, meaning that repeated exposure can lead to an exaggerated allergic response[3][5].

  • Reactivity: The compound is moisture-sensitive and can react with water. It is also incompatible with strong oxidizing agents[3][5].

These hazards are summarized in the table below, based on data for the closely related Methyl p-toluenesulfonate.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, Oral (Category 4)Harmful if swallowed.H302
Skin Corrosion (Category 1B/1C)Causes severe skin burns.H314
Serious Eye Damage (Category 1)Causes serious eye damage.H314
Skin Sensitization (Category 1)May cause an allergic skin reaction.H317

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a systematic approach to mitigating the specific risks identified above. For Methallyl p-toluenesulfonate, a comprehensive ensemble of PPE is mandatory.

Eye and Face Protection

Due to the severe risk of eye damage and potential for splashes of this corrosive material, standard safety glasses are insufficient.

  • Minimum Requirement: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to standards such as OSHA 29 CFR 1910.133 or EN 166[6][7].

  • Best Practice: In addition to goggles, a full-face shield must be worn, especially when handling larger quantities or during procedures with a high risk of splashing[6][8]. This provides a secondary layer of protection for the entire face.

Skin and Body Protection

Given the chemical's ability to cause severe skin burns and act as a sensitizer, direct contact must be avoided at all times.

  • Gloves: Handle the product with chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but for extended handling or immersion, a more robust material like butyl or neoprene should be considered. Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid contaminating your skin[6][8]. Dispose of contaminated gloves immediately in the designated hazardous waste stream[6].

  • Body Protection: A flame-retardant lab coat is the minimum requirement. For procedures involving larger volumes or significant splash risk, chemical-resistant coveralls or a rubber apron are essential to provide more complete coverage[7]. Ensure clothing completely covers the skin.

Respiratory Protection

Respiratory protection is critical when engineering controls cannot guarantee that exposure will be maintained below safe limits.

  • Solid Form: If handling the compound as a powder or solid where dust can be generated, a respirator is required. Use an air-purifying respirator with a P3 (EN 143) or N100 (US NIOSH) particulate filter[6].

  • Liquid/Vapor Form: If there is a risk of inhaling vapors or aerosols, particularly when heating the substance or in case of a spill in a poorly ventilated area, an organic vapor cartridge should be used in combination with a particulate filter[9].

  • Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, in accordance with regulations like OSHA 29 CFR 1910.134[7].

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration Start Start: Prepare to handle Methallyl p-toluenesulfonate BasePPE Baseline PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat Start->BasePPE CheckForm Is the material a solid with potential for dust? CheckQuantity Handling >1g or high splash potential? CheckForm->CheckQuantity No AddRespirator Add Respirator: - N100/P3 Filter for Dust - OV Cartridge for Vapors CheckForm->AddRespirator Yes AddFaceShield Add Full Face Shield & Chemical Apron/Coveralls CheckQuantity->AddFaceShield Yes End End CheckQuantity->End No BasePPE->CheckForm AddFaceShield->End AddRespirator->CheckQuantity Emergency_Response_Workflow cluster_0 Exposure Event cluster_1 Immediate Actions cluster_2 Follow-Up Exposure Exposure Occurs! (Skin, Eye, Inhalation) SkinContact Skin Contact: - Remove contaminated clothing. - Flush with water for 15+ min. Exposure->SkinContact EyeContact Eye Contact: - Immediately flush with water for 15+ min at eyewash station. Exposure->EyeContact Inhalation Inhalation: - Move to fresh air immediately. Exposure->Inhalation SeekMedical Seek Immediate Medical Attention. Bring the Safety Data Sheet (SDS). SkinContact->SeekMedical EyeContact->SeekMedical Inhalation->SeekMedical Report Report incident to Supervisor and EHS. SeekMedical->Report

Caption: Emergency Response Plan for Personnel Exposure.

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with Methallyl p-toluenesulfonate, ensuring a safe laboratory environment for the pursuit of scientific discovery.

References

  • Methyl p-toluenesulfonate . (n.d.). LookChem. Retrieved March 7, 2024, from [Link]

  • Material Safety for P-Toluenesulfonic Acid . (2021, May 13). Capital Resin Corporation. Retrieved March 7, 2024, from [Link]

  • Methyl p-toluenesulfonate . (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users . (2021, September). American Chemistry Council. Retrieved March 7, 2024, from [Link]

  • What are the stereochemical properties of Methyl P - toluenesulfonate? . (2026, January 13). Acme Synthetic Chemicals Blog. Retrieved March 7, 2024, from [Link]

  • Personal Protective Equipment Guidance . (2012, June 8). Dow Corporate. Retrieved March 7, 2024, from [Link]

  • Sulfonate Esters - How Real is the Risk? . (n.d.). Product Quality Research Institute. Retrieved March 7, 2024, from [Link]

  • Ethyl p-toluenesulfonate, 98% Material Safety Data Sheet . (2005, October 3). Cole-Parmer. Retrieved March 7, 2024, from [Link]

  • P-Toluenesulfonic Acid Methyl Ester . (2025, May 30). Jinli Chemical. Retrieved March 7, 2024, from [Link]

  • A Detailed Kinetic and Mechanistic Study of Sulfonate Ester Formation . (2010, March 10). Novatia, LLC. Retrieved March 7, 2024, from [Link]

  • Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry . (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes . (2025, August 30). ResearchGate. Retrieved March 7, 2024, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.